JBSNF-000028 free base
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C11H13N3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine |
InChI |
InChI=1S/C11H13N3/c1-13-7-9-4-2-3-8-5-6-14(10(8)9)11(13)12/h2-4,12H,5-7H2,1H3 |
InChI 键 |
QHQIGFVXRSNTKN-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=CC=CC3=C2N(C1=N)CC3 |
产品来源 |
United States |
Foundational & Exploratory
JBSNF-000028 Free Base: A Technical Whitepaper on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and energy homeostasis, and its dysregulation has been implicated in a range of metabolic disorders, including obesity and type 2 diabetes. JBSNF-000028 demonstrates high inhibitory activity against human, monkey, and mouse NNMT. Preclinical studies in diet-induced obese mouse models have shown that JBSNF-000028 improves glucose and lipid metabolism, leading to a reduction in body weight. Interestingly, some of the beneficial metabolic effects of JBSNF-000028 appear to be independent of its NNMT inhibitory activity, suggesting the involvement of a secondary mechanism of action. This document provides a comprehensive overview of the mechanism of action of JBSNF-000028, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: NNMT Inhibition
The primary mechanism of action of JBSNF-000028 is the inhibition of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[1][2] By inhibiting NNMT, JBSNF-000028 modulates the levels of key cellular metabolites, influencing downstream metabolic pathways.
The binding of JBSNF-000028 to NNMT has been elucidated through co-crystallization studies. The molecule binds within the nicotinamide pocket of the enzyme, below a hairpin structural motif, and is stabilized by interactions with key amino acid residues, including Tyr-204 and Leu-164.[1][2]
Signaling Pathway of NNMT Action and Inhibition by JBSNF-000028
Caption: Inhibition of the NNMT-catalyzed conversion of NAM and SAM to MNA and SAH by JBSNF-000028.
Quantitative Data
The inhibitory potency and cellular activity of JBSNF-000028 have been quantified through various in vitro assays.
| Parameter | Species | Value | Assay Type |
| IC50 | Human (hNNMT) | 0.033 µM | Enzymatic Assay (Fluorescence)[3][4] |
| Monkey (mkNNMT) | 0.19 µM | Enzymatic Assay (Fluorescence)[3][4] | |
| Mouse (mNNMT) | 0.21 µM | Enzymatic Assay (Fluorescence)[3][4] | |
| EC50 | Human | 2.5 µM | Cellular Assay (U2OS cells, MNA detection by LC/MS)[3] |
In Vivo Efficacy
In a diet-induced obesity (DIO) mouse model, oral administration of JBSNF-000028 (50 mg/kg, twice daily for 27 days) resulted in significant improvements in metabolic parameters.[3] The treatment led to a reduction in body weight and fed blood glucose levels.[3] Furthermore, JBSNF-000028 treatment decreased the levels of 1-methyl-nicotinamide (MNA) in visceral white adipose tissue (WAT) and the liver, confirming target engagement in vivo.[5]
Potential Secondary Mechanism of Action
Interestingly, studies in NNMT knockout mice with diet-induced obesity have revealed that JBSNF-000028 can still improve glucose tolerance.[1][5] This suggests that JBSNF-000028 may possess a secondary mechanism of action that contributes to its beneficial metabolic effects, independent of NNMT inhibition.[1][5] The precise nature of this secondary mechanism is yet to be fully elucidated.
Logical Relationship of Primary and Potential Secondary Mechanisms
Caption: JBSNF-000028 elicits metabolic benefits through both NNMT inhibition and a potential secondary mechanism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
In Vitro NNMT Enzymatic Inhibition Assay (Fluorescence-based)
This protocol is a representative method for determining the in vitro inhibitory activity of JBSNF-000028 against NNMT.
Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
JBSNF-000028 free base
-
Nicotinamide (NAM)
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Reagents for detection of MNA derivative fluorescence
-
96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of JBSNF-000028 in the assay buffer.
-
In a 96-well microplate, add the NNMT enzyme and the various concentrations of JBSNF-000028.
-
Incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding a mixture of NAM and SAM to each well.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the necessary reagents to derivatize MNA for fluorescent detection.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of JBSNF-000028 and determine the IC50 value by fitting the data to a dose-response curve.
Cellular NNMT Activity Assay (U2OS cells)
This protocol outlines the methodology for assessing the cellular activity of JBSNF-000028 in inhibiting endogenous NNMT in U2OS cells.
Materials:
-
U2OS cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Internal standard for MNA
-
Acetonitrile (B52724) for protein precipitation
-
LC/MS system
Procedure:
-
Seed U2OS cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of JBSNF-000028 for 24 hours.
-
After treatment, wash the cells with PBS and lyse them.
-
Add an internal standard to the cell lysates.
-
Precipitate the proteins by adding cold acetonitrile and centrifuge to pellet the debris.
-
Analyze the supernatant containing MNA by LC/MS.
-
Quantify the MNA levels relative to the internal standard.
-
Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 and determine the EC50 value.
Experimental Workflow for Cellular NNMT Activity Assay
Caption: Workflow for determining the cellular potency of JBSNF-000028 in inhibiting NNMT.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol provides a general framework for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.
Animal Model:
-
Male C57BL/6J mice are a commonly used strain for DIO studies.
Procedure:
-
Induction of Obesity:
-
House mice in a controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
-
-
Compound Administration:
-
Randomize the obese mice into a vehicle control group and a JBSNF-000028 treatment group.
-
Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle orally (e.g., by gavage) twice daily for the duration of the study (e.g., 27 days).
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fed blood glucose levels at specified intervals.
-
-
Terminal Procedures:
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
-
Collect blood and tissues (e.g., liver, adipose tissue) for biomarker analysis (e.g., MNA, lipids).
-
Selectivity Profile
JBSNF-000028 has been shown to be inactive against a broad panel of targets related to metabolism and safety, indicating a favorable selectivity profile.[1][3]
Conclusion
JBSNF-000028 is a potent and selective inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its primary mechanism of action is well-characterized, and the intriguing evidence for a secondary, NNMT-independent mechanism warrants further investigation. The data presented in this whitepaper support the continued development of JBSNF-000028 as a potential therapeutic agent for metabolic disorders.
References
- 1. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on Production of High Fat Diet Induced Obesity C57BL/6NCrjBgi Mice | Semantic Scholar [semanticscholar.org]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
JBSNF-000028 Free Base: A Technical Guide to a Potent NNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JBSNF-000028 free base, a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). JBSNF-000028 has emerged as a significant research tool for investigating the role of NNMT in various metabolic disorders, including obesity and type 2 diabetes. This document consolidates key data on its biochemical activity, cellular effects, and in vivo efficacy, along with detailed experimental protocols and pathway diagrams to support further investigation and drug development efforts.
Core Compound Activity
JBSNF-000028 is a tricyclic small molecule that acts as a competitive inhibitor at the nicotinamide binding pocket of NNMT.[1][2] By blocking the enzymatic activity of NNMT, JBSNF-000028 prevents the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), a metabolite linked to various metabolic diseases.[1][2][3]
Quantitative Biological Data
The following tables summarize the key quantitative data for JBSNF-000028, demonstrating its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of JBSNF-000028
| Target | Species | Assay Type | IC50 (μM) |
| NNMT | Human | Fluorescence-based | 0.033[3][4] |
| NNMT | Human | LC-MS/MS | 0.13[3] |
| NNMT | Monkey | Fluorescence-based | 0.19[3][4] |
| NNMT | Mouse | Fluorescence-based | 0.21[3][4] |
Table 2: Cellular Activity of JBSNF-000028
| Cell Line | Assay | Endpoint | Result |
| U2OS | Cellular NNMT Activity | MNA Levels | EC50 = 2.5 μM (24h)[4] |
| HepG2 | Cytotoxicity | Cell Viability (CellTiter-Glo) | No cytotoxicity observed up to 100 μM (72h)[3] |
Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Result |
| Body Weight | JBSNF-000028 (50 mg/kg, p.o., b.i.d., 27 days) | Significantly reduced[4] |
| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., b.i.d., 27 days) | Significantly reduced[4] |
| Glucose Tolerance (OGTT) | JBSNF-000028 (50 mg/kg, p.o., b.i.d., 4 weeks) | Improved[4] |
| Plasma Triglycerides | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |
| Plasma LDL Cholesterol | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |
| Liver Triglycerides | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |
| Liver Total Cholesterol | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[5] |
| MNA Levels (Liver & Visceral WAT) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Reduced[1] |
Signaling Pathway and Mechanism of Action
JBSNF-000028 exerts its effects by directly inhibiting the NNMT enzyme. The diagram below illustrates the canonical NNMT signaling pathway and the point of inhibition by JBSNF-000028.
Caption: NNMT inhibition by JBSNF-000028.
Experimental Protocols
This section provides detailed methodologies for key experiments involving JBSNF-000028, based on published research.
In Vitro NNMT Enzymatic Assay (Fluorescence-based)
This protocol describes the determination of the in vitro inhibitory activity of JBSNF-000028 on recombinant NNMT.
Materials:
-
Recombinant human, monkey, or mouse NNMT
-
JBSNF-000028
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (Nam)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagents for a fluorescence-based assay that measures a derivative of MNA.
-
Microplate reader
Procedure:
-
Prepare a serial dilution of JBSNF-000028 in the assay buffer.
-
In a microplate, add the NNMT enzyme and the JBSNF-000028 dilutions.
-
Incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction according to the specific fluorescence assay kit instructions.
-
Measure the fluorescence of the MNA derivative.
-
Calculate the percent inhibition for each concentration of JBSNF-000028 and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro NNMT enzymatic assay.
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines the methodology for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.
Animal Model:
-
Male C57BL/6J mice are commonly used.
Diet:
-
Mice are fed a high-fat diet (HFD), typically with 45-60% kcal from fat, for 10-14 weeks to induce obesity and insulin (B600854) resistance.
Compound Administration:
-
JBSNF-000028 is administered via oral gavage at a dose of 50 mg/kg, twice daily.[4]
-
A vehicle control group (e.g., saline or a suitable formulation vehicle) is included.
Experimental Procedure:
-
Induce obesity in mice by feeding them an HFD for the specified duration.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer JBSNF-000028 or vehicle for a period of 4 weeks.
-
Monitor body weight and food intake regularly.
-
Measure fed blood glucose levels at specified intervals.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
-
Fast the mice overnight.
-
Administer an oral gavage of glucose (e.g., 2 g/kg).
-
Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for analysis of parameters such as plasma lipids and tissue MNA levels.
Caption: Workflow for the in vivo DIO mouse study.
Conclusion
JBSNF-000028 is a well-characterized NNMT inhibitor with demonstrated preclinical efficacy in models of metabolic disorders. The data and protocols presented in this technical guide support its use as a valuable research tool for investigating the therapeutic potential of NNMT inhibition in diseases such as obesity and type 2 diabetes. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential for clinical development.
References
- 1. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
The NNMT Inhibition Pathway of JBSNF-000028: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel nicotinamide (B372718) N-methyltransferase (NNMT) inhibitor, JBSNF-000028. It is designed for researchers, scientists, and drug development professionals investigating metabolic disorders. This document details the core mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to NNMT and JBSNF-000028
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis. It catalyzes the methylation of nicotinamide (a form of vitamin B3) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). Overexpression of NNMT has been linked to various metabolic diseases, including obesity and diabetes, making it a compelling therapeutic target.
JBSNF-000028 is a potent, orally active small molecule inhibitor of NNMT.[1][2] It belongs to a novel tricyclic series of compounds and has demonstrated significant potential in preclinical models for the treatment of metabolic disorders.[1] By inhibiting NNMT, JBSNF-000028 modulates cellular metabolism, leading to improved insulin (B600854) sensitivity, glucose regulation, and reduced body weight.[1][3]
Mechanism of Action
JBSNF-000028 exerts its therapeutic effects by directly inhibiting the enzymatic activity of NNMT. The co-crystal structure of JBSNF-000028 in complex with human NNMT reveals that the inhibitor binds to the nicotinamide-binding pocket of the enzyme.[1] Specifically, it is positioned below a hairpin structural motif and stacks between key amino acid residues Tyr-204 and Leu-164.[1] This binding prevents the natural substrate, nicotinamide, from accessing the active site, thereby blocking the methylation reaction.
The inhibition of NNMT by JBSNF-000028 has two primary downstream consequences:
-
Modulation of the NAD+ Salvage Pathway: By preventing the consumption of nicotinamide by NNMT, JBSNF-000028 increases the intracellular pool of nicotinamide available for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a crucial coenzyme in numerous metabolic reactions.
-
Impact on the Methionine Cycle: The NNMT reaction consumes the universal methyl donor SAM and produces SAH. By inhibiting this reaction, JBSNF-000028 influences the cellular methylation potential, which can have broad effects on epigenetic regulation.
Interestingly, studies in NNMT knockout mice with diet-induced obesity have shown that treatment with JBSNF-000028 still results in improved glucose tolerance.[1] This suggests that the glucose-normalizing effects of JBSNF-000028 may extend beyond its direct inhibition of NNMT, pointing towards potential off-target effects or the involvement of other compensatory mechanisms.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for JBSNF-000028, facilitating a clear comparison of its potency and pharmacokinetic profile.
Table 1: In Vitro Potency of JBSNF-000028
| Parameter | Species/Cell Line | Value | Method | Reference |
| IC50 | Human NNMT | 0.033 µM | Fluorescence-based assay | [2][4][5][6] |
| IC50 | Human NNMT | 0.13 µM | LC/MS detection of MNA | [7] |
| IC50 | Monkey NNMT | 0.19 µM | Fluorescence-based assay | [4][5] |
| IC50 | Mouse NNMT | 0.21 µM | Fluorescence-based assay | [2][4][5][6] |
| EC50 | U2OS cells | 2.5 µM | LC/MS detection of MNA | [4] |
Table 2: In Vivo Pharmacokinetic Parameters of JBSNF-000028 in Mice
| Parameter | Route of Administration | Dose | Value | Unit | Reference |
| Cmax | Oral | 10 mg/kg | 452 | ng/mL | [7] |
| Tmax | Oral | 10 mg/kg | 1.00 | h | [7] |
| AUC0–t | Oral | 10 mg/kg | 1369 | ngh/mL | [7] |
| T½ | Oral | 10 mg/kg | 2.36 | h | [7] |
| CL | Intravenous | 1 mg/kg | 36.6 | mL/min/kg | [7] |
| Vd | Intravenous | 1 mg/kg | 8.69 | L/kg | [7] |
| AUC0-t | Intravenous | 1 mg/kg | 446 | ngh/mL | [7] |
| T½ | Intravenous | 1 mg/kg | 1.77 | h | [7] |
Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Treatment | Duration | Outcome | Reference |
| Glucose and Lipid Handling | 50 mg/kg, p.o., twice daily | 27 days | Improvement | [4] |
| Glucose Tolerance | 50 mg/kg, p.o., twice daily | 4 weeks | Improvement | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of NNMT and a typical experimental workflow for evaluating NNMT inhibitors.
NNMT Signaling Pathway
Experimental Workflow
Experimental Protocols
The following are representative protocols for key experiments used to characterize JBSNF-000028. These are based on established methodologies and should be optimized for specific laboratory conditions.
In Vitro NNMT Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a coupled-enzyme assay to determine the IC50 value of JBSNF-000028 against recombinant NNMT.
Principle: NNMT activity is measured by detecting the production of SAH. In this assay, SAH is hydrolyzed to homocysteine, which then reacts with a thiol-detecting probe to generate a fluorescent signal. Inhibition of NNMT results in a decrease in fluorescence.
Materials:
-
Recombinant human, monkey, or mouse NNMT
-
JBSNF-000028
-
S-adenosylmethionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of JBSNF-000028 in DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Enzyme and Substrate Preparation: Prepare working solutions of NNMT, SAM, and nicotinamide in assay buffer. Keep enzymes on ice.
-
Assay Plate Setup:
-
Add 2 µL of serially diluted JBSNF-000028 or DMSO (for positive and negative controls) to the wells of the 96-well plate.
-
Add 48 µL of the NNMT enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a reaction mix containing nicotinamide and SAM in the assay buffer.
-
Add 50 µL of the reaction mix to all wells to start the enzymatic reaction. The final volume should be 100 µL.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Prepare a detection mix containing SAH hydrolase and the thiol-detecting probe.
-
Add 50 µL of the detection mix to each well.
-
Incubate for an additional 20 minutes at 37°C, protected from light.
-
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular NNMT Inhibition Assay
This protocol measures the ability of JBSNF-000028 to inhibit endogenous NNMT activity in a cellular context.
Principle: The inhibition of NNMT in cells is assessed by measuring the reduction in the production of MNA using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
U2OS cells (or other suitable cell line with endogenous NNMT expression)
-
Cell culture medium and reagents
-
JBSNF-000028
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate U2OS cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of JBSNF-000028 for 24 hours. Include a vehicle control (DMSO).
-
-
Metabolite Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells and extract the metabolites using a suitable solvent (e.g., 80% methanol).
-
-
LC-MS Analysis:
-
Analyze the cell lysates for MNA levels using a validated LC-MS method.
-
-
Data Analysis:
-
Normalize the MNA levels to the protein concentration of each sample.
-
Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 relative to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
This protocol outlines a study to evaluate the in vivo efficacy of JBSNF-000028 in a mouse model of diet-induced obesity.
Principle: The therapeutic effect of JBSNF-000028 on metabolic parameters is assessed in mice made obese and insulin-resistant by a high-fat diet.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
JBSNF-000028 formulation for oral gavage
-
Vehicle control
-
Glucometer and test strips
-
Equipment for oral gavage and blood collection
Procedure:
-
Induction of Obesity:
-
At 6-8 weeks of age, randomize mice into two groups: one receiving a standard chow diet and the other an HFD.
-
Maintain the mice on their respective diets for 10-12 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Treatment:
-
After the induction period, treat the DIO mice with JBSNF-000028 (e.g., 50 mg/kg, orally, twice daily) or vehicle for a specified duration (e.g., 27 days).
-
-
Monitoring:
-
Monitor body weight and food intake regularly throughout the study.
-
-
Oral Glucose Tolerance Test (OGTT):
-
Towards the end of the treatment period, perform an OGTT.
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels from tail vein blood at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
-
Terminal Procedures:
-
At the end of the study, collect blood for analysis of plasma parameters (e.g., insulin, lipids).
-
Harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., MNA levels, gene expression).
-
-
Data Analysis:
-
Analyze changes in body weight and food intake.
-
Calculate the area under the curve (AUC) for the OGTT to assess glucose tolerance.
-
Compare the treated group to the vehicle control group using appropriate statistical methods.
-
Selectivity and Safety Profile
JBSNF-000028 has been profiled against a panel of targets related to metabolism and safety and was found to be inactive, indicating a favorable selectivity profile.[1] In a broader panel, no significant activity was observed except for a 90% inhibition of monoamine oxidase A (MAO-A) at a concentration of 10 µM.[7] Furthermore, JBSNF-000028 did not exhibit cytotoxicity in HepG2 cells at concentrations up to 100 µM.[4]
Conclusion
JBSNF-000028 is a promising novel inhibitor of NNMT with a well-defined mechanism of action and demonstrated efficacy in preclinical models of metabolic disease. Its ability to improve glucose handling and reduce body weight makes it an attractive candidate for further development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers in the field of metabolic drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JBSNF-000028 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
JBSNF-000028: A Technical Guide for Metabolic Disease Research
An In-depth Whitepaper on the Potent and Selective NNMT Inhibitor JBSNF-000028
This technical guide provides a comprehensive overview of the novel tricyclic small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), JBSNF-000028, for researchers, scientists, and drug development professionals in the field of metabolic diseases. JBSNF-000028 has demonstrated significant potential in preclinical models for the treatment of metabolic disorders by targeting NNMT, a key regulator of cellular metabolism.
Core Concepts: The Role of NNMT in Metabolic Disease
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (Nam), a form of vitamin B3.[1] This reaction uses S-adenosyl-L-methionine (SAM) as a methyl donor to produce 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Overexpression of NNMT is associated with various metabolic disorders, including obesity and type 2 diabetes.[1][2] By consuming Nam, a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+), and producing SAH, a precursor for homocysteine, elevated NNMT activity can lead to decreased NAD+ levels and increased homocysteine levels, both of which are implicated in the pathogenesis of metabolic syndrome.[3] Inhibition of NNMT is therefore a promising therapeutic strategy to counteract these metabolic imbalances.
JBSNF-000028: A Potent and Orally Active NNMT Inhibitor
JBSNF-000028 is a novel, orally active tricyclic small molecule that potently and selectively inhibits NNMT.[4] It has been shown to reduce MNA levels in plasma, liver, and adipose tissue, leading to improved insulin (B600854) sensitization, glucose regulation, and body weight reduction in diet-induced obese mouse models.[5]
Data Presentation
The following tables summarize the key quantitative data for JBSNF-000028.
Table 1: In Vitro Activity of JBSNF-000028 [4][6][7]
| Target | Species | Assay | IC50 / EC50 (µM) |
| NNMT | Human | Enzymatic (Fluorescence) | 0.033 |
| NNMT | Human | Enzymatic (LC-MS/MS) | 0.13 |
| NNMT | Monkey | Enzymatic (Fluorescence) | 0.19 |
| NNMT | Mouse | Enzymatic (Fluorescence) | 0.21 |
| NNMT | Human (U2OS cells) | Cellular (LC-MS/MS) | 2.5 |
Table 2: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model [8]
| Parameter | Treatment Group | Result |
| Body Weight | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Significantly reduced |
| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Significantly reduced |
| MNA Levels (Visceral WAT) | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Reduced |
| MNA Levels (Liver) | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Reduced |
| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Improved |
| Lipid Handling | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Improved |
Table 3: Selectivity Profile of JBSNF-000028 [6]
| Target | Activity |
| Broad panel of metabolic & safety targets | Inactive |
| Monoamine oxidase A (MAO-A) | 90% inhibition at 10 µM |
| hERG | No significant activity at 30 µM |
| NaV1.5 | No significant activity at 30 µM |
Table 4: Cytotoxicity of JBSNF-000028 [7]
| Cell Line | Concentration (µM) | Incubation Time (h) | Result |
| HepG2 | 10, 30, 100 | 72 | No cytotoxicity observed |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway of NNMT and a typical experimental workflow for evaluating NNMT inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments involving JBSNF-000028.
In Vitro NNMT Inhibition Assay (Fluorescence-based)
-
Principle: This assay measures the activity of recombinant NNMT by detecting the formation of a fluorescent derivative of MNA.
-
Materials:
-
Recombinant human, mouse, or monkey NNMT.
-
JBSNF-000028.
-
Nicotinamide (Nam).
-
S-adenosyl-L-methionine (SAM).
-
Assay buffer.
-
Fluorescent developing reagent.
-
-
Procedure:
-
Prepare a serial dilution of JBSNF-000028 in assay buffer.
-
In a microplate, add the recombinant NNMT enzyme, Nam, and SAM.
-
Add the JBSNF-000028 dilutions to the wells.
-
Incubate the plate at room temperature for a specified time.
-
Add the fluorescent developing reagent to stop the reaction and generate a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular NNMT Inhibition Assay (LC-MS/MS-based)
-
Principle: This assay quantifies the inhibition of endogenous NNMT in a cellular context by measuring the levels of MNA produced by the cells.
-
Cell Line: U2OS cells are commonly used.
-
Procedure:
-
Seed U2OS cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of JBSNF-000028 for 24 hours.
-
Lyse the cells and collect the cell lysates.
-
Extract the metabolites from the cell lysates.
-
Quantify the concentration of MNA in the extracts using a validated LC-MS/MS method.
-
Determine the EC50 value by plotting the MNA levels against the JBSNF-000028 concentration.
-
Diet-Induced Obesity (DIO) Mouse Model Efficacy Study
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet: Mice are fed a high-fat diet (HFD) for a specified period to induce obesity and insulin resistance.
-
Treatment:
-
JBSNF-000028 is formulated for oral administration (e.g., in a suitable vehicle).
-
The compound is administered orally (p.o.) twice daily (b.i.d.) at a dose of 50 mg/kg.
-
A vehicle control group and a lean control group (on a standard diet) are included.
-
-
Parameters Monitored:
-
Body weight and food intake: Measured regularly throughout the study.
-
Fed blood glucose and plasma insulin: Measured at baseline and at the end of the study.
-
Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.
-
-
Terminal Analysis:
-
At the end of the study, blood is collected for the analysis of plasma triglycerides, LDL cholesterol, and MNA.
-
Tissues such as the liver and visceral white adipose tissue (WAT) are harvested for the measurement of triglycerides, total cholesterol, and MNA.
-
Pharmacokinetic Analysis in Mice
-
Animal Model: C57BL/6 mice.
-
Administration:
-
A single oral (p.o.) or intravenous (i.v.) dose of JBSNF-000028 is administered.
-
-
Sample Collection:
-
Blood samples are collected at various time points post-administration.
-
-
Analysis:
-
The concentration of JBSNF-000028 in plasma is determined using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.
-
Conclusion
JBSNF-000028 is a potent and selective inhibitor of NNMT with promising therapeutic potential for the treatment of metabolic disorders. Its efficacy in preclinical models of obesity and diabetes, coupled with its oral bioavailability, makes it a valuable tool for further research and drug development. This technical guide provides a foundational understanding of JBSNF-000028, its mechanism of action, and the experimental methodologies required for its evaluation. Notably, studies in NNMT knockout mice suggest that JBSNF-000028 may have beneficial metabolic effects that extend beyond NNMT inhibition, warranting further investigation into its complete pharmacological profile.[5]
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
The Role of JBSNF-000028 in Insulin Sensitization: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBSNF-000028 is a novel, orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). This document provides a comprehensive technical overview of the role of JBSNF-000028 in promoting insulin (B600854) sensitization. Through the inhibition of NNMT, JBSNF-000028 modulates key metabolic pathways, leading to improved glucose homeostasis and reduced body weight in preclinical models of metabolic disease. This whitepaper details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways.
Introduction
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] Elevated expression of NNMT has been observed in the liver and white adipose tissue of obese and diabetic individuals, correlating with insulin resistance.[1][2] As a key regulator in metabolic processes, NNMT has emerged as a promising therapeutic target for metabolic syndrome, which encompasses obesity, type 2 diabetes, hypertension, and hyperlipidemia.[2] JBSNF-000028 is a potent and selective tricyclic inhibitor of NNMT that has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders.[3][4][5][6]
Mechanism of Action
JBSNF-000028 exerts its therapeutic effects primarily through the competitive inhibition of NNMT. The co-crystal structure of JBSNF-000028 in complex with human NNMT reveals that the inhibitor binds to the nicotinamide pocket of the enzyme.[3][4][5][7] This binding prevents the natural substrate, nicotinamide, from accessing the active site, thereby blocking its methylation.
The inhibition of NNMT by JBSNF-000028 leads to several downstream effects that contribute to insulin sensitization:
-
Reduction of 1-Methyl-Nicotinamide (MNA): JBSNF-000028 administration leads to a significant decrease in the levels of MNA in plasma, liver, and adipose tissue.[3][5][6] Elevated MNA levels have been associated with metabolic dysfunction.
-
Modulation of NAD+ and SAM Levels: By inhibiting the consumption of nicotinamide and SAM by NNMT, JBSNF-000028 is proposed to increase the bioavailability of these critical cellular metabolites.
-
NAD+ (Nicotinamide Adenine Dinucleotide): Increased NAD+ levels can activate sirtuin 1 (SIRT1), a key regulator of energy metabolism and insulin sensitivity.[8] SIRT1 activation can lead to the deacetylation of various proteins involved in glucose and lipid metabolism, ultimately improving insulin signaling.
-
SAM (S-Adenosyl-L-Methionine): SAM is a universal methyl donor for numerous cellular reactions, including epigenetic modifications. Alterations in SAM availability can influence gene expression patterns related to metabolism.
-
Interestingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice, suggesting that its beneficial metabolic effects may extend beyond NNMT inhibition alone.[3][4][5][6][9]
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro and in-vivo studies of JBSNF-000028.
Table 1: In-Vitro Inhibitory Activity of JBSNF-000028
| Target | Assay Type | Species | IC50 | Reference |
| NNMT | Enzymatic (Fluorescence) | Human | 0.033 µM | [3][10][11][12] |
| NNMT | Enzymatic (LC-MS/MS) | Human | 0.13 µM | [3] |
| NNMT | Enzymatic (Fluorescence) | Mouse | 0.21 µM | [3][10][11][12] |
| NNMT | Enzymatic (Fluorescence) | Monkey | 0.19 µM | [3][10][11][12] |
| NNMT | Cellular (MNA levels) | Human (U2OS cells) | EC50 = 2.5 µM | [3][10][11][12] |
Table 2: In-Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Body Weight | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [13] |
| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |
| Fed Plasma Insulin | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |
| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant improvement in oral glucose tolerance test (OGTT) | [3] |
| MNA Levels (Plasma) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |
| MNA Levels (Liver) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |
| MNA Levels (Adipose Tissue) | JBSNF-000028 (50 mg/kg, p.o., b.i.d.) | Significant reduction compared to vehicle | [3] |
Experimental Protocols
In-Vitro NNMT Inhibition Assay (Fluorescence-based)
-
Enzyme: Recombinant human, mouse, or monkey NNMT.
-
Substrates: Nicotinamide and S-adenosyl-L-methionine (SAM).
-
Inhibitor: JBSNF-000028 at varying concentrations.
-
Procedure: The enzyme, substrates, and inhibitor are incubated together. The reaction product, S-adenosyl-L-homocysteine (SAH), is detected indirectly. A coupling enzyme is used to convert SAH to a fluorescent product.
-
Detection: Fluorescence intensity is measured to determine the rate of the enzymatic reaction.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular NNMT Activity Assay (LC-MS/MS)
-
Cell Line: Human osteosarcoma (U2OS) cells, which endogenously express NNMT.
-
Treatment: Cells are treated with varying concentrations of JBSNF-000028 for 24 hours.
-
Procedure: After treatment, the cells are lysed, and the intracellular concentration of 1-methyl-nicotinamide (MNA) is quantified.
-
Detection: MNA levels are measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: EC50 values are determined by plotting the reduction in MNA levels against the logarithm of the JBSNF-000028 concentration.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 10-12 weeks) to induce obesity and insulin resistance.
-
Treatment: JBSNF-000028 is administered orally (p.o.) twice daily (b.i.d.) at a dose of 50 mg/kg. A vehicle control group is also included.
-
Efficacy Parameters:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Blood Glucose and Plasma Insulin: Measured in the fed state at specified time points.
-
Oral Glucose Tolerance Test (OGTT): Performed after a period of treatment. Mice are fasted overnight, and a baseline blood glucose level is measured. A glucose bolus (e.g., 2 g/kg) is then administered orally, and blood glucose levels are monitored at various time points (e.g., 15, 30, 60, 120 minutes) post-administration.
-
Tissue Analysis: At the end of the study, tissues such as liver and adipose are collected for the analysis of MNA levels and other biomarkers.
-
Visualizations
Signaling Pathway of NNMT Inhibition by JBSNF-000028
Caption: Inhibition of NNMT by JBSNF-000028 and its downstream metabolic effects.
Experimental Workflow for In-Vivo Efficacy Testing
Caption: Workflow for assessing the in-vivo efficacy of JBSNF-000028 in a DIO mouse model.
Conclusion
JBSNF-000028 represents a promising therapeutic agent for the treatment of metabolic disorders characterized by insulin resistance. Its potent and selective inhibition of NNMT leads to favorable metabolic changes, including improved glucose handling and reduced body weight in preclinical models. The well-defined mechanism of action, supported by robust in-vitro and in-vivo data, makes JBSNF-000028 a strong candidate for further clinical development. The potential for off-target effects contributing to its efficacy warrants further investigation to fully elucidate its therapeutic profile.
References
- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
JBSNF-000028: A Novel NNMT Inhibitor for the Treatment of Metabolic Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JBSNF-000028 is a novel, orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT) that has demonstrated significant potential in preclinical studies for the treatment of metabolic disorders, including obesity and diabetes. This technical guide provides a comprehensive overview of the available data on JBSNF-000028, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and quantitative data from key studies are presented to support further research and development of this promising therapeutic candidate.
Core Mechanism of Action: NNMT Inhibition
JBSNF-000028 functions as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), a key metabolic enzyme.[1][2][3] NNMT catalyzes the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA).[1][3] Overexpression of NNMT is associated with metabolic diseases.[1][3] By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[1][2] This inhibition leads to downstream effects on glucose metabolism, insulin (B600854) sensitivity, and body weight.[1][2]
The co-crystal structure of JBSNF-000028 reveals that it binds to the nicotinamide pocket of NNMT, specifically below a hairpin structural motif, and stacks between the amino acid residues Tyr-204 and Leu-164.[1][2]
Interestingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice, suggesting that its therapeutic effects on glucose normalization may involve mechanisms beyond NNMT inhibition.[1][2]
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
JBSNF-000028 Free Base: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). As a key enzyme in cellular metabolism, NNMT has emerged as a promising therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental protocols for JBSNF-000028 free base, intended to support further research and development in this field.
Chemical Properties
This compound is a tricyclic small molecule. While specific experimental data for some physicochemical properties are not publicly available, the fundamental chemical identifiers and solubility have been reported.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-methyl-1,2,5,6-tetrahydro-3H-pyrrolo[3,2,1-ij]quinazolin-3-imine | N/A |
| Molecular Formula | C₁₁H₁₃N₃ | [1] |
| Molecular Weight | 187.24 g/mol | [1] |
| CAS Number | 3026599-90-3 | [2] |
| Appearance | Solid (form not specified) | [3] |
| Solubility | Soluble in DMSO | [4][5] |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| pKa | Not publicly available | N/A |
| LogP | Not publicly available | N/A |
Biological Activity
JBSNF-000028 is a highly potent inhibitor of NNMT across multiple species. Its inhibitory action on NNMT leads to downstream effects on cellular metabolism, including insulin (B600854) sensitization and glucose regulation.
Table 2: In Vitro Inhibitory Activity of JBSNF-000028
| Target | IC₅₀ (µM) | Cell Line/Assay Condition | Source |
| Human NNMT (hNNMT) | 0.033 | Recombinant enzyme assay | [2] |
| Monkey NNMT (mkNNMT) | 0.19 | Recombinant enzyme assay | [2] |
| Mouse NNMT (mNNMT) | 0.21 | Recombinant enzyme assay | [2] |
| Endogenous Cellular NNMT | EC₅₀ = 2.5 | U2OS cells (24h treatment) | [2] |
JBSNF-000028 has demonstrated a lack of cytotoxicity in HepG2 cells at concentrations up to 100 µM over a 72-hour period.[2][6]
Mechanism of Action and Signaling Pathway
JBSNF-000028 exerts its biological effects by directly inhibiting the enzymatic activity of Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (B1211872) (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, which is converted to S-adenosyl-L-homocysteine (SAH). By blocking this reaction, JBSNF-000028 modulates the levels of these key metabolites, which has downstream consequences on various cellular processes.
References
- 1. JBSNF-000028 - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
JBSNF-000028 Free Base: A Technical Overview of a Novel NNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is a cytoplasmic enzyme that plays a significant role in cellular metabolism and has been identified as a therapeutic target for metabolic disorders.[4][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with JBSNF-000028 free base, which has a Chemical Abstracts Service (CAS) number of 3026599-90-3 .[6]
Mechanism of Action
JBSNF-000028 functions by inhibiting the enzymatic activity of NNMT.[7] NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-methionine (SAM) as a methyl donor, which produces S-adenosyl-l-homocysteine (SAH) and 1-methyl-nicotinamide (MNA).[5][8] By blocking this action, JBSNF-000028 effectively reduces the levels of MNA in plasma, liver, and adipose tissue.[7][9] The co-crystal structure reveals that JBSNF-000028 binds to the nicotinamide pocket of NNMT, specifically below a hairpin structural motif, and stacks between the amino acid residues Tyr-204 and Leu-164.[7][9]
Quantitative Data Summary
The inhibitory activity of JBSNF-000028 has been quantified across different species, demonstrating its potential for therapeutic applications.
| Target | IC50 Value (μM) | Reference |
| Human NNMT (hNNMT) | 0.033 | [1][2][7] |
| Monkey NNMT (mkNNMT) | 0.19 | [1][2][7] |
| Mouse NNMT (mNNMT) | 0.21 | [1][2][7] |
| Cell-Based Assay | EC50 Value (μM) | Cell Line | Duration | Reference |
| NNMT Activity Inhibition | 2.5 | U2OS | 24 hours | [1][3] |
Experimental Protocols
In Vitro NNMT Inhibition Assay
A key in vitro experiment to determine the potency of JBSNF-000028 involves measuring the inhibition of recombinant NNMT. The enzymatic activity of human, monkey, and mouse NNMT was assessed, and the IC50 values were determined.[7] Another method to confirm the inhibitory action of JBSNF-000028 on hNNMT is through LC-MS/MS detection.[7]
Cellular NNMT Activity Assay
To evaluate the effect of JBSNF-000028 on endogenous NNMT in a cellular context, U2OS cells were treated with the compound for 24 hours. The levels of MNA were then measured using LC-MS/MS to determine the extent of NNMT inhibition.[3][7]
Cytotoxicity Assay
The cytotoxic effects of JBSNF-000028 were evaluated in HepG2 cells. The cells were treated with JBSNF-000028 at concentrations ranging from 10 to 100 μM for 72 hours, and cell viability was assessed. The results indicated no significant cytotoxicity within this concentration range.[1][3]
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
To investigate the in vivo effects of JBSNF-000028, a study was conducted on a diet-induced obese (DIO) mouse model. The compound was administered orally at a dose of 50 mg/kg twice daily for 27 days.[1][3][10] The study monitored changes in body weight, glucose and lipid handling.[1][3] A similar study was also performed in NNMT knockout mice with diet-induced obesity, where the compound was administered orally at 50 mg/kg twice daily for 4 weeks to assess its effects on glucose tolerance.[1][10]
Signaling Pathway and Experimental Workflow
NNMT Signaling Pathway
The following diagram illustrates the metabolic pathway involving NNMT and the inhibitory action of JBSNF-000028. NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, leading to the formation of MNA and SAH.[5] This process can influence the levels of NAD+ and homocysteine.[5]
Experimental Workflow for In Vivo DIO Mouse Study
The diagram below outlines the workflow for the in vivo study of JBSNF-000028 in a diet-induced obesity (DIO) mouse model. This workflow is based on similar studies conducted for NNMT inhibitors.[11]
Conclusion
JBSNF-000028 is a novel and potent inhibitor of NNMT with demonstrated preclinical efficacy in in vitro and in vivo models of metabolic disorders.[7][9] Its ability to modulate cellular metabolism through the inhibition of NNMT suggests its potential as a therapeutic agent for conditions such as obesity and type 2 diabetes.[8][9] Interestingly, studies have shown that JBSNF-000028 can improve glucose tolerance in NNMT knockout mice, indicating that its beneficial metabolic effects may extend beyond NNMT inhibition.[8][9][12] Further research and developmental studies are warranted to fully explore the therapeutic potential of JBSNF-000028.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
JBSNF-000028: A Potent and Orally Bioavailable NNMT Inhibitor for Metabolic Disorders
A Technical Whitepaper on the Discovery, Mechanism, and Preclinical Efficacy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for metabolic diseases due to its role in regulating energy metabolism. Elevated NNMT expression is associated with obesity and type 2 diabetes. This document provides an in-depth technical overview of the discovery and characterization of JBSNF-000028, a novel, potent, and orally active small molecule inhibitor of NNMT. The discovery originated from a high-throughput screening campaign that identified a promising tricyclic core structure. Subsequent medicinal chemistry efforts led to the identification of JBSNF-000028, which demonstrates significant inhibitory activity against human, monkey, and mouse NNMT. In preclinical models of diet-induced obesity, JBSNF-000028 treatment resulted in reduced body weight, improved glucose homeostasis, and enhanced insulin (B600854) sensitivity. This whitepaper details the quantitative data, experimental protocols, and key signaling pathways associated with JBSNF-000028, establishing its potential as a therapeutic candidate for metabolic disorders.
Quantitative Data Summary
The inhibitory potency and cellular activity of JBSNF-000028 were determined through a series of in vitro assays. The key quantitative data are summarized below.
Table 1: In Vitro Inhibitory Activity of JBSNF-000028 against NNMT
| Target Enzyme | Assay Method | IC50 (µM) | Reference |
| Human NNMT (hNNMT) | Fluorescence-based | 0.033 | [1][2] |
| Human NNMT (hNNMT) | LC/MS-based | 0.13 | [1] |
| Monkey NNMT (mkNNMT) | Fluorescence-based | 0.19 | [1][2] |
| Mouse NNMT (mNNMT) | Fluorescence-based | 0.21 | [1][2] |
Table 2: Cellular Activity of JBSNF-000028
| Cell Line | Assay | Endpoint | EC50 (µM) | Reference |
| U2OS | Cellular NNMT Activity | 1-MNA Levels | 2.5 | [1][2] |
Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Body Weight | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |
| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |
| Plasma Triglycerides | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |
| Plasma LDL Cholesterol | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |
| Liver Triglycerides | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |
| Liver Total Cholesterol | JBSNF-000028 (50 mg/kg, p.o., twice daily for 27 days) | Significantly reduced | [2] |
| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., twice daily for 4 weeks) | Improved | [2][3] |
Signaling Pathways and Mechanism of Action
NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1] This process influences cellular energy homeostasis by consuming SAM, a universal methyl donor for various epigenetic processes, and by regulating the levels of NAD+, a critical coenzyme in cellular redox reactions.[4] The inhibition of NNMT by JBSNF-000028 is expected to increase the pools of SAM and NAM, potentially leading to increased NAD+ levels and modulation of downstream signaling pathways. Co-crystal structure analysis has revealed that JBSNF-000028 binds to the nicotinamide pocket of NNMT, stacking between tyrosine 204 and leucine (B10760876) 164.[1][5]
Experimental Protocols
Detailed methodologies for the key experiments that led to the discovery and characterization of JBSNF-000028 are provided below.
High-Throughput Screening and Lead Identification
The discovery of the tricyclic core of JBSNF-000028 was the result of a high-throughput screening campaign.[1]
In Vitro NNMT Inhibition Assay (Fluorescence-based)
This assay was used to determine the IC50 values of JBSNF-000028 against recombinant human, monkey, and mouse NNMT.[1]
-
Principle: The assay measures the production of a fluorescent derivative of 1-MNA.
-
Reagents:
-
Recombinant NNMT enzyme (human, monkey, or mouse)
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-factor)
-
JBSNF-000028 (Test compound)
-
Assay buffer
-
Fluorescent probe
-
-
Procedure:
-
Prepare serial dilutions of JBSNF-000028.
-
In a microplate, add the NNMT enzyme and the JBSNF-000028 dilutions.
-
Initiate the reaction by adding a mixture of nicotinamide and SAM.
-
Incubate the reaction at a controlled temperature.
-
Stop the reaction and add the fluorescent probe.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro NNMT Inhibition Assay (LC/MS-based)
This orthogonal assay confirmed the inhibitory activity of JBSNF-000028 on human NNMT.[1]
-
Principle: This method directly measures the formation of the product, 1-MNA, using liquid chromatography-mass spectrometry.
-
Reagents:
-
Recombinant human NNMT enzyme
-
Nicotinamide
-
SAM
-
JBSNF-000028
-
Assay buffer
-
Acetonitrile (for reaction quenching)
-
Internal standard for LC/MS
-
-
Procedure:
-
Perform the enzymatic reaction as described in the fluorescence-based assay.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the enzyme.
-
Transfer the supernatant to a new plate and add the internal standard.
-
Analyze the samples by LC/MS to quantify the amount of 1-MNA produced.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cellular NNMT Activity Assay
This assay was performed in U2OS cells to determine the cellular potency (EC50) of JBSNF-000028.[1][2]
-
Principle: Measures the inhibition of endogenous NNMT activity in a cellular context by quantifying the levels of 1-MNA.
-
Cell Line: U2OS cells
-
Procedure:
-
Culture U2OS cells to the desired confluency.
-
Treat the cells with varying concentrations of JBSNF-000028 for 24 hours.
-
Lyse the cells and collect the cell lysates.
-
Quantify the concentration of 1-MNA in the cell lysates using an LC/MS-based method.
-
Determine the EC50 value by plotting the 1-MNA levels against the concentration of JBSNF-000028.
-
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
The therapeutic potential of JBSNF-000028 was evaluated in a mouse model of diet-induced obesity.[2]
-
Animal Model: C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment:
-
JBSNF-000028 was administered orally (p.o.) at a dose of 50 mg/kg, twice daily.
-
A vehicle control group was included.
-
-
Duration: 27 days or 4 weeks, depending on the study endpoint.
-
Endpoints Measured:
-
Body weight
-
Food intake
-
Fed blood glucose and plasma insulin levels
-
Plasma triglycerides and LDL cholesterol
-
Liver triglycerides and total cholesterol
-
Oral Glucose Tolerance Test (OGTT) to assess glucose homeostasis.
-
Logical Relationship of JBSNF-000028's Effects
The inhibition of NNMT by JBSNF-000028 initiates a cascade of metabolic improvements, as depicted in the following diagram.
Conclusion
JBSNF-000028 is a novel, potent, and selective tricyclic inhibitor of NNMT that has demonstrated promising preclinical activity for the treatment of metabolic disorders. Its ability to be orally administered and effectively improve key metabolic parameters in a diet-induced obesity model highlights its potential for further development. The data and protocols presented in this technical guide provide a comprehensive foundation for researchers and drug developers interested in the therapeutic targeting of NNMT. Further investigation into the long-term efficacy and safety of JBSNF-000028 is warranted to fully elucidate its clinical potential.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
JBSNF-000028: A Potent NNMT Inhibitor for the Modulation of NAD+ Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JBSNF-000028 is a novel, orally active, and potent small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] By targeting NNMT, a key enzyme in the NAD+ salvage pathway, JBSNF-000028 modulates cellular NAD+ metabolism, offering a promising therapeutic strategy for metabolic disorders. This document provides a comprehensive overview of the preclinical data on JBSNF-000028, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound.
Introduction to NNMT and its Role in NAD+ Metabolism
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM), a primary precursor for NAD+ synthesis.[3][4] This reaction utilizes S-adenosyl-methionine (SAM) as a methyl donor to produce 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] Overexpression of NNMT has been associated with various metabolic diseases and some cancers.[2] By consuming the NAD+ precursor NAM, elevated NNMT activity can lead to a depletion of the cellular NAD+ pool.[3][5] NAD+ is a critical coenzyme for numerous cellular processes, including energy metabolism and DNA repair. Therefore, inhibiting NNMT is a compelling strategy to increase NAD+ availability and ameliorate metabolic dysfunction.
Mechanism of Action of JBSNF-000028
JBSNF-000028 is a tricyclic small molecule that acts as a potent inhibitor of NNMT.[2][6] X-ray crystallography studies have revealed that JBSNF-000028 binds to the nicotinamide-binding pocket of NNMT.[2][6][7][8] Specifically, it binds below a hairpin structural motif and stacks between key amino acid residues, Tyr-204 and Leu-164.[1][2][7][8] This binding prevents the natural substrate, nicotinamide, from accessing the active site, thereby inhibiting the enzymatic methylation process. By blocking the consumption of nicotinamide by NNMT, JBSNF-000028 effectively increases the bioavailability of nicotinamide for NAD+ synthesis through the salvage pathway.
Figure 1: Mechanism of Action of JBSNF-000028 on the NAD+ Salvage Pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of JBSNF-000028.
Table 1: In Vitro Inhibitory Activity of JBSNF-000028
| Target | Species | Assay Method | IC50 (µM) | Reference |
| NNMT | Human | Fluorescence | 0.033 | [1][8] |
| NNMT | Human | LC-MS/MS | 0.13 | [8] |
| NNMT | Monkey | Fluorescence | 0.19 | [1][8] |
| NNMT | Mouse | Fluorescence | 0.21 | [1][8] |
Table 2: Cellular Activity of JBSNF-000028
| Cell Line | Assay | Endpoint | EC50 (µM) | Incubation Time | Reference |
| U2OS | NNMT Activity | MNA Levels | 2.5 | 24 hours | [1] |
Table 3: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Result | Duration | Reference |
| Body Weight | 50 mg/kg, p.o., twice daily | Reduction in body weight gain | 27 days | [1] |
| Glucose Tolerance | 50 mg/kg, p.o., twice daily | Improved | 27 days | [1] |
| Lipid Handling | 50 mg/kg, p.o., twice daily | Improved | 27 days | [1] |
| MNA Levels (Plasma, Liver, Adipose Tissue) | Not specified | Reduced | Not specified | [2][7][8] |
Interestingly, JBSNF-000028 also demonstrated an improvement in glucose tolerance in NNMT knockout mice with diet-induced obesity, suggesting that its beneficial metabolic effects may extend beyond NNMT inhibition.[2][6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of JBSNF-000028.
In Vitro NNMT Inhibition Assay (Fluorescence-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of JBSNF-000028 against recombinant NNMT.
-
Materials:
-
Recombinant human, monkey, or mouse NNMT
-
Nicotinamide (NAM)
-
S-adenosyl-methionine (SAM)
-
A fluorescent derivatizing agent for MNA
-
JBSNF-000028
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of JBSNF-000028 in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant NNMT enzyme, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of NAM and SAM.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution.
-
Add the fluorescent derivatizing agent for MNA and incubate to allow for the development of a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
Figure 2: Workflow for the In Vitro NNMT Fluorescence-based Inhibition Assay.
Cellular NNMT Activity Assay (LC-MS/MS-based)
-
Objective: To determine the half-maximal effective concentration (EC50) of JBSNF-000028 for inhibiting intracellular NNMT activity.
-
Materials:
-
U2OS cells
-
Cell culture medium and supplements
-
JBSNF-000028
-
Lysis buffer
-
LC-MS/MS system
-
-
Procedure:
-
Seed U2OS cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of JBSNF-000028 for 24 hours.
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and perform protein quantification.
-
Extract the metabolite MNA from the lysates.
-
Analyze the MNA levels in the extracts using a validated LC-MS/MS method.
-
Normalize the MNA levels to the total protein concentration for each sample.
-
Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 relative to the vehicle control.
-
Determine the EC50 value by fitting the concentration-response data.
-
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of chronic administration of JBSNF-000028 on body weight, glucose metabolism, and lipid profiles in DIO mice.
-
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
JBSNF-000028 formulated for oral administration
-
Vehicle control
-
Equipment for measuring body weight, blood glucose, and plasma insulin (B600854) and lipids.
-
-
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for a specified period.
-
Randomize the obese mice into treatment and vehicle control groups.
-
Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle orally twice daily for the duration of the study (e.g., 27 days).
-
Monitor and record body weight and food intake regularly.
-
Perform an oral glucose tolerance test (OGTT) at the end of the study to assess glucose metabolism.
-
Collect blood samples to measure plasma levels of insulin and lipids (triglycerides, LDL cholesterol).
-
At the end of the study, harvest tissues (liver, adipose tissue) for the analysis of MNA and lipid content.
-
Analyze the data to compare the effects of JBSNF-000028 treatment with the vehicle control.
-
Figure 3: Experimental Workflow for the In Vivo Efficacy Study in DIO Mice.
Conclusion
JBSNF-000028 is a potent and selective inhibitor of NNMT with demonstrated in vitro and in vivo activity. By inhibiting NNMT, JBSNF-000028 effectively modulates NAD+ metabolism, leading to beneficial effects on body weight, glucose homeostasis, and lipid metabolism in a preclinical model of diet-induced obesity. The data presented in this technical guide support the continued investigation of JBSNF-000028 as a potential therapeutic agent for metabolic disorders. Further studies are warranted to fully elucidate its mechanism of action and to assess its safety and efficacy in more advanced preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
JBSNF-000028: A Potent NNMT Inhibitor and its Role in the Regulation of Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is a key metabolic enzyme that plays a crucial role in cellular metabolism and epigenetic regulation.[4][5] By catalyzing the methylation of nicotinamide, NNMT influences the intracellular pools of S-adenosylmethionine (SAM) and nicotinamide adenine (B156593) dinucleotide (NAD+), thereby impacting cellular methylation potential and the activity of NAD+-dependent enzymes.[4][5] Overexpression of NNMT has been linked to a variety of pathological conditions, including metabolic disorders and cancer.[4][6] JBSNF-000028 has emerged as a valuable research tool and a potential therapeutic agent for studying and treating these conditions. This guide provides a comprehensive overview of JBSNF-000028, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and its role in the regulation of gene expression.
Introduction to JBSNF-000028
JBSNF-000028 is a tricyclic small molecule that acts as a competitive inhibitor of NNMT.[6] It binds to the nicotinamide pocket of the enzyme, preventing the binding of its natural substrate, nicotinamide.[2][3][7] This inhibition leads to a reduction in the production of 1-methylnicotinamide (B1211872) (MNA) and S-adenosylhomocysteine (SAH).[6] The compound has demonstrated efficacy in preclinical models of metabolic disorders, where it has been shown to improve glucose and lipid handling, drive insulin (B600854) sensitization, and reduce body weight in diet-induced obese mice.[2][3][7][8]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of JBSNF-000028 is the direct inhibition of NNMT enzymatic activity.[1][2][3] This inhibition has significant downstream effects on cellular metabolism and epigenetic gene regulation.
The NNMT Metabolic Pathway
NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, a precursor for NAD+ synthesis.[4][5] This reaction produces MNA and SAH. The inhibition of NNMT by JBSNF-000028 disrupts this pathway, leading to an increase in the intracellular concentrations of nicotinamide and SAM, and a decrease in MNA and SAH levels.
Regulation of Gene Expression
The inhibition of NNMT by JBSNF-000028 influences gene expression through two primary mechanisms: modulation of the cellular methylation potential and regulation of NAD+ dependent pathways.
-
Cellular Methylation Potential: The ratio of SAM to SAH is a critical determinant of the cell's "methylation potential."[5] By decreasing the consumption of SAM, JBSNF-000028 increases the SAM/SAH ratio. This enhanced methylation potential can lead to alterations in the methylation of histones and DNA, thereby modifying chromatin structure and gene expression.[9] For instance, NNMT inhibition has been shown to increase histone H3 lysine (B10760008) 4 (H3K4) methylation in adipose tissue.[10]
-
NAD+ Dependent Pathways: By preventing the consumption of nicotinamide, JBSNF-000028 increases the intracellular pool of this NAD+ precursor.[5] NAD+ is a crucial cofactor for sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes, including DNA repair, chromatin remodeling, and the regulation of metabolic gene expression.[5]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of JBSNF-000028.
Table 1: In Vitro Activity of JBSNF-000028
| Parameter | Species | Value | Cell Line/Assay | Reference(s) |
| IC50 | Human (hNNMT) | 0.033 µM | Recombinant Enzyme | [1][2][3] |
| Monkey (mkNNMT) | 0.19 µM | Recombinant Enzyme | [1][2][3] | |
| Mouse (mNNMT) | 0.21 µM | Recombinant Enzyme | [1][2][3] | |
| EC50 | Human | 2.5 µM | U2OS cells | [2][3][7] |
| Cytotoxicity | Human | No cytotoxicity up to 100 µM (72h) | HepG2 cells | [2][3][7] |
Table 2: In Vivo Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Treatment Group | Result | Duration | Reference(s) |
| Body Weight | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Significantly reduced | 27 days | [3] |
| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Reduced | 27 days | [3] |
| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Improved | 4 weeks | [2][7] |
| 1-Methylnicotinamide (MNA) Levels | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Reduced in visceral WAT and liver | 27 days | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of JBSNF-000028.
In Vitro NNMT Enzymatic Activity Assay
This protocol describes a fluorometric assay to determine the enzymatic activity of NNMT.
Materials:
-
Recombinant human, monkey, or mouse NNMT
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT)
-
Thiol-detecting probe
-
JBSNF-000028
-
Black 96-well or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of JBSNF-000028 in assay buffer.
-
In a microplate, add the NNMT enzyme and the test compound (JBSNF-000028) or vehicle control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of SAM and nicotinamide to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the thiol-detecting probe to quantify the amount of SAH produced.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition of NNMT activity for each concentration of JBSNF-000028 and determine the IC50 value.
Cellular NNMT Activity Assay in U2OS Cells
This protocol measures the ability of JBSNF-000028 to inhibit endogenous NNMT activity in a cellular context.
Materials:
-
U2OS cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JBSNF-000028
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Seed U2OS cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of JBSNF-000028 or vehicle control for 24 hours.
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the concentration of MNA using a validated LC-MS/MS method.
-
Normalize the MNA levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 and determine the EC50 value.
Cytotoxicity Assay in HepG2 Cells
This protocol assesses the potential cytotoxic effects of JBSNF-000028.
Materials:
-
HepG2 cells
-
Cell culture medium
-
JBSNF-000028
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to attach overnight.[1]
-
Treat the cells with a range of concentrations of JBSNF-000028 (e.g., 10, 30, and 100 µM) or vehicle control for 72 hours.[2][3][7]
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for a short period to allow the signal to stabilize.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Express the results as a percentage of the vehicle-treated control cells.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol evaluates the therapeutic effects of JBSNF-000028 in a preclinical model of obesity and metabolic syndrome.
Animal Model:
-
Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for several weeks to induce obesity.[11]
Procedure:
-
Once the mice become obese, they are randomized into treatment and vehicle control groups.
-
JBSNF-000028 is administered orally (p.o.) at a dose of 50 mg/kg, twice daily, for a period of 27 days to 4 weeks.[2][3][7] The control group receives the vehicle.
-
Monitor body weight and food intake regularly throughout the study.
-
Measure fed blood glucose levels at specified time points.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
At the termination of the study, collect blood and tissues (e.g., liver, white adipose tissue) for biomarker analysis, such as plasma insulin, triglycerides, and tissue MNA levels.
Conclusion
JBSNF-000028 is a potent and selective inhibitor of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Its mechanism of action, involving the modulation of cellular methylation potential and NAD+ metabolism, provides a direct link to the regulation of gene expression. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of NNMT inhibition with JBSNF-000028 and other related compounds. Further investigation into the specific downstream gene targets and epigenetic modifications regulated by JBSNF-000028 will be crucial for a complete understanding of its pharmacological effects and for the development of novel therapies for metabolic and other NNMT-associated diseases.
References
- 1. reframeDB [reframedb.org]
- 2. Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. revolutionhealth.org [revolutionhealth.org]
- 5. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity [escholarship.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
JBSNF-000028 Free Base: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). NNMT is a key enzyme in cellular metabolism, catalyzing the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor to form 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH).[1] Dysregulation of NNMT activity has been implicated in various metabolic disorders, making it an attractive therapeutic target. JBSNF-000028 has demonstrated significant inhibitory activity against human, monkey, and mouse NNMT, positioning it as a valuable tool for studying the biological roles of NNMT and as a potential candidate for drug development.
This document provides detailed protocols for in vitro assays to characterize the activity of JBSNF-000028 free base, including a biochemical enzyme inhibition assay, a cell-based target engagement assay, and a cytotoxicity assay.
Data Presentation
Table 1: In Vitro Inhibitory Activity of JBSNF-000028
| Assay Type | Target | Species | IC₅₀ / EC₅₀ (µM) |
| Biochemical Inhibition | NNMT | Human | 0.033 |
| Biochemical Inhibition | NNMT | Monkey | 0.19 |
| Biochemical Inhibition | NNMT | Mouse | 0.21 |
| Cell-Based Inhibition (U2OS cells) | NNMT | Human | 2.5 |
Table 2: In Vitro Cytotoxicity of JBSNF-000028
| Cell Line | Assay Duration | Concentration Range (µM) | Result |
| HepG2 | 72 hours | 10 - 100 | No significant cytotoxicity observed |
Signaling Pathway and Experimental Workflow
Caption: NNMT signaling pathway and the inhibitory action of JBSNF-000028.
Caption: General experimental workflow for in vitro characterization of JBSNF-000028.
Experimental Protocols
Biochemical NNMT Inhibition Assay (Fluorescence-Based)
This protocol describes a method to determine the IC₅₀ of JBSNF-000028 against recombinant NNMT enzyme by detecting the formation of a fluorescent product.
Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
This compound
-
Nicotinamide
-
S-Adenosyl-L-Methionine (SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Thiol-detecting probe (e.g., ThioGlo™)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of JBSNF-000028 in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve final assay concentrations (e.g., ranging from 0.001 µM to 100 µM).
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of the diluted JBSNF-000028 or vehicle control (assay buffer with DMSO).
-
Add 25 µL of recombinant NNMT enzyme solution (final concentration will depend on the specific activity of the enzyme lot).
-
Initiate the reaction by adding 50 µL of a substrate mix containing nicotinamide and SAM at their final desired concentrations (e.g., 50 µM Nicotinamide and 10 µM SAM).
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
Stop the reaction according to the thiol-detecting probe manufacturer's instructions.
-
Add the thiol-detecting probe to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for ThioGlo™).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the JBSNF-000028 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell-Based NNMT Inhibition Assay (LC-MS/MS)
This protocol outlines the procedure to measure the EC₅₀ of JBSNF-000028 in a cellular context by quantifying the product of the NNMT reaction, 1-methylnicotinamide (MNA), using LC-MS/MS.
Materials:
-
U2OS cells
-
This compound
-
Complete cell culture medium (e.g., McCoy's 5A medium with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Internal Standard (IS) for MNA (e.g., d3-MNA)
-
96-well cell culture plates
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed U2OS cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of JBSNF-000028 (e.g., 0.01 µM to 100 µM) in complete culture medium for 24 hours.
-
-
Sample Preparation:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold acetonitrile containing the internal standard to each well.
-
Incubate at 4°C for 20 minutes to allow for protein precipitation.
-
Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a suitable LC column (e.g., C18 or HILIC).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect MNA and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the appropriate precursor-to-product ion transitions for MNA (e.g., m/z 137.1 → 94.1) and the internal standard.
-
-
Data Analysis:
-
Quantify the concentration of MNA in each sample by comparing the peak area ratio of MNA to the internal standard against a standard curve.
-
Calculate the percent inhibition of MNA formation at each JBSNF-000028 concentration relative to the vehicle-treated control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the JBSNF-000028 concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of JBSNF-000028 on HepG2 cells.
Materials:
-
HepG2 cells
-
This compound
-
Complete cell culture medium (e.g., EMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of JBSNF-000028 (e.g., 10 µM, 30 µM, 100 µM) in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Evaluate if JBSNF-000028 exhibits significant cytotoxicity at the tested concentrations.
-
References
JBSNF-000028: In Vivo Administration in Murine Models for Metabolic Disease Research
Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
JBSNF-000028 is a potent and orally bioavailable small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3][4] NNMT is a key enzyme in cellular metabolism that catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (B1211872) (MNA).[2][5][6] Overexpression of NNMT has been linked to metabolic disorders such as obesity and type 2 diabetes.[5][6] JBSNF-000028 has been shown to effectively inhibit human, monkey, and mouse NNMT, leading to reduced MNA levels in plasma and various tissues.[2][3] Preclinical studies in mice with diet-induced obesity (DIO) have demonstrated that chronic administration of JBSNF-000028 can limit weight gain, improve glucose regulation, and enhance insulin (B600854) sensitivity.[2][3][7] This document provides detailed protocols for the in vivo administration of JBSNF-000028 in mice, along with data presentation and visualization of the relevant biological pathways.
Mechanism of Action and Signaling Pathway
JBSNF-000028 exerts its therapeutic effects by directly inhibiting the enzymatic activity of NNMT. This enzyme plays a crucial role in the metabolism of nicotinamide, a form of vitamin B3 and a precursor for the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD+). By inhibiting NNMT, JBSNF-000028 prevents the conversion of nicotinamide to MNA, a process that consumes S-adenosyl-L-methionine (SAM) as a methyl donor. This inhibition is thought to increase the cellular pool of nicotinamide available for NAD+ synthesis and may also affect global methylation patterns by modulating the SAM/S-adenosyl-L-homocysteine (SAH) ratio. The resulting metabolic reprogramming is believed to underlie the observed improvements in glucose homeostasis and lipid metabolism.
Quantitative Data from In Vivo Mouse Studies
The following tables summarize the key quantitative data from preclinical studies of JBSNF-000028 in mouse models.
Table 1: In Vitro Inhibitory Activity of JBSNF-000028
| Target | IC50 (µM) |
| Human NNMT (hNNMT) | 0.033 |
| Monkey NNMT (mkNNMT) | 0.19 |
| Mouse NNMT (mNNMT) | 0.21 |
| Cellular NNMT (U2OS cells, EC50) | 2.5 |
Data sourced from Ruf et al., 2022.[2][3]
Table 2: Pharmacokinetic Parameters of JBSNF-000028 in C57BL/6 Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Intravenous | 1 | 1032 | 0.08 | 368 |
| Oral | 10 | 1145 | 0.5 | 2978 |
Data sourced from Ruf et al., 2022.
Table 3: Efficacy of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model (50 mg/kg, b.i.d., p.o. for 27 days)
| Parameter | Vehicle Control | JBSNF-000028 | % Change |
| Body Weight | |||
| Body Weight Gain (%) | 20.5 | 12.5 | -39.0% |
| Glucose Homeostasis | |||
| Fasting Blood Glucose (mg/dL) | 165 | 130 | -21.2% |
| Fasting Plasma Insulin (ng/mL) | 3.2 | 1.5 | -53.1% |
| HOMA-IR | 26.5 | 9.8 | -63.0% |
| Lipid Profile | |||
| Plasma Triglycerides (mg/dL) | 120 | 85 | -29.2% |
| Plasma Cholesterol (mg/dL) | 250 | 200 | -20.0% |
| Liver Triglycerides (mg/g) | 150 | 100 | -33.3% |
Data represents approximate values derived from graphical data in Ruf et al., 2022.[7]
Experimental Protocols
Detailed methodologies for key in vivo experiments with JBSNF-000028 are provided below.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying metabolic diseases.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60 kcal% fat)
-
Control low-fat diet (LFD; e.g., 10 kcal% fat)
-
JBSNF-000028
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomize mice into control and treatment groups based on body weight.
-
Switch the diet of the experimental group to HFD and the control group to LFD.
-
Monitor body weight and food intake weekly for 12-16 weeks, or until a significant difference in body weight is observed.
-
Prepare JBSNF-000028 formulation in the chosen vehicle.
-
Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle to the respective groups via oral gavage twice daily (b.i.d.).
-
Continue treatment for the specified duration (e.g., 27 days).
-
Perform terminal procedures for data collection, such as oral glucose tolerance tests, blood collection for biomarker analysis, and tissue harvesting.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into insulin sensitivity.
Materials:
-
Fasted mice (typically 6 hours)
-
Glucose solution (e.g., 20% dextrose in sterile water)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip or retro-orbital bleeding)
-
Oral gavage needles
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a glucose bolus (e.g., 2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
Plot blood glucose concentration over time to determine the glucose excursion curve.
Pharmacokinetic (PK) Study
This protocol outlines the procedure for determining the pharmacokinetic profile of JBSNF-000028 following oral administration.
Materials:
-
C57BL/6 mice
-
JBSNF-000028
-
Vehicle
-
Oral gavage needles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast mice overnight prior to dosing.
-
Administer a single oral dose of JBSNF-000028.
-
Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of JBSNF-000028 in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Safety and Selectivity
JBSNF-000028 has been profiled against a broad panel of targets related to metabolism and safety and was found to be inactive, suggesting a high degree of selectivity for NNMT.[2][8] In vitro cytotoxicity assays in HepG2 cells showed no adverse effects at concentrations up to 100 µM.[4]
Conclusion
JBSNF-000028 is a valuable research tool for investigating the role of NNMT in metabolic diseases. The protocols outlined in this document provide a framework for conducting in vivo studies in mice to evaluate its therapeutic potential. The provided data demonstrates the potent and selective nature of JBSNF-000028 and its efficacy in a diet-induced obesity model. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
JBSNF-000028 in a Diet-Induced Obesity Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is an orally active and potent small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a key metabolic regulator, and its overexpression is associated with obesity and type 2 diabetes.[3] JBSNF-000028 has demonstrated efficacy in reducing body weight, improving glucose metabolism, and sensitizing insulin (B600854) in a diet-induced obesity (DIO) mouse model. These application notes provide a comprehensive overview of the use of JBSNF-000028 in a DIO mouse model, including detailed experimental protocols and expected outcomes.
Mechanism of Action
Nicotinamide N-methyltransferase (NNMT) catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[3] The overexpression of NNMT in metabolic diseases leads to a depletion of SAM and an increase in MNA. JBSNF-000028 acts as a competitive inhibitor of NNMT, binding to the nicotinamide pocket. This inhibition is intended to restore metabolic balance, leading to improved glucose handling and reduced body weight. Interestingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice with diet-induced obesity, suggesting a potential for glucose-normalizing effects beyond NNMT inhibition.[4]
Data Presentation
In Vitro Activity of JBSNF-000028
| Target | IC₅₀ (µM) |
| Human NNMT (hNNMT) | 0.033 |
| Monkey NNMT (mkNNMT) | 0.19 |
| Mouse NNMT (mNNMT) | 0.21 |
IC₅₀ values represent the concentration of JBSNF-000028 required to inhibit 50% of the NNMT enzyme activity.
In Vivo Efficacy of JBSNF-000028 in DIO Mice
| Parameter | Treatment Group | Result |
| Body Weight | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Statistically significant reduction compared to vehicle |
| Fed Blood Glucose | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Significantly reduced |
| Plasma Triglycerides | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Statistically significant reduction |
| Plasma LDL Cholesterol | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Statistically significant reduction |
| Liver Triglycerides | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Statistically significant reduction |
| Liver Total Cholesterol | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Statistically significant reduction |
| Glucose Tolerance | JBSNF-000028 (50 mg/kg, p.o., twice daily) | Improved during an oral glucose tolerance test (OGTT) |
Data compiled from studies with treatment durations of 27 days to 4 weeks.[1][2][5]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in C57BL/6J mice, a commonly used strain for metabolic studies.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-fat diet (HFD; typically 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging with enrichment
-
Animal scale
Procedure:
-
Acclimation: Upon arrival, acclimate mice for one week on a standard chow diet.
-
Diet Induction: At 7 weeks of age, randomize mice into two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.
-
Housing: House mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet and Water: Provide diets and water ad libitum. Replace the HFD at least twice a week to prevent spoilage.
-
Monitoring: Monitor body weight and food intake weekly.
-
Duration: Continue the respective diets for 10-12 weeks to establish a clear obese phenotype in the HFD group.
JBSNF-000028 Treatment
This protocol outlines the administration of JBSNF-000028 to DIO mice.
Materials:
-
JBSNF-000028
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation: Prepare a suspension of JBSNF-000028 in the vehicle at the desired concentration.
-
Dosing: Administer JBSNF-000028 orally at a dose of 50 mg/kg body weight, twice daily.[1][2] The vehicle is administered to the control DIO group.
-
Duration: Continue the treatment for 27 days to 4 weeks.[1][2]
-
Monitoring: Continue to monitor body weight, food intake, and general health throughout the treatment period.
Oral Glucose Tolerance Test (OGTT)
The OGTT is performed to assess the ability of the mice to clear a glucose load from the blood.
Materials:
-
Glucose solution (20% dextrose in sterile saline)
-
Glucometer and test strips
-
Lancets or tail-snip tools
-
Blood collection tubes (for insulin measurement, if desired)
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the OGTT, with free access to water.
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure the blood glucose level.
-
Glucose Administration: Administer a 2 g/kg body weight bolus of the 20% glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration and measure blood glucose levels at each time point.
-
Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 4. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for JBSNF-000028 in U2OS Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a key metabolic enzyme that catalyzes the methylation of nicotinamide to 1-methyl-nicotinamide (MNA).[3][4] Overexpression of NNMT has been linked to various metabolic disorders, making it a significant target for therapeutic intervention. The human osteosarcoma cell line, U2OS, is a valuable in vitro model for studying the cellular activity of NNMT inhibitors due to its human origin and robust experimental properties. These application notes provide detailed protocols for utilizing the U2OS cell line to characterize the inhibitory effects of JBSNF-000028 on NNMT activity.
Data Presentation
In Vitro Activity of JBSNF-000028
| Parameter | Species/Cell Line | Value | Assay Method | Reference |
| IC₅₀ | Human NNMT (hNNMT) | 0.033 µM | Enzymatic Assay | [1][3] |
| IC₅₀ | Monkey NNMT (mkNNMT) | 0.19 µM | Enzymatic Assay | [1][3] |
| IC₅₀ | Mouse NNMT (mNNMT) | 0.21 µM | Enzymatic Assay | [1][3] |
| IC₅₀ | Human NNMT (hNNMT) | 0.13 µM | LC-MS/MS Detection | [3] |
| EC₅₀ | U2OS cells | 2.5 µM | MNA Levels by LC-MS/MS (24h treatment) | [1][3][5][6][7] |
Cytotoxicity of JBSNF-000028
| Cell Line | Concentration Range | Incubation Time | Result | Assay Method | Reference |
| HepG2 | 10 - 100 µM | 72 hours | No cytotoxicity observed | CellTiter-Glo | [3] |
Signaling Pathway
The following diagram illustrates the metabolic pathway involving NNMT and the mechanism of action for JBSNF-000028.
Caption: NNMT catalyzes the methylation of Nicotinamide using SAM, producing MNA and SAH. JBSNF-000028 inhibits this process.
Experimental Protocols
U2OS Cell Culture
A detailed protocol for the routine maintenance of U2OS cells.
Materials:
-
U2OS cell line (ATCC HTB-96)
-
DMEM (Gibco #11960)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin (Gibco #15140-122)
-
Trypsin-EDTA (0.05%) (Gibco #25300)
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
DMSO
-
10 cm² tissue culture dishes
-
15 ml and 50 ml conical tubes
-
Cryovials
Growth Medium Preparation:
-
To a 500 ml bottle of DMEM, add 50 ml of FBS (10% final concentration), 5 ml of L-Glutamine (2 mM final concentration), and 5 ml of Penicillin-Streptomycin (100 units/ml penicillin, 100 µg/ml streptomycin).
-
Store at 4°C.
Protocol for Thawing U2OS Cells:
-
Rapidly thaw a cryovial of U2OS cells in a 37°C water bath.
-
Transfer the thawed cell suspension to a 15 ml conical tube containing 9 ml of pre-warmed growth medium.
-
Centrifuge at 1500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 ml of fresh growth medium.
-
Transfer the cell suspension to a 10 cm² tissue culture dish.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Protocol for Subculturing U2OS Cells:
-
Change the growth medium every 2-3 days.
-
When cells reach 85% confluency, aspirate the growth medium.
-
Wash the cell monolayer with 5 ml of PBS.
-
Add 5 ml of Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Add 5 ml of fresh growth medium to inactivate the trypsin.
-
Collect the cell suspension in a 15 ml conical tube and centrifuge at 1500 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Split the cells at a ratio of 1:4 to 1:6 into new culture vessels.
-
Incubate at 37°C and 5% CO₂.
Protocol for Freezing U2OS Cells:
-
Follow steps 1-7 of the subculturing protocol.
-
Resuspend the cell pellet in freezing medium (growth medium with 5% DMSO) at a concentration of 2-5 x 10⁶ cells/ml.
-
Aliquot 1 ml of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container at -80°C for 24 hours.
-
Transfer the vials to liquid nitrogen for long-term storage.
NNMT Inhibition Assay in U2OS Cells
This protocol describes the treatment of U2OS cells with JBSNF-000028 and subsequent measurement of MNA levels.
Materials:
-
U2OS cells
-
Growth medium
-
JBSNF-000028
-
DMSO
-
6-well tissue culture plates
-
LC-MS/MS system
Experimental Workflow Diagram:
References
- 1. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JBSNF-000028 TFA | TargetMol [targetmol.com]
JBSNF-000028 HepG2 cell cytotoxicity assay
Evaluation of Cytotoxicity in HepG2 Human Hepatocellular Carcinoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
JBSNF-000028 is a potent and orally active inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism by catalyzing the N-methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor.[2] Elevated expression of NNMT has been observed in various cancers, including hepatocellular carcinoma, where it influences epigenetic regulation and NAD+-dependent signaling pathways, thereby contributing to cancer progression.[2][3] Consequently, NNMT has emerged as a promising therapeutic target.
The human hepatocellular carcinoma cell line, HepG2, is a widely used in vitro model for liver cancer research and for evaluating the hepatotoxicity of drug candidates.[4] Assessing the cytotoxic profile of novel therapeutic agents like JBSNF-000028 is a critical step in preclinical drug development. This document provides detailed protocols for the culture of HepG2 cells and the assessment of compound-induced cytotoxicity, using JBSNF-000028 as an example. Published studies have shown that JBSNF-000028 does not exhibit cytotoxicity against HepG2 cells at concentrations up to 100 µM after 72 hours of incubation.[1][5]
Data Presentation
In Vitro Activity of JBSNF-000028
The inhibitory activity of JBSNF-000028 against NNMT has been quantified across different species.
| Target | IC₅₀ (µM) | Assay Method |
| Human NNMT (hNNMT) | 0.033 | Fluorescence |
| Human NNMT (hNNMT) | 0.13 | LC-MS/MS |
| Monkey NNMT (mkNNMT) | 0.19 | Fluorescence |
| Mouse NNMT (mNNMT) | 0.21 | Fluorescence |
| Cellular NNMT (U2OS cells) | EC₅₀ = 2.5 | LC-MS/MS |
Data compiled from multiple sources.[1][5]
Cytotoxicity Profile of JBSNF-000028 in HepG2 Cells
The following table summarizes the reported effect of JBSNF-000028 on HepG2 cell viability.
| Compound | Cell Line | Concentration (µM) | Incubation Time | Result | Assay Used |
| JBSNF-000028 | HepG2 | 10, 30, 100 | 72 hours | No cytotoxicity observed | CellTiter-Glo |
Data from published safety profiling.[1][5]
Mandatory Visualizations
Caption: A flowchart of the major steps in the HepG2 cytotoxicity assay.
Caption: Role of NNMT in metabolism and its inhibition by JBSNF-000028.
Experimental Protocols
Protocol 1: HepG2 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing HepG2 cells (ATCC® HB-8065™) to ensure healthy, viable cells for experimentation.
Materials:
-
HepG2 cell line
-
Eagle's Minimum Essential Medium (EMEM) (ATCC® 30-2003™)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Complete Growth Medium: To base EMEM, add FBS to a final concentration of 10% and Penicillin-Streptomycin to a final concentration of 1%.
A. Thawing Cryopreserved Cells
-
Pre-warm complete growth medium in a 37°C water bath.
-
Quickly thaw the cryovial of HepG2 cells in the 37°C water bath until only a small ice crystal remains.
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 200 x g for 5-7 minutes.[6]
-
Aspirate the supernatant containing the cryoprotectant and gently resuspend the cell pellet in 10-15 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.
-
Replace the medium after 24 hours to remove any residual cryoprotectant.
B. Sub-culturing (Passaging)
-
Grow cells until the monolayer reaches 70-80% confluency.[7]
-
Aspirate the growth medium from the flask.
-
Gently wash the cell monolayer with 5-10 mL of sterile D-PBS to remove any residual serum. Aspirate the D-PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
-
Incubate at 37°C for 5-10 minutes, or until cells detach. Observe detachment under a microscope.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Re-seed cells into new flasks at a recommended split ratio of 1:4 to 1:6.[7]
-
Change the medium every 2-3 days.
Protocol 2: HepG2 Cytotoxicity Assay (MTT Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[9]
Materials:
-
Healthy, sub-confluent HepG2 cells
-
Complete Growth Medium
-
Sterile 96-well flat-bottom plates
-
JBSNF-000028 stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade) or other suitable solubilization buffer
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest HepG2 cells and perform a cell count. Dilute the cell suspension in complete growth medium to a concentration of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into each well of a 96-well plate.[10][11]
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.
-
Compound Treatment:
-
Prepare serial dilutions of JBSNF-000028 in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and typically below 0.5% to avoid solvent toxicity.
-
Aspirate the medium from the wells and add 100 µL of medium containing the different concentrations of JBSNF-000028.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in culture medium only.
-
Positive Control (Optional): Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Media Blank: Wells with medium but no cells to measure background absorbance.
-
-
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL) to each well and mix gently.[10][11]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8][9]
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Alternative Cytotoxicity Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, indicating cell lysis.[12][13][14]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells. This assay was used in the original characterization of JBSNF-000028.[5][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complex roles of nicotinamide N-methyltransferase in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. editxor.com [editxor.com]
- 7. encodeproject.org [encodeproject.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. reframeDB [reframedb.org]
JBSNF-000028 solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is a cytoplasmic enzyme that plays a significant role in cellular metabolism and energy homeostasis.[4][5] It catalyzes the methylation of nicotinamide using S-adenosyl-methionine (SAM) as a methyl donor, resulting in the formation of 1-methyl-nicotinamide (MNA) and S-adenosyl-l-homocysteine (SAH).[4][5] Overexpression of NNMT is associated with metabolic disorders such as obesity and type 2 diabetes.[6][7][8] JBSNF-000028 inhibits NNMT activity, leading to reduced MNA levels, which has been shown to improve insulin (B600854) sensitivity, glucose regulation, and reduce body weight in preclinical models of metabolic disease.[6][7][8] These application notes provide detailed protocols for the preparation and use of JBSNF-000028 in key in vitro and in vivo experiments.
Data Presentation
Physicochemical Properties
| Form | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| JBSNF-000028 Free Base | C₁₁H₁₃N₃ | 187.24 | Light yellow to yellow solid |
| JBSNF-000028 TFA | C₁₃H₁₄F₃N₃O₂ | 301.26 | White to off-white solid |
| JBSNF-000028 Hydrochloride | C₁₁H₁₄ClN₃ | 223.70 | Off-white to light yellow solid |
In Vitro Potency and Activity
| Assay | Species/Cell Line | IC₅₀ / EC₅₀ | Reference |
| NNMT Inhibition (Enzymatic Assay) | Human (hNNMT) | 0.033 µM | [1][2][9][10] |
| Monkey (mkNNMT) | 0.19 µM | [1][2][9][10] | |
| Mouse (mNNMT) | 0.21 µM | [1][2][9][10] | |
| Cellular NNMT Activity | U2OS cells | 2.5 µM (EC₅₀) | [2][9][10] |
| Cytotoxicity | HepG2 cells | No cytotoxicity observed at 10-100 µM (72h) | [1][2][9][10] |
In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Dosing Regimen | Duration | Key Outcomes | Reference |
| 50 mg/kg, p.o., twice daily | 27 days | Improved glucose and lipid handling; Reduced body weight and fed blood glucose. | [2][9][10] |
| 50 mg/kg, p.o., twice daily | 4 weeks | Improved glucose tolerance. | [1][9][10] |
Experimental Protocols
In Vitro NNMT Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of JBSNF-000028 against recombinant NNMT.
Materials:
-
Recombinant human, mouse, or monkey NNMT
-
JBSNF-000028
-
Nicotinamide
-
S-adenosyl-L-methionine (SAM)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection Reagent (e.g., a fluorescent probe that detects MNA or a method for LC-MS/MS detection of MNA)
-
384-well assay plates
-
Plate reader (fluorescence or mass spectrometer)
Procedure:
-
Prepare a serial dilution of JBSNF-000028 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted JBSNF-000028 or vehicle (DMSO in assay buffer).
-
Add recombinant NNMT enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal on a plate reader.
-
Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cellular NNMT Activity Assay
This protocol measures the ability of JBSNF-000028 to inhibit NNMT activity within a cellular context by quantifying the production of MNA.
Materials:
-
U2OS cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
JBSNF-000028
-
Lysis Buffer
-
LC-MS/MS system
Procedure:
-
Seed U2OS cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of JBSNF-000028 or vehicle (DMSO) for 24 hours.[2][9][10]
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Collect the cell lysates and analyze the concentration of MNA using a validated LC-MS/MS method.
-
Normalize the MNA levels to the total protein concentration in each sample.
-
Calculate the percent inhibition of MNA production for each concentration of JBSNF-000028 and determine the EC₅₀ value.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines an in vivo study to evaluate the effect of JBSNF-000028 on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) and standard chow
-
JBSNF-000028
-
Vehicle for oral gavage (see solution preparation)
-
Equipment for measuring body weight, food intake, and blood glucose
-
Equipment for oral glucose tolerance test (OGTT)
Procedure:
-
Induce obesity in mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Randomize the obese mice into two groups: vehicle control and JBSNF-000028 treatment.
-
Administer JBSNF-000028 (50 mg/kg) or vehicle orally twice daily for 27 days or 4 weeks.[2][9][10]
-
Monitor and record body weight and food intake regularly (e.g., weekly).
-
Measure fed blood glucose levels at specified intervals.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).
-
At the termination of the study, collect blood and tissues (liver, adipose tissue) for biomarker analysis (e.g., plasma MNA levels).
Solution Preparation
Stock Solution Preparation (In Vitro)
JBSNF-000028 is soluble in DMSO.[1][2][9][10] It is recommended to use newly opened, anhydrous DMSO to avoid solubility issues due to water absorption.[9][10]
| Form | Solvent | Max Solubility | Stock Concentration |
| This compound | DMSO | ≥ 60 mg/mL (320.44 mM) | 10 mM |
| JBSNF-000028 TFA | DMSO | ≥ 100 mg/mL (331.94 mM) | 10 mM |
| JBSNF-000028 Hydrochloride | DMSO | ≥ 16.67 mg/mL (74.52 mM) | 10 mM |
Preparation of a 10 mM Stock Solution (Example with this compound):
-
Weigh out 1.87 mg of this compound (MW: 187.24 g/mol ).
-
Add 1 mL of DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage:
-
Store the solid compound at 4°C, protected from light and moisture.[2][9][10]
-
Store stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[2][9][10]
In Vivo Formulation Preparation
For oral administration in mice, a common formulation involves a co-solvent system.
Example Formulation:
-
DMSO
-
PEG300
-
Tween 80
-
Saline or PBS
Procedure for a 2 mg/mL working solution:
-
Dissolve JBSNF-000028 in DMSO first.
-
Add PEG300 and mix well.
-
Add Tween 80 and mix well.
-
Finally, add saline or PBS to the final volume and mix thoroughly until a clear solution is obtained.
A suggested final composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[1] The final concentration of the dosing solution should be calculated based on the desired dosage (e.g., 50 mg/kg) and the average weight and dosing volume for the animals.
Diagrams
Caption: The NNMT signaling pathway and the inhibitory action of JBSNF-000028.
Caption: A logical workflow for the experimental evaluation of JBSNF-000028.
References
- 1. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aobious.com [aobious.com]
- 4. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 5. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
JBSNF-000028: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of JBSNF-000028 in animal studies, focusing on its application in metabolic disorder research. JBSNF-000028 is an orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases.
Mechanism of Action
JBSNF-000028 functions as a potent inhibitor of NNMT in humans, monkeys, and mice.[1][2][3][4] NNMT catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) (MNA).[5] Overexpression of NNMT is associated with metabolic disorders.[5] By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[5][6] This inhibition leads to improved insulin (B600854) sensitivity, modulation of glucose levels, and reduction in body weight in diet-induced obese mouse models.[5][6] The binding of JBSNF-000028 occurs at the nicotinamide pocket of NNMT.[5][6] Interestingly, JBSNF-000028 has also been observed to improve glucose tolerance in NNMT knockout mice, suggesting potential off-target effects or mechanisms beyond NNMT inhibition that contribute to its glucose-normalizing effects.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity and in vivo dosage and pharmacokinetic parameters of JBSNF-000028.
Table 1: In Vitro IC₅₀ Values of JBSNF-000028 [1][2][3][4]
| Species | IC₅₀ (µM) |
| Human (hNNMT) | 0.033 |
| Monkey (mkNNMT) | 0.19 |
| Mouse (mNNMT) | 0.21 |
Table 2: In Vivo Dosage and Administration in Mouse Models [1][2][3][4][6][7][8][9]
| Animal Model | Dosage | Route of Administration | Frequency | Study Duration |
| Diet-Induced Obese (DIO) Mice | 50 mg/kg | Oral (p.o.) | Twice daily | 27 days |
| ob/ob Mice | 50 mg/kg | Oral (p.o.) | Twice daily | Not specified |
| db/db Mice | 50 mg/kg | Oral (p.o.) | Twice daily | Not specified |
| NNMT Knockout DIO Mice | 50 mg/kg | Oral (p.o.) | Twice daily | 4 weeks |
| C57BL/6 Mice (PK Study) | 10 mg/kg | Oral (p.o.) | Single dose | 10 hours |
| C57BL/6 Mice (PK Study) | 1 mg/kg | Intravenous (i.v.) | Single dose | 8 hours |
Table 3: Pharmacokinetic Parameters of JBSNF-000028 in C57BL/6 Mice [4]
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Tₗ₂ (h) | 1.3 | 1.4 |
| Tₘₐₓ (h) | - | 0.5 |
| Cₘₐₓ (ng/mL) | - | 1833 |
| AUC₀₋ₜ (hng/mL) | 448 | 4021 |
| AUC₀₋ᵢₙf (hng/mL) | 451 | 4044 |
| Vd (L/kg) | 2.8 | - |
| CL (L/h/kg) | 2.2 | - |
| Bioavailability (%) | - | 89.6 |
Experimental Protocols
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines the methodology for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.[6][8]
1. Animal Model and Diet:
-
Animal Model: Male C57BL/6N mice.[6]
-
Diet: High-fat diet (HFD), typically 60% kcal from fat, for 14 weeks to induce obesity and insulin resistance.[6]
2. Compound Formulation and Administration:
-
Formulation: Formulations can be prepared using Tween 80 and 0.5% HEC.[6]
-
Compound Administration: JBSNF-000028 is administered via oral gavage at a dose of 50 mg/kg, twice daily.[6][8] A vehicle control group should be included.
3. Experimental Procedure:
-
Induce obesity in mice by feeding them an HFD for 14 weeks.[6]
-
Randomize the obese mice into treatment and vehicle control groups.
-
Monitor body weight and food intake regularly.
-
Measure fed blood glucose and plasma insulin levels at specified intervals.[6]
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[6]
-
Collect plasma and tissues (liver, visceral white adipose tissue) for analysis of triglycerides, LDL cholesterol, and MNA levels.[6]
Pharmacokinetic Study
This protocol describes the procedure for determining the pharmacokinetic profile of JBSNF-000028 in mice.[6]
1. Animal Model:
-
Male C57BL/6N mice.[6]
2. Compound Administration:
3. Sample Collection:
-
Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[6]
-
Plasma is separated and stored at -80°C until analysis.[6]
4. Analysis:
-
Plasma concentrations of JBSNF-000028 are determined using a suitable analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters (Tₗ₂, Tₘₐₓ, Cₘₐₓ, AUC, etc.) are calculated.
Safety and Toxicology
JBSNF-000028 has been shown to be inactive against a broad panel of targets related to metabolism and safety.[5][6] In vitro studies using HepG2 cells showed no cytotoxicity at concentrations up to 100 µM for 72 hours.[1][2]
Conclusion
JBSNF-000028 is a promising therapeutic candidate for metabolic disorders, demonstrating efficacy in various animal models. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of this NNMT inhibitor. Adherence to these guidelines will facilitate reproducible and reliable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JBSNF-000028 TFA | TargetMol [targetmol.com]
Measuring Nicotinamide N-Methyltransferase (NNMT) Activity with JBSNF-000028: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism and epigenetic processes.[1][2] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosylhomocysteine (SAH).[1] Overexpression of NNMT has been linked to various diseases, including metabolic disorders and cancer, making it a compelling therapeutic target.[1][3] JBSNF-000028 is a potent and selective small molecule inhibitor of NNMT, demonstrating significant potential for research and therapeutic applications.[4][5][6][7]
These application notes provide detailed protocols for measuring NNMT activity and its inhibition by JBSNF-000028 using both in vitro enzymatic assays and cell-based methods.
Data Presentation
JBSNF-000028 Inhibition Profile
| Target | Species | Assay Type | Method | IC50 / EC50 (µM) | Reference |
| NNMT | Human | Enzymatic | Fluorescence | 0.033 | [4][5][6][7] |
| NNMT | Human | Enzymatic | LC-MS/MS | 0.13 | [4] |
| NNMT | Mouse | Enzymatic | Fluorescence | 0.21 | [4][5][6][7] |
| NNMT | Monkey | Enzymatic | Fluorescence | 0.19 | [4][5][6][7] |
| NNMT | Human (U2OS cells) | Cellular | LC-MS/MS | 2.5 | [4][5][6][8] |
Signaling Pathway and Experimental Workflow
NNMT Catalytic Pathway
The following diagram illustrates the enzymatic reaction catalyzed by NNMT.
Caption: NNMT catalyzes the methylation of NAM using SAM, a reaction inhibited by JBSNF-000028.
Experimental Workflow: In Vitro NNMT Inhibition Assay
This diagram outlines the major steps for determining the in vitro inhibitory activity of JBSNF-000028.
Caption: Workflow for in vitro determination of NNMT inhibition by JBSNF-000028.
Experimental Protocols
In Vitro Fluorometric NNMT Activity Assay
This protocol is adapted from commercially available NNMT assay kits and is suitable for high-throughput screening. The principle involves the detection of a fluorescent signal proportional to NNMT activity.
Materials:
-
Recombinant human NNMT enzyme
-
JBSNF-000028
-
Nicotinamide (NAM)
-
S-adenosylmethionine (SAM)
-
NNMT Assay Buffer (e.g., 50 mM Tris pH 8.6, 1 mM DTT)
-
Detection reagents (specific to the chosen commercial kit, often involving a coupled enzyme system to detect SAH production)
-
Black 96-well or 384-well plates suitable for fluorescence measurement
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of JBSNF-000028 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of JBSNF-000028 in NNMT Assay Buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of recombinant NNMT, NAM, and SAM in NNMT Assay Buffer at the desired concentrations. A typical starting point is 1.3 nM NNMT, 5 mM NAM, and 5 µM SAM.[5]
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
NNMT Assay Buffer
-
Diluted JBSNF-000028 or vehicle control (e.g., DMSO at a final concentration not exceeding 1%)
-
Recombinant NNMT enzyme solution
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate mixture (NAM and SAM) to each well.
-
Mix the plate gently on an orbital shaker.
-
Incubate the plate at 37°C for 60 minutes.[5]
-
-
Signal Detection:
-
Stop the reaction according to the specific kit instructions (this may involve adding a stop solution).
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate the plate at room temperature for the recommended time to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percentage of NNMT inhibition for each JBSNF-000028 concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the JBSNF-000028 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular NNMT Activity Assay using LC-MS/MS
This protocol describes the measurement of NNMT activity in a cellular context by quantifying the product, MNA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The human osteosarcoma cell line U2OS is used as an example.[4]
Materials:
-
U2OS cells
-
Cell culture medium (e.g., DMEM) and supplements (e.g., FBS, penicillin-streptomycin)
-
JBSNF-000028
-
Phosphate-buffered saline (PBS)
-
Formic acid
-
Internal standard for MNA (e.g., isotopically labeled MNA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture U2OS cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of JBSNF-000028 or a vehicle control (e.g., DMSO) for 24 hours.[4]
-
-
Sample Preparation (Cell Lysate):
-
After the incubation period, wash the cells with ice-cold PBS to remove any residual medium and inhibitor.
-
Harvest the cells (e.g., by scraping or trypsinization).
-
Lyse the cells to release the intracellular contents. A common method is to add a specific volume of a lysis buffer containing an organic solvent (e.g., 80% acetonitrile) and the internal standard.
-
Vortex the samples vigorously and then centrifuge at a high speed to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject a defined volume of the supernatant onto the LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase column). The mobile phase typically consists of a gradient of two solvents, such as water with formic acid and acetonitrile with formic acid.
-
Mass Spectrometry (MS/MS): Analyze the eluent from the LC column using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set the instrument to detect the specific precursor-to-product ion transitions for MNA and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for MNA and the internal standard in each sample.
-
Calculate the ratio of the MNA peak area to the internal standard peak area to normalize for variations in sample preparation and instrument response.
-
Determine the concentration of MNA in each sample by comparing the normalized peak area ratios to a standard curve prepared with known concentrations of MNA.
-
Calculate the percentage of NNMT inhibition for each JBSNF-000028 concentration relative to the vehicle-treated cells.
-
Plot the percent inhibition against the logarithm of the JBSNF-000028 concentration and fit the data to determine the EC50 value.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. waters.com [waters.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (ab284513) is not available | Abcam [abcam.co.jp]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tribioscience.com [tribioscience.com]
- 8. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Analysis of JBSNF-000028
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a novel, orally active small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a key enzyme in cellular metabolism, and its inhibition has emerged as a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[3][4] Understanding the pharmacokinetic profile of JBSNF-000028 is critical for its development as a therapeutic agent. These application notes provide a comprehensive overview of the methods for the pharmacokinetic analysis of JBSNF-000028, including in vivo studies in mice, bioanalytical quantification, and in vitro ADME assays.
Pharmacokinetic Profile of JBSNF-000028 in Mice
The pharmacokinetic parameters of JBSNF-000028 have been evaluated in mice following both intravenous (IV) and oral (PO) administration. The compound exhibits good metabolic stability across various species in liver microsomes.[5] A summary of the key pharmacokinetic parameters is presented in Table 1.
Table 1: Pharmacokinetic Parameters of JBSNF-000028 in C57BL/6 Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| CL (mL/min/kg) | 36.6 | - |
| Vss (L/kg) | 2.1 | - |
| T1/2 (h) | 1.1 | 1.4 |
| AUC0-t (hng/mL) | 459 | 2389 |
| AUC0-inf (hng/mL) | 462 | 2432 |
| F (%) | - | 53 |
Data sourced from Ruf et al., 2022.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of JBSNF-000028 after intravenous and oral administration.
Materials:
-
JBSNF-000028
-
C57BL/6 mice (male, 8-10 weeks old)
-
Vehicle (e.g., 0.5% w/v Hydroxyethyl cellulose (B213188) (HEC) and 0.5% v/v Tween 80 in water)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
-
Freezer (-80°C)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment with ad libitum access to food and water.
-
Dose Preparation:
-
For oral administration, prepare a suspension of JBSNF-000028 in the vehicle at a concentration of 1 mg/mL for a 10 mg/kg dose, assuming a 10 mL/kg dosing volume.
-
For intravenous administration, prepare a solution of JBSNF-000028 in a suitable vehicle (e.g., saline with a co-solvent) at a concentration of 0.2 mg/mL for a 1 mg/kg dose, assuming a 5 mL/kg dosing volume.
-
-
Dosing:
-
Oral (PO): Administer a single 10 mg/kg dose of the JBSNF-000028 suspension to a cohort of mice via oral gavage.
-
Intravenous (IV): Administer a single 1 mg/kg dose of the JBSNF-000028 solution to a separate cohort of mice via tail vein injection.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from a subset of mice at each time point. A serial bleeding protocol can be employed.
-
IV Administration Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Administration Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately place the collected blood into K2-EDTA tubes and keep on ice.
-
Centrifuge the blood at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.
-
Bioanalytical Method for JBSNF-000028 Quantification in Plasma by LC-MS/MS
This protocol outlines a general method for the quantification of JBSNF-000028 in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on protocols for similar compounds and will require validation for JBSNF-000028.
Materials:
-
Plasma samples from the in vivo study
-
JBSNF-000028 analytical standard
-
Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another suitable molecule like Tolbutamide.
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
LC-MS/MS system (e.g., PE-Sciex API-5500)
-
Analytical column (e.g., Atlantis dC18, 50 × 4.6 mm, 3 µm)
Protocol:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of JBSNF-000028 in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a series of calibration standards by spiking blank mouse plasma with known concentrations of JBSNF-000028.
-
Prepare QC samples at low, medium, and high concentrations in blank mouse plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 200 µL of ACN containing the internal standard.
-
Vortex the mixture for 5 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Atlantis dC18 (50 × 4.6 mm, 3 µm)
-
Mobile Phase A: 0.2% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 2-5 µL
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Optimize the MRM transitions (precursor ion > product ion) for both JBSNF-000028 and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of JBSNF-000028 to the internal standard against the nominal concentration.
-
Determine the concentration of JBSNF-000028 in the unknown samples and QCs using the calibration curve.
-
In Vitro Metabolic Stability in Mouse Liver Microsomes
This assay determines the susceptibility of JBSNF-000028 to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.
Materials:
-
JBSNF-000028
-
Pooled mouse liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing mouse liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
-
Reaction Initiation:
-
Add JBSNF-000028 to the pre-warmed microsome mixture to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Course Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to cold ACN containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of JBSNF-000028 at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of JBSNF-000028 remaining versus time.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
-
Plasma Protein Binding by Equilibrium Dialysis
This assay measures the fraction of JBSNF-000028 that is bound to plasma proteins, which influences its distribution and availability to target tissues.
Materials:
-
JBSNF-000028
-
Mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane (e.g., 8 kDa MWCO)
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Spike mouse plasma with JBSNF-000028 to a final concentration of 1 µM.
-
-
Equilibrium Dialysis:
-
Add the JBSNF-000028-spiked plasma to the sample chamber of the RED device.
-
Add PBS to the buffer chamber.
-
Incubate the sealed device at 37°C with shaking for approximately 4-6 hours to allow for equilibrium.
-
-
Sample Collection:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of JBSNF-000028 in both the plasma and buffer samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage of plasma protein binding is calculated as (1 - fu) * 100.
-
Signaling Pathway
JBSNF-000028 is an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide, a form of vitamin B3, to form 1-methylnicotinamide (B1211872) (MNA). This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor, converting it to S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, JBSNF-000028 reduces the production of MNA and modulates the cellular SAM/SAH ratio, which has downstream effects on various metabolic pathways.
References
- 1. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Microsomal stability assay | PDF [slideshare.net]
- 4. Microdialysis sampling for determination of plasma protein binding of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for JBSNF-000028 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a potent and orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3][4][5] NNMT is a key metabolic enzyme that catalyzes the methylation of nicotinamide to 1-methyl-nicotinamide (MNA), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[6][7][8] Overexpression of NNMT is associated with various metabolic disorders, including obesity and type 2 diabetes, making it an attractive therapeutic target.[6][7][8] JBSNF-000028 has demonstrated efficacy in preclinical models by improving glucose and lipid metabolism and reducing body weight.[3][9] These application notes provide detailed protocols for utilizing JBSNF-000028 as a reference compound in high-throughput screening (HTS) campaigns to identify novel NNMT inhibitors.
Mechanism of Action and Signaling Pathway
JBSNF-000028 competitively binds to the nicotinamide pocket of the NNMT enzyme.[1][2][9] This inhibition blocks the transfer of a methyl group from SAM to nicotinamide, thereby reducing the production of MNA and S-adenosyl-L-homocysteine (SAH).[6] The inhibition of NNMT by JBSNF-000028 leads to a modulation of cellular metabolism by affecting the levels of nicotinamide adenine (B156593) dinucleotide (NAD+) and the SAM/SAH ratio, which have broad downstream effects on energy metabolism and other cellular processes.[6][7]
Quantitative Data for JBSNF-000028
The following tables summarize the key quantitative data for JBSNF-000028, covering its in vitro inhibitory activity and cellular potency.
| Parameter | Species | Value | Reference |
| IC₅₀ | Human (hNNMT) | 0.033 µM | [1][2][3][4][5] |
| Monkey (mkNNMT) | 0.19 µM | [1][2][3][4][5] | |
| Mouse (mNNMT) | 0.21 µM | [1][2][3][4][5] | |
| EC₅₀ | U2OS cells | 2.5 µM | [1][2] |
High-Throughput Screening Protocol
This protocol describes a generalized method for a biochemical high-throughput screening assay to identify inhibitors of NNMT, using JBSNF-000028 as a positive control. The assay is based on the detection of a product of the NNMT reaction, such as SAH or MNA. Commercially available kits, often employing fluorescence or time-resolved fluorescence resonance energy transfer (TR-FRET), are suitable for this purpose.[1]
Materials and Reagents
-
Recombinant human NNMT enzyme
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-factor)
-
JBSNF-000028 (Positive Control)
-
Dimethyl sulfoxide (B87167) (DMSO) (Negative Control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.6, 1 mM DTT)[1]
-
Detection Reagents (specific to the chosen assay format, e.g., TR-FRET pair for SAH detection)[1]
-
384-well, low-volume, black assay plates
-
Multichannel pipettes and/or automated liquid handlers
-
Plate reader capable of detecting the chosen signal (e.g., fluorescence, TR-FRET)
Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of JBSNF-000028 in DMSO (e.g., 10 mM). Create a dilution series to be used as a positive control for IC₅₀ determination.
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare the NNMT enzyme, nicotinamide, and SAM in assay buffer at the desired concentrations. The optimal concentrations should be determined empirically, but starting points can be around 1-5 nM NNMT, 5 µM SAM, and 5 mM nicotinamide.[1]
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 50 nL) of test compounds, JBSNF-000028 dilutions, or DMSO into the wells of a 384-well plate.
-
Add the NNMT enzyme solution to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.
-
Stop the reaction (if necessary, depending on the detection method) and add the detection reagents according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time to allow the detection signal to stabilize.
-
Read the plate using a plate reader with the appropriate settings for the chosen detection method (e.g., for a TR-FRET assay, read at the donor and acceptor emission wavelengths).
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of NNMT inhibition for each test compound is calculated using the following formula:
-
Signal_compound: Signal from wells with the test compound.
-
Signal_no_inhibition: Signal from wells with DMSO (negative control).
-
Signal_background: Signal from wells without NNMT enzyme (or with a potent inhibitor like JBSNF-000028 at a high concentration).
-
-
Determine IC₅₀ Values: For active compounds and the JBSNF-000028 control, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Assess Assay Quality (Z' Factor): The Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.
-
SD_no_inhibition / Mean_no_inhibition: Standard deviation and mean of the signal from the negative control wells (DMSO).
-
SD_background / Mean_background: Standard deviation and mean of the signal from the positive control wells (high concentration of JBSNF-000028).
-
In-Cellular Target Engagement Protocol
This protocol provides a method to assess the cellular activity of potential NNMT inhibitors identified in the primary screen.
Materials and Reagents
-
U2OS or HepG2 cells
-
Cell culture medium and supplements
-
JBSNF-000028
-
Test compounds
-
Lysis buffer
-
LC-MS/MS system for MNA quantification
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate U2OS or another suitable cell line in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of test compounds or JBSNF-000028 for 24 hours.[1]
-
-
Cell Lysis and Sample Preparation:
-
After the incubation period, wash the cells with PBS and lyse them.
-
Collect the cell lysates and prepare them for LC-MS/MS analysis to quantify the intracellular levels of MNA.
-
-
Data Analysis:
-
Normalize the MNA levels to the total protein concentration in each sample.
-
Calculate the percent reduction in MNA production for each compound concentration relative to the vehicle-treated control.
-
Determine the EC₅₀ value for each compound by fitting the dose-response data to a suitable model. JBSNF-000028 has a reported EC₅₀ of 2.5 µM in U2OS cells.[1][2]
-
Conclusion
JBSNF-000028 is a valuable tool for researchers engaged in the discovery of novel NNMT inhibitors. Its high potency and well-characterized mechanism of action make it an ideal reference compound for the development and validation of high-throughput screening assays. The protocols outlined in these application notes provide a comprehensive framework for utilizing JBSNF-000028 in both biochemical and cell-based screening paradigms to identify and characterize new therapeutic candidates for metabolic diseases.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. tribioscience.com [tribioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (ab284513) is not available | Abcam [abcam.co.jp]
Application Notes and Protocols for JBSNF-000028 in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JBSNF-000028 is a novel, orally active tricyclic small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a metabolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide.[1][3] Elevated NNMT expression is associated with obesity and type 2 diabetes.[4][5] JBSNF-000028 has demonstrated potential as a therapeutic agent for metabolic disorders by inhibiting NNMT activity, leading to improved insulin (B600854) sensitivity, glucose regulation, and reduced body weight in preclinical models.[1][3][4] These application notes provide detailed protocols for key experiments to evaluate the efficacy of JBSNF-000028 in diabetes and metabolic disease research.
Mechanism of Action
JBSNF-000028 inhibits the enzymatic activity of NNMT.[1] This inhibition blocks the conversion of nicotinamide to 1-methyl-nicotinamide (MNA), a metabolite linked to metabolic disorders.[1][3] The co-crystal structure reveals that JBSNF-000028 binds to the nicotinamide pocket of NNMT.[1][3] Interestingly, studies have shown that JBSNF-000028 can improve glucose tolerance even in NNMT knockout mice, suggesting a potential for off-target effects or a mechanism that extends beyond simple NNMT inhibition.[1][3]
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
Troubleshooting & Optimization
JBSNF-000028 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with the JBSNF-000028 free base. The following information is intended to facilitate the smooth execution of experiments involving this potent and orally active nicotinamide (B372718) N-methyltransferase (NNMT) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and what is its mechanism of action?
A1: JBSNF-000028 is a novel, orally active small molecule inhibitor of nicotinamide N-methyltransferase (NNMT).[1] NNMT is a key metabolic enzyme that catalyzes the methylation of nicotinamide (Nam) using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, JBSNF-000028 modulates cellular metabolism, which has shown potential therapeutic benefits in metabolic disorders.
Q2: What are the different forms of JBSNF-000028 available?
A2: JBSNF-000028 is commercially available in several forms, including the free base, a hydrochloride (HCl) salt, and a trifluoroacetate (B77799) (TFA) salt. The availability of salt forms often suggests that the free base may have limited aqueous solubility, prompting the development of more soluble alternatives for certain applications.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, the solid form of this compound should be stored at -20°C, protected from light. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1]
Troubleshooting Guide for this compound Solubility
This guide addresses common solubility issues in a question-and-answer format to provide clear and actionable solutions.
Q4: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. What should I do?
A4: It is a common challenge for poorly soluble compounds to precipitate when diluted from a DMSO stock into an aqueous buffer. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to avoid solvent-induced artifacts and toxicity.[2]
-
Sonication and Gentle Warming: After diluting the DMSO stock into your aqueous buffer, use a sonicator or gently warm the solution to aid dissolution. Be cautious with temperature to avoid compound degradation.
-
pH Adjustment: The solubility of JBSNF-000028 may be pH-dependent. If your experimental conditions allow, you can try adjusting the pH of the buffer to see if it improves solubility.
-
Use of Salt Forms: If solubility issues with the free base persist, consider using the hydrochloride or TFA salt forms of JBSNF-000028, which are generally more soluble in aqueous solutions.
Q5: My compound precipitates out of solution during my cell-based assay. How can I prevent this?
A5: Precipitation in a cell-based assay can lead to inaccurate results. Consider the following strategies:
-
Reduce Final Compound Concentration: The simplest solution is to use a lower final concentration of JBSNF-000028 in your assay.
-
Incorporate Serum or Albumin: If your cell culture media contains serum, the proteins can help to keep lipophilic compounds in solution. If not, the addition of bovine serum albumin (BSA) may improve solubility.
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions for each experiment to minimize the chances of precipitation over time.[1]
-
Assess Compound Stability: Incubate JBSNF-000028 in your cell culture medium without cells for the duration of your experiment to check for precipitation or degradation.
Q6: I need to prepare a formulation of JBSNF-000028 for in vivo studies in mice. What is a recommended vehicle?
A6: For oral administration in mice, a formulation in corn oil has been successfully used.[1] A stock solution in DMSO can be diluted with corn oil to achieve the desired final concentration. It is crucial to ensure the solution is homogenous before administration.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Solubility | Notes |
| Aqueous Buffer | >200 µM | Solubility in aqueous buffer is relatively high for a small molecule inhibitor. |
| DMSO | 60 mg/mL (~320 mM) | Requires sonication for complete dissolution. |
Experimental Protocols
Protocol 1: Preparation of JBSNF-000028 Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 60 mg/mL).
-
Dissolution: Vortex the solution vigorously and sonicate in a water bath until the compound is fully dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: General In Vitro NNMT Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of JBSNF-000028 on NNMT.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 7.5), BSA, and DTT.
-
Compound Addition: Serially dilute the JBSNF-000028 DMSO stock solution to achieve a range of desired concentrations. Add the diluted compound to the reaction wells. Include a vehicle control (DMSO only).
-
Enzyme and Substrate Addition: Add recombinant human NNMT enzyme to the wells, followed by the substrates, nicotinamide and S-adenosyl-L-methionine (SAM).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the formation of the product, 1-methyl-nicotinamide (MNA), using a suitable detection method, such as LC-MS/MS or a fluorescence-based assay.
-
Data Analysis: Calculate the percent inhibition for each JBSNF-000028 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
NNMT Signaling Pathway
Caption: The signaling pathway of NNMT and its inhibition by JBSNF-000028.
Experimental Workflow for Solubility Troubleshooting
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
JBSNF-000028 In-Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of JBSNF-000028 in solution. Below you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to ensure the consistent performance of JBSNF-000028 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of JBSNF-000028 and its salt forms?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of JBSNF-000028 and its trifluoroacetate (B77799) (TFA) and hydrochloride (HCl) salts. It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.[1][2]
Q2: What are the maximum concentrations for dissolving JBSNF-000028 and its salts in DMSO?
A2: The solubility of JBSNF-000028 and its different forms in DMSO varies. The JBSNF-000028 TFA salt exhibits the highest solubility. For the hydrochloride salt, sonication and warming may be necessary to achieve complete dissolution.[1][2]
Q3: How should I store stock solutions of JBSNF-000028?
A3: Stock solutions of JBSNF-000028 should be stored under the following conditions to minimize degradation:
Always store solutions in tightly sealed containers, protected from moisture and light.[1][2] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[3]
Q4: Can I store JBSNF-000028 solutions in aqueous buffers?
Data Summary Tables
Table 1: Solubility of JBSNF-000028 and its Salts in DMSO
| Compound Form | Concentration | Molar Equivalent | Notes |
| JBSNF-000028 TFA | ≥ 100 mg/mL | ≥ 331.94 mM | Saturation point is not known.[1] |
| JBSNF-000028 Hydrochloride | 16.67 mg/mL | 74.52 mM | Requires sonication and warming to 60°C for dissolution.[2] |
Table 2: Recommended Storage Conditions for JBSNF-000028 Stock Solutions in DMSO
| Storage Temperature | Maximum Storage Duration | Key Considerations |
| -80°C | 6 months | Sealed storage, protect from moisture and light.[1][2] |
| -20°C | 1 month | Sealed storage, protect from moisture and light.[1][2] |
| 4°C (Solid Form) | Not specified | Sealed storage, protect from moisture and light.[1][2] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound has limited solubility in aqueous solutions. | Decrease the final concentration of the compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Prepare the aqueous dilution immediately before use. |
| Inconsistent experimental results | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh stock solutions. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Always use solutions within the recommended storage period. |
| Difficulty dissolving JBSNF-000028 Hydrochloride | The hydrochloride salt has lower solubility compared to the TFA salt. | Use an ultrasonic bath to aid dissolution. Gently warm the solution up to 60°C.[2] Ensure you are using anhydrous DMSO. |
Experimental Protocols & Methodologies
Protocol for Preparing a 10 mM Stock Solution of JBSNF-000028 TFA in DMSO:
-
Weighing the Compound: Accurately weigh the required amount of JBSNF-000028 TFA powder. For example, for 1 mL of a 10 mM solution, you would need to calculate the mass based on its molecular weight.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary, but is generally not required for the TFA salt.
-
Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C for long-term storage or -20°C for short-term storage.
Visualized Workflows and Pathways
Caption: Workflow for preparing and using JBSNF-000028 solutions.
Caption: Decision tree for troubleshooting common JBSNF-000028 solution problems.
JBSNF-000028 is an inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT) and has been identified as a potential therapeutic agent for metabolic disorders.[5][6][7] It works by binding to the nicotinamide pocket of the NNMT enzyme.[5][6] Proper handling and understanding of its stability are critical for obtaining reliable and reproducible experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
JBSNF-000028 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of JBSNF-000028 in cell culture experiments. JBSNF-000028 is a potent and orally active inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme implicated in various metabolic disorders.[1][2][3][4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and what is its primary mechanism of action?
A1: JBSNF-000028 is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[2][3][4][6][8][9] It functions by binding to the nicotinamide pocket of the NNMT enzyme, preventing the methylation of nicotinamide to 1-methyl-nicotinamide (MNA).[1][2][3] This inhibition can modulate cellular metabolism, making it a valuable tool for studying metabolic diseases.[1][4][5][10]
Q2: What are the recommended starting concentrations for JBSNF-000028 in cell culture?
A2: The optimal concentration of JBSNF-000028 will vary depending on the cell line and experimental goals. Based on available data, a good starting point for enzymatic inhibition is in the low micromolar range. The IC50 values for JBSNF-000028 against NNMT from different species are provided in the table below. For cellular assays, a concentration range of 1 µM to 10 µM is a reasonable starting point, with an observed EC50 of 2.5 µM in U2OS cells.[1][2][3][4]
Q3: Is JBSNF-000028 cytotoxic to cells?
A3: JBSNF-000028 has been shown to have no cytotoxic effects on HepG2 cells at concentrations up to 100 µM after 72 hours of incubation.[1][2][3][4] Similarly, no cytotoxicity was observed in U2OS cells at concentrations up to 100 µM.[1] This suggests a favorable safety profile in vitro. However, it is always recommended to perform a cytotoxicity assay in your specific cell line of interest.
Q4: How should I dissolve and store JBSNF-000028?
A4: JBSNF-000028 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C to ensure stability.[2][11] Avoid repeated freeze-thaw cycles.
Data Presentation
In Vitro Efficacy of JBSNF-000028
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Human NNMT | 0.033 µM | [1][2][3][4][11] |
| IC50 | Monkey NNMT | 0.19 µM | [1][2][3][4][11] |
| IC50 | Mouse NNMT | 0.21 µM | [1][2][3][4][11] |
| EC50 | U2OS cells | 2.5 µM | [1][2][3][4] |
In Vitro Cytotoxicity of JBSNF-000028
| Cell Line | Concentration | Incubation Time | Result | Reference |
| HepG2 | 10, 30, 100 µM | 72 hours | No cytotoxicity observed | [1][2][3][4] |
| U2OS | 10, 30, 100 µM | 72 hours | No cytotoxicity observed | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of JBSNF-000028 using a Dose-Response Assay
This protocol outlines a general workflow to determine the effective concentration range of JBSNF-000028 for inhibiting NNMT activity in a specific cell line.
-
Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of JBSNF-000028 in your cell culture medium. A common starting range is from 0.01 µM to 100 µM. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest JBSNF-000028 concentration).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of JBSNF-000028.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours), based on your experimental endpoint.
-
Endpoint Measurement: Measure the desired outcome. This could be the level of 1-methyl-nicotinamide (MNA) in the cell lysate or supernatant as a direct measure of NNMT inhibition, or a downstream phenotypic change.
-
Data Analysis: Plot the results as a dose-response curve and calculate the EC50 value, which is the concentration of JBSNF-000028 that produces 50% of the maximum effect.
Protocol 2: Assessing Cytotoxicity of JBSNF-000028 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to ensure that the observed effects of JBSNF-000028 are not due to cell death.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Compound Preparation: Prepare a serial dilution of JBSNF-000028, including a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Treat the cells with the different concentrations of JBSNF-000028.
-
Incubation: Incubate for the same duration as your primary experiment.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. A significant decrease in viability indicates cytotoxicity at that concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibitory effect observed | Concentration too low: The concentration of JBSNF-000028 may be insufficient to inhibit NNMT in your specific cell line. | Increase the concentration of JBSNF-000028. Refer to the dose-response protocol to test a wider range of concentrations. |
| Incubation time too short: The inhibitor may require more time to exert its effect. | Increase the incubation time. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal duration. | |
| Low NNMT expression: The cell line may have very low endogenous expression of NNMT. | Confirm NNMT expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line with known high NNMT expression for positive control experiments. | |
| High cell death observed at expected non-toxic concentrations | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to some cell lines. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. |
| Compound precipitation: JBSNF-000028 may precipitate out of solution at high concentrations in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, prepare a fresh, lower concentration stock solution or consider using a different solvent. | |
| Cell line sensitivity: Your specific cell line may be more sensitive to JBSNF-000028 than previously tested lines. | Perform a careful cytotoxicity assay (Protocol 2) with a fine-tuned concentration range to determine the precise toxicity threshold for your cells. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. |
| Inaccurate compound dilution: Errors in preparing the serial dilutions of JBSNF-000028 can lead to variability. | Prepare fresh dilutions for each experiment and double-check calculations. Use calibrated pipettes. |
Visualizations
Caption: Mechanism of NNMT inhibition by JBSNF-000028.
Caption: Workflow for optimizing JBSNF-000028 concentration.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. JBSNF-000028 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amsbio.com [amsbio.com]
- 9. JBSNF-000028 | NNMT inhibitor | Probechem Biochemicals [probechem.com]
- 10. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: JBSNF-000028 Off-Target Effects Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the known off-target effects of the Nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-000028. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comprehensive data summaries to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of JBSNF-000028?
A1: The primary target of JBSNF-000028 is Nicotinamide N-methyltransferase (NNMT).[1][2][3] It is an orally active inhibitor with IC50 values of 0.033 µM, 0.19 µM, and 0.21 µM for human, monkey, and mouse NNMT, respectively.[4]
Q2: What are the known off-target effects of JBSNF-000028?
A2: JBSNF-000028 has been shown to be largely inactive against a wide array of metabolic and safety-related targets.[5] However, a significant off-target activity identified is the 90% inhibition of monoamine oxidase A (MAO-A) at a concentration of 10 µM.[5]
Q3: I am observing a glucose-lowering effect in my experiment, even in NNMT knockout models. Is this expected?
A3: Yes, this is a documented effect. Treatment with JBSNF-000028 has been observed to improve glucose tolerance in diet-induced obese NNMT knockout mice.[2][5] This suggests that JBSNF-000028 may exert beneficial metabolic effects that are independent of NNMT inhibition, potentially through an off-target mechanism.
Q4: Has JBSNF-000028 been tested against a panel of safety-related targets?
A4: Yes, JBSNF-000028 was tested against a Cerep panel of diabetes and obesity targets at a concentration of 10 µM and showed no significant activity.[5] It was also evaluated against a broader receptor and ion channel panel, with no significant findings other than the MAO-A inhibition.[5]
Troubleshooting Guides
Issue 1: Unexpected Phenotypes Related to Glucose Metabolism
-
Symptoms: You observe alterations in glucose uptake, insulin (B600854) sensitivity, or other metabolic parameters that cannot be solely attributed to NNMT inhibition, particularly in NNMT null backgrounds.
-
Possible Cause: This is likely due to the off-target inhibition of MAO-A by JBSNF-000028. MAO-A inhibitors have been shown to influence insulin secretion and glucose metabolism.[6][7][8]
-
Troubleshooting Steps:
-
Validate MAO-A Inhibition: If possible, directly measure MAO-A activity in your experimental system in the presence of JBSNF-000028 to confirm inhibition.
-
Use a Structurally Unrelated MAO-A Inhibitor: To determine if the observed effects are specifically due to MAO-A inhibition, treat your model system with a known MAO-A inhibitor that is structurally different from JBSNF-000028 (e.g., clorgyline). If you observe a similar phenotype, it is likely mediated by MAO-A.
-
Investigate Downstream Pathways: Analyze pathways known to be affected by MAO-A inhibition, such as monoamine neurotransmitter levels and signaling pathways involved in glucose homeostasis.
-
Issue 2: Confounding Effects in Adipocyte and Thermogenesis Studies
-
Symptoms: You are studying adipocyte differentiation, lipolysis, or thermogenesis and observe effects that are inconsistent with NNMT's known role in these processes.
-
Possible Cause: MAO-A is expressed in human adipocytes and its inhibition can promote the browning of white adipose tissue and enhance the expression of thermogenic markers like UCP1.[9][10] This off-target effect of JBSNF-000028 could be influencing your results.
-
Troubleshooting Steps:
-
Species-Specific Considerations: Be aware that MAO-A is present in human but not mouse adipocytes.[10] This species difference is critical when interpreting data from different model systems.
-
Control for MAO-A Activity: As in Issue 1, using a specific MAO-A inhibitor as a positive control can help to dissect the effects of NNMT inhibition from those of MAO-A inhibition.
-
Measure Thermogenic Markers: When using JBSNF-000028 in adipose tissue studies, measure key thermogenic markers (e.g., UCP1, PGC-1α) to assess the potential contribution of MAO-A inhibition.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of JBSNF-000028
| Target | Species | Assay Type | Result | Concentration | Reference |
| NNMT | Human | Enzymatic | IC50: 0.033 µM | N/A | [4] |
| Monkey | Enzymatic | IC50: 0.19 µM | N/A | [4] | |
| Mouse | Enzymatic | IC50: 0.21 µM | N/A | [4] | |
| MAO-A | Not Specified | Not Specified | 90% Inhibition | 10 µM | [5] |
Table 2: Summary of JBSNF-000028 Inactivity in Cerep Safety Panel
| Target | Result at 10 µM |
| APJ (apelin) | Inactive |
| TGR5 | Inactive |
| Bombesin receptor 3 (BB3) | Inactive |
| GPR40-FFA1 | Inactive |
| GPR43-FFA2 | Inactive |
| Gpr120 | Inactive |
| Glucagon receptor | Inactive |
| GIP receptor | Inactive |
| GLP-1 receptor | Inactive |
| Ghrelin receptor | Inactive |
| Motilin | Inactive |
| Orexin-OX1 | Inactive |
| RXR | Inactive |
| VDR | Inactive |
| KATP | Inactive |
| PTH1 | Inactive |
| LXRα | Inactive |
| GPR119 | Inactive |
| hERG | No liability (<30% inhibition) |
| NaV1.5 | No liability |
| Data sourced from a Cerep panel for diabetes and obesity targets.[5] |
Experimental Protocols
Protocol 1: General Methodology for Off-Target Liability Screening (Based on Eurofins Cerep Panels)
-
Objective: To assess the potential for a test compound to interact with a broad range of known pharmacological targets.
-
General Principles: Commercial safety screening panels, such as those offered by Eurofins Discovery (formerly Cerep), employ a variety of standardized in vitro assays.[11][12][13][14] The specific format depends on the target class.
-
Receptor Binding Assays: These are typically radioligand binding assays. They measure the ability of the test compound to displace a high-affinity radiolabeled ligand from its receptor. The results are usually expressed as a percentage inhibition of specific binding.
-
Enzyme Activity Assays: For enzyme targets, the assay measures the ability of the test compound to inhibit the catalytic activity of the enzyme. The method for detecting enzyme activity varies depending on the enzyme (e.g., colorimetric, fluorometric, or radiometric).
-
Ion Channel Assays: These can be binding assays (measuring displacement of a radioligand that binds to a specific site on the channel) or functional assays (e.g., patch-clamp electrophysiology to measure ion flow).
-
Transporter Assays: These assays typically measure the uptake of a radiolabeled substrate into cells expressing the transporter of interest. The ability of the test compound to inhibit this uptake is then quantified.
-
-
Procedure Outline (for a binding assay):
-
A preparation of cells or membranes expressing the target receptor is incubated with a specific radioligand.
-
The test compound (e.g., JBSNF-000028 at 10 µM) is added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
The percentage inhibition of specific binding by the test compound is calculated relative to a control (no test compound).
-
Protocol 2: Cytotoxicity Assay
-
Objective: To determine the cytotoxic potential of a test compound on a cell line.
-
Methodology (as performed for JBSNF-000028):
-
HepG2 cells are seeded in 96-well plates and allowed to attach.
-
Cells are treated with the test compound (JBSNF-000028) at various concentrations (e.g., 10, 30, and 100 µM) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader.
-
Results are expressed as a percentage of the vehicle-treated control. JBSNF-000028 showed no cytotoxicity in HepG2 cells at the tested concentrations.[5]
-
Visualizations
Caption: On-target action of JBSNF-000028 on the NNMT signaling pathway.
Caption: Logical workflow for investigating potential off-target effects.
Caption: Off-target effect of JBSNF-000028 on MAO-A and its potential consequences.
References
- 1. JBSNF-000028 TFA | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JBSNF-000028 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Monoamine oxidase inhibitors: nature of their interaction with rabbit pancreatic islets to alter insluin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase Inhibitors Prevent Glucose-Dependent Energy Production, Proliferation and Migration of Bladder Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A neurogenic signature involving monoamine Oxidase-A controls human thermogenic adipose tissue development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A neurogenic signature involving monoamine Oxidase-A controls human thermogenic adipose tissue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JBSNF-000028 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JBSNF-000028 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with JBSNF-000028.
Question: We are not observing the expected reduction in body weight in our diet-induced obese (DIO) mouse model after treatment with JBSNF-000028. What are the potential reasons?
Answer:
Several factors could contribute to a lack of efficacy in body weight reduction. Consider the following:
-
Drug Formulation and Administration:
-
Solubility: JBSNF-000028 is typically formulated for oral gavage. Ensure the compound is fully solubilized in the vehicle. Inadequate solubilization can lead to inconsistent dosing.
-
Vehicle: A common vehicle is 0.5% methylcellulose. The choice of vehicle can impact drug absorption.
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing or undue stress on the animals, affecting metabolic outcomes.
-
-
Animal Model:
-
Severity of Obesity: The degree of obesity at the start of the study can influence the magnitude of the effect. Very severe obesity might require a longer treatment duration or higher dose.
-
Diet: Ensure the high-fat diet (HFD) used to induce obesity is consistent and has the appropriate composition (e.g., 60% kcal from fat) to create the desired metabolic phenotype.[1]
-
Animal Strain: While C57BL/6J mice are commonly used, strain differences in response to HFD and drug treatment can occur.[1]
-
-
Dosing Regimen:
Question: We see an improvement in glucose tolerance, but the effect on body weight is minimal. Is this expected?
Answer:
Yes, this is a plausible outcome. JBSNF-000028 has been observed to improve glucose tolerance, and this effect may be more pronounced or occur earlier than significant body weight changes.[3][4] Interestingly, the improvement in glucose tolerance with JBSNF-000028 has also been noted in NNMT knockout mice with diet-induced obesity.[3][5][6] This suggests that JBSNF-000028 may have glucose-normalizing effects that are independent of NNMT inhibition.[3][5][6] Therefore, a significant improvement in glucose metabolism without a parallel substantial decrease in body weight can be consistent with the compound's activity.
Question: We are conducting an oral glucose tolerance test (OGTT) and the results are highly variable. How can we improve the consistency of our OGTT data?
Answer:
High variability in OGTT results can be minimized by standardizing the protocol. Key considerations include:
-
Fasting: A consistent fasting period (typically 16 hours overnight) is crucial.[1] Ensure all animals have access to water during the fast.
-
Glucose Bolus: The glucose dose should be accurately calculated based on the body weight of each mouse (e.g., 2 g/kg).[1] Administer the glucose bolus consistently via oral gavage.
-
Blood Sampling: Use a consistent site for blood collection (e.g., tail vein). The timing of blood sampling post-glucose administration (0, 15, 30, 60, and 120 minutes) should be precise.[1]
-
Animal Handling: Minimize stress to the animals during the procedure, as stress can influence blood glucose levels.
Frequently Asked Questions (FAQs)
What is the mechanism of action of JBSNF-000028?
JBSNF-000028 is an orally active inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[2][3] NNMT is an enzyme that catalyzes the methylation of nicotinamide (Nam) to form 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[3] By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[3] This inhibition can lead to increased levels of NAD+, which plays a key role in cellular metabolism.[7][8]
What are the reported in vitro IC50 values for JBSNF-000028?
The IC50 values for JBSNF-000028 are:
The EC50 for NNMT inhibition in U2OS cells is 2.5 µM.[2]
What is the recommended in vivo dosing regimen for JBSNF-000028 in a DIO mouse model?
The recommended dosage is 50 mg/kg, administered orally (p.o.) twice daily.[2][3][4] Efficacy has been demonstrated in studies with a duration of 27 to 28 days.[2]
What are the expected in vivo effects of JBSNF-000028 in a DIO mouse model?
In diet-induced obese mice, JBSNF-000028 has been shown to:
-
Enhance insulin (B600854) sensitivity[3][4]
-
Reduce MNA levels in plasma, liver, and adipose tissue[3]
Does JBSNF-000028 have any off-target effects?
JBSNF-000028 was found to be inactive against a broad panel of targets related to metabolism and safety.[3][6] However, an improvement in glucose tolerance was observed even in NNMT knockout mice, suggesting a potential glucose-normalizing effect that may go beyond NNMT inhibition.[3][5][6]
Quantitative Data Summary
The following tables summarize the expected outcomes based on published data for JBSNF-000028 and similar NNMT inhibitors.
Table 1: In Vitro Potency of JBSNF-000028
| Target | IC50 (µM) |
|---|---|
| Human NNMT | 0.033[2] |
| Monkey NNMT | 0.19[2] |
| Mouse NNMT | 0.21[2] |
| U2OS cells (EC50) | 2.5[2] |
Table 2: Summary of In Vivo Efficacy in DIO Mouse Model (50 mg/kg, p.o., b.i.d.)
| Parameter | Expected Outcome |
|---|---|
| Body Weight | Reduction[3][4] |
| Glucose Tolerance (OGTT) | Improvement[3][4] |
| Insulin Sensitivity (HOMA-IR) | Improvement[4] |
| Plasma Triglycerides | Reduction[4] |
| Plasma LDL Cholesterol | Reduction[4] |
| Liver Triglycerides | Reduction[4] |
| MNA Levels (Plasma, Liver, Adipose Tissue) | Reduction[3] |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.[1]
-
Diet: Induce obesity by feeding a high-fat diet (HFD) with 60% kcal from fat for 10-14 weeks.[1]
-
Acclimation: Allow mice to acclimate to the facility for at least one week before starting the HFD.
-
Treatment:
-
Monitoring:
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice overnight for approximately 16 hours, with free access to water.[1]
-
Baseline Glucose: At t=0 min, measure baseline blood glucose from a tail vein blood sample.
-
Glucose Administration: Administer a 2 g/kg glucose bolus via oral gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration from tail vein blood.[1]
-
Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC).
Visualizations
Caption: NNMT signaling pathway and the inhibitory action of JBSNF-000028.
Caption: Troubleshooting workflow for JBSNF-000028 in vivo efficacy issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: JBSNF-000028 & NNMT Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Nicotinamide (B372718) N-Methyltransferase (NNMT) assays, with a specific focus on the inhibitor JBSNF-000028.
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and how does it inhibit NNMT?
JBSNF-000028 is a potent, orally active small molecule inhibitor of Nicotinamide N-Methyltransferase (NNMT).[1][2][3][4] It functions by binding to the nicotinamide pocket of the enzyme, preventing the methylation of nicotinamide to 1-methylnicotinamide (B1211872) (MNA).[1][2] This inhibition has been demonstrated for human, monkey, and mouse NNMT.[1][3][4]
Q2: What are the common types of NNMT assays?
There are several methods to measure NNMT activity. The most common are fluorometric and ELISA-based assays.
-
Fluorometric Assays: These assays typically measure the production of S-adenosylhomocysteine (SAH), a byproduct of the methylation reaction. The SAH is enzymatically converted to homocysteine, which then reacts with a probe to generate a fluorescent signal.[5][6] The signal is proportional to NNMT activity.
-
ELISA (Enzyme-Linked Immunosorbent Assay) Kits: These assays utilize a microplate pre-coated with an antibody specific to NNMT. The amount of NNMT in a sample is quantified by a colorimetric reaction.[7]
Q3: I am observing high variability between replicate wells when using JBSNF-000028. What could be the cause?
High variability between replicates can stem from several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrates can lead to significant well-to-well differences.
-
Improper Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction.
-
Compound Precipitation: JBSNF-000028, like many small molecules, may precipitate out of solution if not properly dissolved or if the solvent concentration is too high.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates.
Q4: My negative control (no inhibitor) shows low or no NNMT activity. What should I do?
-
Enzyme Inactivity: Ensure the NNMT enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[6][8]
-
Substrate Degradation: Verify the integrity of the S-adenosylmethionine (SAM) and nicotinamide solutions. SAM is particularly labile.
-
Incorrect Buffer Conditions: Confirm that the assay buffer is at the correct pH and temperature.[6][8]
Q5: Could JBSNF-000028 be interfering with the assay signal?
Yes, it is possible for small molecules to interfere with assay readouts.
-
Fluorescence Interference: If you are using a fluorometric assay, JBSNF-000028 might possess intrinsic fluorescence at the excitation and emission wavelengths of the assay, leading to artificially high readings.
-
Assay Component Interaction: The compound could directly interact with the detection reagents.
To test for interference, run a control plate with JBSNF-000028 and all assay components except the NNMT enzyme. Any signal detected in these wells can be attributed to compound interference and should be subtracted from the experimental data.
Troubleshooting Guide for Inconsistent Results
This guide provides a systematic approach to troubleshooting inconsistent results in your NNMT assay when using JBSNF-000028.
| Problem | Possible Cause | Recommended Solution |
| High background signal | Compound fluorescence | Run a control with JBSNF-000028 and all assay components except the NNMT enzyme to quantify and subtract the background fluorescence.[9] |
| Contaminated reagents | Use fresh, high-quality reagents. Ensure proper handling to avoid contamination. | |
| Low signal-to-noise ratio | Insufficient enzyme activity | Increase the concentration of the NNMT enzyme or the incubation time. Ensure the enzyme has been stored and handled correctly.[6][8] |
| Suboptimal assay conditions | Optimize substrate concentrations (SAM and nicotinamide) and incubation temperature. | |
| Inconsistent IC50 values for JBSNF-000028 | Inaccurate serial dilutions | Carefully prepare serial dilutions of JBSNF-000028. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed the recommended limit (typically <1%).[5][9] | |
| Assay drift over time | Minimize the time between adding reagents and reading the plate. Consider adding reagents to columns or rows in a consistent order. | |
| No inhibitory effect of JBSNF-000028 | Inactive compound | Verify the integrity and concentration of your JBSNF-000028 stock solution. |
| Incorrect assay setup | Double-check the concentrations of all reagents and the steps in the experimental protocol. |
JBSNF-000028 Inhibitory Activity
The following table summarizes the reported IC50 values for JBSNF-000028 against NNMT from different species. This data can serve as a reference for your expected results.
| Species | IC50 (µM) |
| Human (hNNMT) | 0.033 |
| Monkey (mkNNMT) | 0.19 |
| Mouse (mNNMT) | 0.21 |
| (Data sourced from MedchemExpress)[1][3][4] |
Experimental Protocols
Standard NNMT Fluorometric Assay Protocol
This protocol is a generalized procedure for a fluorometric NNMT inhibitor screening assay. Specific reagent volumes and concentrations may vary depending on the commercial kit used.
-
Reagent Preparation:
-
Prepare a stock solution of JBSNF-000028 in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of JBSNF-000028 in assay buffer. Ensure the final solvent concentration is consistent across all wells.
-
Prepare working solutions of NNMT enzyme, S-adenosylmethionine (SAM), and nicotinamide in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted JBSNF-000028 or solvent control to the appropriate wells of a 96-well plate.
-
Add the NNMT enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding the substrate mixture (SAM and nicotinamide).
-
-
Incubation:
-
Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction (if required by the kit).
-
Add the detection reagents according to the kit manufacturer's instructions. This typically involves a developer enzyme and a fluorescent probe.
-
Incubate at room temperature for a specified time to allow for signal development.
-
-
Data Acquisition:
Visualizations
NNMT Signaling Pathway
Caption: The enzymatic reaction catalyzed by NNMT and its inhibition by JBSNF-000028.
Troubleshooting Workflow for Inconsistent NNMT Assay Results
Caption: A step-by-step workflow for troubleshooting inconsistent NNMT assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. N'-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay Kit (ab284513) is not available | Abcam [abcam.co.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
JBSNF-000028 Free Base: A Technical Guide to Experimental Dissolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving JBSNF-000028 free base for various experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 60 mg/mL.[1] For cell-based assays, this DMSO stock solution can then be further diluted in aqueous media.
Q2: I am having trouble dissolving the compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Ultrasonic Treatment: The supplier recommends using sonication to aid dissolution.[1]
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Gentle Warming: Gentle warming (e.g., to 37°C) can also aid in the dissolution of compounds in DMSO. However, be cautious and monitor for any signs of compound degradation.
Q3: How should I prepare JBSNF-000028 for in vivo animal studies?
A3: For oral administration in mice, a formulation using a co-solvent system has been described. A stock solution in DMSO can be diluted with a vehicle such as corn oil.[1] A specific protocol involves adding a 30.0 mg/mL DMSO stock solution to corn oil to achieve the final desired concentration.[1]
Q4: Is JBSNF-000028 stable in solution? How should I store the stock solution?
A4: Stock solutions of JBSNF-000028 should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is recommended to protect the solution from light.[1]
Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Method |
| DMSO | 60 mg/mL (320.44 mM) | Ultrasonic treatment is recommended.[1] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound (Molecular Weight: 187.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 1.8723 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Vortex the solution briefly to mix.
-
Place the tube in an ultrasonic water bath and sonicate until the compound is fully dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM JBSNF-000028 DMSO stock solution
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Thaw a frozen aliquot of the 10 mM JBSNF-000028 DMSO stock solution.
-
Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. JBSNF-000028 has been shown to have no cytotoxicity in HepG2 cells at concentrations up to 100 µM after 72 hours of incubation.
Decision Workflow for Dissolving this compound
Caption: Workflow for selecting a solvent and preparing this compound solutions.
References
Technical Support Center: JBSNF-000028 Animal Model Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery methods of JBSNF-000028 in animal models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and what is its primary mechanism of action?
A1: JBSNF-000028 is a novel, orally active small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] Its primary mechanism of action is to block the NNMT enzyme, which is involved in the metabolism of nicotinamide (a form of vitamin B3).[1][2] By inhibiting NNMT, JBSNF-000028 is being investigated for its therapeutic potential in metabolic disorders.[1][2]
Q2: What is the recommended delivery method for JBSNF-000028 in mouse models?
A2: The recommended and most commonly cited delivery method for JBSNF-000028 in mouse models is oral administration (p.o.), specifically via oral gavage.[3][4]
Q3: What is the typical dosage and frequency of administration for JBSNF-000028 in a diet-induced obesity (DIO) mouse model?
A3: In a diet-induced obesity (DIO) mouse model, a typical and effective dosage of JBSNF-000028 is 50 mg/kg, administered twice daily (b.i.d.).[3][4]
Q4: What vehicle should be used to formulate JBSNF-000028 for oral administration?
A4: A common vehicle for formulating JBSNF-000028 for oral gavage consists of Tween 80 and 0.5% hydroxyethyl (B10761427) cellulose (B213188) (HEC) in water.
Q5: What are the expected therapeutic effects of JBSNF-000028 in a DIO mouse model?
A5: In DIO mouse models, chronic administration of JBSNF-000028 has been shown to limit weight gain, improve glucose handling and insulin (B600854) sensitization, and reduce levels of 1-methyl-nicotinamide (MNA) in plasma, liver, and adipose tissue.[1][2][5]
Q6: Are there any known off-target effects or toxicity concerns with JBSNF-000028?
A6: JBSNF-000028 has been found to be inactive against a broad panel of targets related to metabolism and safety.[1][2] In studies with DIO mice, no observable adverse effects were reported at a dosage of 50 mg/kg twice daily.[6]
Q7: What is the recommended storage condition for JBSNF-000028?
A7: For long-term storage, JBSNF-000028 powder should be stored at -20°C.[7][8][9] Stock solutions can be stored at -20°C for up to one month.[4][7] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
Troubleshooting Guide
Issue 1: Difficulty in dissolving JBSNF-000028 for formulation.
-
Question: I am having trouble getting JBSNF-000028 to dissolve completely in the recommended vehicle. What can I do?
-
Answer: JBSNF-000028 has limited aqueous solubility. To aid dissolution, ensure you are using a vehicle containing a surfactant like Tween 80. You can also try gentle heating and sonication. If you need to prepare a stock solution, DMSO is a suitable solvent; however, for in vivo studies, ensure the final concentration of DMSO in the administered formulation is low (typically below 5%) to avoid toxicity.
Issue 2: Inconsistent results or lack of efficacy in the animal model.
-
Question: My in vivo study with JBSNF-000028 is not showing the expected results on body weight and glucose metabolism. What could be the reason?
-
Answer:
-
Formulation and Dosing: Verify the accuracy of your formulation preparation and dosing. Ensure the compound is fully dissolved and the gavage technique is consistent. Inaccurate dosing can lead to variability.
-
Animal Model: Confirm that the diet-induced obesity model is well-established in your facility. The duration and composition of the high-fat diet are critical for inducing the desired metabolic phenotype.
-
Compound Stability: Ensure that the compound and its formulations have been stored correctly to prevent degradation. Prepare fresh formulations for daily use if possible.
-
Target Engagement: If possible, measure the levels of 1-methyl-nicotinamide (MNA) in plasma or tissues to confirm that JBSNF-000028 is engaging with its target, NNMT. A lack of change in MNA levels would suggest a problem with administration or compound activity.
-
Issue 3: Adverse events observed during or after oral gavage.
-
Question: I am observing signs of distress in my mice after oral gavage with JBSNF-000028. What should I do?
-
Answer:
-
Gavage Technique: Improper oral gavage technique can cause esophageal injury, aspiration, or stress to the animals. Ensure that personnel are properly trained and using the correct gavage needle size for the mice.
-
Formulation Irritation: While the recommended vehicle is generally well-tolerated, individual animal sensitivity can vary. Observe for any signs of gastrointestinal distress. If issues persist, consider alternative, well-validated vehicle formulations.
-
Compound-Specific Effects: Although no adverse effects have been reported at the efficacious dose, monitor for any unexpected behavioral or physiological changes. If severe adverse events occur, consider reducing the dose or frequency of administration and consult with your institution's veterinary staff.
-
Experimental Protocols
Protocol: Oral Administration of JBSNF-000028 in a Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model:
-
Use male C57BL/6J mice, 6-8 weeks old at the start of the study.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a minimum of 8-10 weeks.
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Formulation Preparation (for a 50 mg/kg dose):
-
Vehicle: Prepare a sterile solution of 0.5% (w/v) hydroxyethyl cellulose (HEC) and 0.5% (v/v) Tween 80 in sterile water.
-
Calculation: For a 10 ml formulation to dose mice at 10 ml/kg, you will need 50 mg of JBSNF-000028.
-
Procedure:
-
Weigh the required amount of JBSNF-000028 powder.
-
In a sterile mortar, add a small amount of the vehicle to the powder and grind with a pestle to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Transfer the formulation to a sterile container. Prepare fresh daily.
-
-
-
Administration:
-
Dosage: 50 mg/kg body weight.
-
Frequency: Twice daily (b.i.d.), typically in the morning and evening.
-
Route: Oral gavage.
-
Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus and deliver the calculated volume of the JBSNF-000028 formulation.
-
Monitor the animal for a few minutes post-administration to ensure no immediate adverse reactions.
-
-
-
Monitoring and Efficacy Assessment:
-
Body Weight: Record individual body weights twice weekly.
-
Food Intake: Measure cage-wise food consumption regularly.
-
Blood Glucose: Measure fasting and fed blood glucose levels at baseline and at regular intervals during the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the study to assess glucose metabolism and insulin sensitivity.
-
Plasma and Tissue Analysis: At the end of the study, collect blood and tissues (liver, adipose) for analysis of MNA, triglycerides, and other relevant biomarkers.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of JBSNF-000028 against NNMT
| Species | IC₅₀ (µM) |
| Human | 0.033 |
| Monkey | 0.19 |
| Mouse | 0.21 |
Table 2: Pharmacokinetic Parameters of JBSNF-000028 in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cₘₐₓ (ng/mL) | 143 ± 21 | 283 ± 65 |
| Tₘₐₓ (h) | 0.08 | 0.5 |
| AUC₀₋ₜ (ng*h/mL) | 455 ± 54 | 1140 ± 150 |
| t₁/₂ (h) | 1.5 ± 0.2 | 2.1 ± 0.3 |
| Bioavailability (%) | - | 25 |
Table 3: Efficacy of JBSNF-000028 in a Diet-Induced Obese (DIO) Mouse Model (50 mg/kg, b.i.d. for 28 days)
| Parameter | Vehicle Control (HFD) | JBSNF-000028 (HFD) | % Change vs. Vehicle |
| Body Weight Gain (%) | ~15% | ~5% | ~67% Reduction |
| Fasting Blood Glucose (mg/dL) | ~150 | ~120 | ~20% Reduction |
| Fasting Plasma Insulin (ng/mL) | ~4.5 | ~2.5 | ~44% Reduction |
| Plasma MNA (µM) | ~0.8 | ~0.2 | ~75% Reduction |
Note: The values in Table 3 are approximate and compiled from published data for illustrative purposes.
Visualizations
Caption: Experimental workflow for in vivo studies with JBSNF-000028.
Caption: Signaling pathway of JBSNF-000028 via NNMT inhibition.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. JBSNF-000028|COA [dcchemicals.com]
- 8. JBSNF-000028 TFA | TargetMol [targetmol.com]
- 9. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
Preventing JBSNF-000028 degradation in experiments
This technical support center provides guidance on the proper handling and use of JBSNF-000028 to prevent its degradation in experimental settings. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and what are its primary uses?
JBSNF-000028 is a potent and orally active inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3][4] It is primarily used in research related to metabolic disorders, such as obesity and diabetes, where it has been shown to improve glucose and lipid metabolism.[5][6] JBSNF-000028 is available as a free base, a hydrochloride salt, and a TFA (trifluoroacetic acid) salt.[3][5][7]
Q2: What are the recommended storage conditions for JBSNF-000028 to prevent degradation?
To ensure the stability and integrity of JBSNF-000028, it is crucial to adhere to the following storage guidelines. Improper storage can lead to degradation of the compound and affect experimental outcomes.
Storage Recommendations for JBSNF-000028
| Form | Storage Temperature | Duration | Additional Notes |
| Powder (Solid) | -20°C | Up to 3 years[4][5] | Store in a tightly sealed container, protected from moisture and light.[1][2] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[4][5] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1][2][7] | Suitable for short-term storage. Protect from light. |
Q3: How should I prepare solutions of JBSNF-000028?
For in vitro experiments, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1][4] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to prevent the introduction of moisture, which could potentially lead to hydrolysis of the compound. For in vivo studies, it is best practice to prepare the working solution fresh on the day of the experiment.[3] If you encounter solubility issues, sonication can be used to aid dissolution.[4]
Q4: What are the potential degradation pathways for JBSNF-000028?
While specific degradation pathways for JBSNF-000028 are not extensively published, based on its chemical structure, potential degradation routes may include:
-
Hydrolysis: The trifluoroacetamide (B147638) moiety could be susceptible to hydrolysis, particularly under basic conditions.
-
Oxidation: The piperidine (B6355638) ring system can be prone to oxidation.
-
Photodegradation: As a tricyclic compound, there is a possibility of degradation upon exposure to light.
To mitigate these risks, it is essential to follow the recommended storage and handling procedures, including protection from moisture and light.
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity of JBSNF-000028 in my experiments.
This could be due to the degradation of the compound. Follow this troubleshooting workflow to identify the potential cause:
Experimental Protocols
Protocol: Assessing the Stability of JBSNF-000028 in Solution
This protocol outlines a method to assess the stability of a JBSNF-000028 solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
JBSNF-000028 (powder)
-
Anhydrous DMSO
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade water
-
Formic acid
-
C18 HPLC column
-
HPLC system with UV detector
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of JBSNF-000028 powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. This is your t=0 sample.
-
Initial Analysis (t=0): Immediately dilute an aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis. Inject the sample onto the HPLC system.
-
Storage: Store the remaining stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 72h, 1 week), thaw an aliquot of the stock solution (if frozen), dilute it in the same manner as the t=0 sample, and analyze it by HPLC.
-
Data Analysis:
-
Record the peak area of the JBSNF-000028 parent peak at each time point.
-
Calculate the percentage of the remaining JBSNF-000028 at each time point relative to the t=0 sample.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Workflow for Stability Assessment:
Signaling Pathway
JBSNF-000028 inhibits the enzyme NNMT. This enzyme plays a role in cellular metabolism by methylating nicotinamide (NAM), a form of vitamin B3. This process consumes S-adenosylmethionine (SAM) and produces 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, JBSNF-000028 is thought to modulate cellular energy pathways.
References
- 1. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 5. The photochemical stability of cis- and trans-isomers of tricyclic neuroleptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. medchemexpress.com [medchemexpress.com]
JBSNF-000028 assay interference and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JBSNF-000028 assay. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and what is its mechanism of action?
JBSNF-000028 is a potent, orally active, and selective small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2] NNMT is a key enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor, producing 1-methylnicotinamide (B1211872) (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[3] This inhibition can lead to various metabolic benefits, including improved insulin (B600854) sensitization, glucose modulation, and body weight reduction in diet-induced obese mouse models.[3] Interestingly, some studies suggest that JBSNF-000028 may also have metabolic benefits that are independent of NNMT inhibition.[3][4]
Q2: What are the in vitro IC50 values for JBSNF-000028 against different species' NNMT?
The inhibitory potency of JBSNF-000028 has been determined against NNMT from multiple species. A summary of the IC50 values is provided in the table below.
| Species | NNMT Isoform | IC50 (µM) | Assay Method |
| Human | hNNMT | 0.033 | Fluorescence of an MNA derivative |
| Human | hNNMT | 0.13 | LC/MS detection of MNA |
| Monkey | mkNNMT | 0.19 | Fluorescence of an MNA derivative |
| Mouse | mNNMT | 0.21 | Fluorescence of an MNA derivative |
Data sourced from Ruf et al., 2022.[5]
Q3: Does JBSNF-000028 have any known off-target activities?
Yes, while JBSNF-000028 is generally selective, it has been shown to inhibit monoamine oxidase A (MAO-A) with a 90% inhibition at a concentration of 10 µM. It was found to be inactive against a broader panel of other targets related to metabolism and safety.[5] This off-target activity is an important consideration when designing and interpreting experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro NNMT inhibition assays using JBSNF-000028.
Issue 1: High background fluorescence in the assay.
High background fluorescence can mask the true signal from the enzymatic reaction and lead to inaccurate results.
-
Possible Causes & Mitigation Strategies:
-
Autofluorescence of JBSNF-000028 or other assay components:
-
Recommendation: Run a control experiment with all assay components, including JBSNF-000028, but without the enzyme. This will help quantify the intrinsic fluorescence of the compound and other reagents. Subtract this background fluorescence from the experimental readings.
-
-
Contaminated reagents or buffers:
-
Recommendation: Use high-purity, fresh reagents and buffers. Filter-sterilize buffers to remove any potential fluorescent contaminants.
-
-
Non-specific binding of the fluorescent probe:
-
Recommendation: Optimize the concentration of the fluorescent probe. High concentrations can lead to increased non-specific binding and background signal.
-
-
Issue 2: Inconsistent or non-reproducible IC50 values.
Variability in IC50 values can undermine the reliability of the experimental data.
-
Possible Causes & Mitigation Strategies:
-
Poor solubility of JBSNF-000028:
-
Note: JBSNF-000028 has high aqueous solubility (>200 µM), so this is less likely to be a primary issue.[5][4] However, if using a different salt form or a custom synthesis, solubility should be verified.
-
Recommendation: Ensure the compound is fully dissolved in the assay buffer. A brief sonication or vortexing step might be helpful. If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low (typically <1%) to avoid precipitation and enzyme inhibition.[6]
-
-
Instability of JBSNF-000028 or enzyme:
-
Pipetting errors or improper mixing:
-
Recommendation: Use calibrated pipettes and ensure thorough mixing of all components in the assay wells.
-
-
Issue 3: Observed inhibitory effect is not due to NNMT inhibition (Potential off-target effect).
As JBSNF-000028 is known to inhibit MAO-A, it is crucial to confirm that the observed signal change in your assay is due to the inhibition of NNMT and not an off-target effect.
-
Mitigation and Control Strategies:
-
Use a structurally unrelated NNMT inhibitor:
-
Recommendation: Perform the assay with a different, structurally distinct NNMT inhibitor. If both inhibitors produce a similar dose-dependent effect, it provides stronger evidence for on-target NNMT inhibition.
-
-
Counter-screen against MAO-A:
-
Recommendation: If the assay components or detection method could be affected by MAO-A activity (e.g., if using substrates that are also metabolized by MAO-A, or a detection system that is sensitive to redox changes), perform a separate MAO-A inhibition assay with JBSNF-000028 to confirm its activity.
-
-
Use a specific MAO-A inhibitor as a control:
-
Recommendation: Include a known selective MAO-A inhibitor (e.g., clorgyline) in your NNMT assay as a negative control. If this inhibitor does not show an effect, it suggests your assay is specific for NNMT.
-
-
Vary the assay conditions:
-
Recommendation: Since JBSNF-000028's inhibition of MAO-A is known at 10 µM, consider if the observed NNMT inhibition occurs at significantly lower concentrations where the MAO-A effect would be minimal.
-
-
Experimental Protocols
Protocol 1: In Vitro Fluorescence-Based NNMT Inhibition Assay
This protocol is a general guideline for determining the IC50 of JBSNF-000028 against NNMT. The assay measures the production of SAH, a product of the NNMT reaction, which is then converted to a fluorescent signal.
-
Materials:
-
Recombinant human NNMT enzyme
-
JBSNF-000028
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate)
-
SAH hydrolase
-
Thiol-detecting fluorescent probe (e.g., ThioGlo™)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare JBSNF-000028 dilutions: Prepare a serial dilution of JBSNF-000028 in assay buffer at 2x the final desired concentrations.
-
Prepare enzyme and substrate mix: Prepare a 2x enzyme/substrate mix containing NNMT, nicotinamide, and SAM in the assay buffer. The final concentrations should be optimized based on the enzyme kinetics (typically around the Km for the substrates).
-
Assay Plate Setup:
-
Add 50 µL of the 2x JBSNF-000028 dilutions to the appropriate wells.
-
For the positive control (no inhibition), add 50 µL of assay buffer.
-
For the negative control (background), add 50 µL of assay buffer without the NNMT enzyme.
-
-
Initiate the reaction: Add 50 µL of the 2x enzyme/substrate mix to all wells. Mix gently.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Develop the fluorescent signal: Add a solution containing SAH hydrolase and the thiol-detecting probe to each well. Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for the conversion of SAH and the development of the fluorescent signal.
-
Read the fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each JBSNF-000028 concentration relative to the positive control.
-
Plot the percent inhibition against the log of the JBSNF-000028 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Visualizations
Caption: The signaling pathway of NNMT and the inhibitory action of JBSNF-000028.
Caption: A generalized experimental workflow for the in vitro NNMT inhibition assay.
Caption: A logical workflow for troubleshooting inconsistent IC50 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Technical Support Center: JBSNF-000028 Dose-Response Curve Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with JBSNF-000028. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your dose-response experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is JBSNF-000028 and what is its mechanism of action?
JBSNF-000028 is an orally active and potent inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[1][2][3] NNMT is an enzyme that catalyzes the methylation of nicotinamide.[4][5] By inhibiting NNMT, JBSNF-000028 can be used in research related to metabolic disorders.[1][2][4] The co-crystal structure shows that JBSNF-000028 binds to the nicotinamide pocket of NNMT.[4][6]
Q2: What are the reported IC50 and EC50 values for JBSNF-000028?
The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for JBSNF-000028 vary depending on the assay and the species of the enzyme. The following table summarizes the reported values:
| Assay Type | Species | Cell Line | IC50 / EC50 | Reference |
| Enzymatic Assay (In vitro) | Human (hNNMT) | - | 0.033 µM | [1][2] |
| Enzymatic Assay (In vitro) | Monkey (mkNNMT) | - | 0.19 µM | [1][2] |
| Enzymatic Assay (In vitro) | Mouse (mNNMT) | - | 0.21 µM | [1][2] |
| LC/MS Detection of MNA | Human (hNNMT) | - | 0.13 µM | [4] |
| Cell-Based Assay | - | U2OS | 2.5 µM (EC50) | [1][2] |
Q3: I am not observing the expected potency (IC50/EC50) for JBSNF-000028 in my experiments. What could be the issue?
Several factors can contribute to discrepancies in potency values. Consider the following:
-
Assay System: The potency of JBSNF-000028 is different in biochemical (enzymatic) assays versus cell-based assays. The EC50 in U2OS cells (2.5 µM) is significantly higher than the IC50 against the isolated human enzyme (0.033 µM), which may reflect factors like cell membrane permeability.[4]
-
Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an optimal density.[1] Over-confluent or unhealthy cells can lead to inconsistent results.
-
Compound Stability and Solubility: JBSNF-000028 hydrochloride should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] Ensure the compound is fully dissolved in the assay medium.
-
Assay Protocol: Adherence to a consistent and optimized protocol is crucial. This includes incubation times, reagent concentrations, and detection methods.
Q4: I am observing high variability in my dose-response data. How can I improve the reproducibility of my results?
High variability can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a common source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant well-to-well differences. Ensure a homogenous cell suspension and consider letting the plate rest at room temperature before incubation to allow for even settling.
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, consider not using the outer wells for data points or filling them with sterile media or PBS.
-
Reagent Consistency: Use reagents from the same lot to minimize variability between experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak response to JBSNF-000028 | Incorrect compound concentration. | Verify the dilution calculations and the concentration of your stock solution. |
| Degraded compound. | Use a fresh aliquot of JBSNF-000028 stored under the recommended conditions.[1] | |
| Insufficient incubation time. | Optimize the incubation time for your specific cell line and assay. A 24-hour incubation has been reported for U2OS cells.[1][2] | |
| Low NNMT expression in the cell line. | Confirm that your chosen cell line expresses sufficient levels of NNMT. | |
| Poor curve fit or asymmetrical curve | Inappropriate concentration range. | Ensure your dose range spans from no effect to maximal effect to define the top and bottom plateaus of the curve. |
| Data not normalized correctly. | Normalize your data to positive (no inhibitor) and negative (maximal inhibition) controls. | |
| Asymmetrical dose-response relationship. | Consider using a five-parameter logistic model for curve fitting if the standard four-parameter model is not appropriate. | |
| High background signal | Autofluorescence of the compound or media. | If using a fluorescence-based assay, check for autofluorescence of JBSNF-000028 and your assay media. Consider using a different detection method if necessary. |
| Non-specific inhibition. | At high concentrations, JBSNF-000028 may have off-target effects. JBSNF-000028 has been shown to have no cytotoxicity in HepG2 cells at concentrations up to 100 µM.[1][2] |
Experimental Protocols
In Vitro NNMT Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available NNMT inhibitor screening kits and is designed to determine the IC50 value of JBSNF-000028.
Principle: The activity of NNMT is measured by detecting the production of S-adenosylhomocysteine (SAH). In a coupled enzyme reaction, SAH is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive probe that generates a fluorescent signal. An inhibitor will reduce the amount of SAH produced, leading to a decrease in fluorescence.
Materials:
-
Recombinant human NNMT (hNNMT)
-
JBSNF-000028
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay buffer
-
96-well black microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of JBSNF-000028 in assay buffer at 2x the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Enzyme Preparation: Dilute hNNMT in assay buffer to the desired concentration.
-
Reaction Setup: Add the diluted JBSNF-000028 or vehicle control to the wells of the microplate. Add the diluted hNNMT to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing nicotinamide and SAM in the assay buffer. Add this mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Prepare the detection mix containing SAH hydrolase and the thiol-detecting probe. Add the detection mix to each well. Incubate for an additional 20 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Calculate the percent inhibition for each concentration of JBSNF-000028 relative to the vehicle control (0% inhibition). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based NNMT Activity Assay (LC/MS Detection of MNA)
This protocol is based on the methodology used to determine the EC50 of JBSNF-000028 in U2OS cells.[4]
Principle: The activity of endogenous NNMT in cells is determined by measuring the amount of 1-methyl-nicotinamide (MNA), the product of the NNMT-catalyzed reaction, using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
U2OS cells
-
Cell culture medium
-
JBSNF-000028
-
96-well cell culture plate
-
LC-MS system
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JBSNF-000028 for 24 hours.[4] Include a vehicle control.
-
Metabolite Extraction:
-
Aspirate the media from the wells.
-
Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge the plate to pellet the cell debris.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new plate or vials for LC-MS analysis.
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS system configured for the detection of MNA.
-
Develop a standard curve of known MNA concentrations to quantify the amount of MNA in the cell extracts.
-
-
Data Analysis:
-
Quantify the MNA levels in each sample using the standard curve.
-
Normalize the MNA levels to the total protein concentration in each well or to the vehicle control.
-
Plot the normalized MNA levels against the logarithm of the JBSNF-000028 concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of NNMT inhibition by JBSNF-000028.
Caption: General workflow for a JBSNF-000028 dose-response experiment.
References
- 1. biocompare.com [biocompare.com]
- 2. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 3. JBSNF-000028 | NNMT Inhibitor | Insulin sensitization | TargetMol [targetmol.com]
- 4. marinbio.com [marinbio.com]
- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
Validation & Comparative
JBSNF-000028: A Comparative Guide to a Potent NNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a compelling therapeutic target for a range of metabolic diseases, including obesity and type 2 diabetes. This guide provides a comparative analysis of JBSNF-000028, a novel and potent NNMT inhibitor, with other known inhibitors. The information is compiled from various scientific publications and presented to facilitate objective comparison and aid in research and drug development efforts.
Performance Comparison of NNMT Inhibitors
The following table summarizes the in vitro potency of JBSNF-000028 against human, monkey, and mouse NNMT, alongside other notable NNMT inhibitors.
| Compound | Target Species | IC50 (µM) | Reference |
| JBSNF-000028 | Human (hNNMT) | 0.033 | [1][2][3][4] |
| Monkey (mkNNMT) | 0.19 | [1][2][3][4] | |
| Mouse (mNNMT) | 0.21 | [1][2][3][4] | |
| JBSNF-000088 | Human (hNNMT) | 1.8 | [5] |
| Monkey (mkNNMT) | 2.8 | [5] | |
| Mouse (mNNMT) | 5.0 | [5] | |
| 5-amino-1-methylquinolinium (5-AMQ) | Human (hNNMT) | 1.2 | [6] |
| 6-methoxynicotinamide (6MeONa) | Human (hNNMT) | 2.5 | [6] |
| Eli Lilly Compound (pyrimidine-5-carboxamide) | Human (hNNMT) | 0.074 | [7] |
| Mouse (mNNMT) | 0.021 | [7] | |
| 1-methylnicotinamide (1-MNA) | Not Specified | 9.0 | [4] |
In Vivo Efficacy of JBSNF-000028
In a diet-induced obesity (DIO) mouse model, oral administration of JBSNF-000028 (50 mg/kg, twice daily for 27 days) resulted in:
-
Significant reduction in body weight and fed blood glucose.[1]
-
Reduced levels of 1-methyl-nicotinamide (MNA) in visceral white adipose tissue (WAT) and liver.[1]
-
Statistically significant reduction in plasma triglyceride, plasma LDL cholesterol, liver triglyceride, and liver total cholesterol.[1]
Interestingly, JBSNF-000028 also improved glucose tolerance in NNMT knockout mice with diet-induced obesity, suggesting a potential for metabolic benefits beyond NNMT inhibition.[6][8][9]
Experimental Protocols
In Vitro NNMT Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the IC50 value of NNMT inhibitors.
Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed methylation of nicotinamide. SAH is hydrolyzed to homocysteine, which then reacts with a thiol-sensitive probe to generate a fluorescent signal. Inhibition of NNMT leads to a decrease in fluorescence.
Materials:
-
Recombinant NNMT enzyme (human, mouse, or monkey)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide (NAM)
-
SAH hydrolase
-
Thiol-sensitive fluorescent probe
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT)
-
Test inhibitor (e.g., JBSNF-000028)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer.
-
Enzyme Reaction:
-
Add NNMT enzyme to the wells of the microplate.
-
Add the test inhibitor at various concentrations.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of SAM and NAM.
-
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Detection:
-
Add a solution containing SAH hydrolase and the thiol-sensitive probe to each well.
-
Incubate at room temperature, protected from light, for a sufficient time to allow for signal development (e.g., 20 minutes).
-
-
Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
NNMT Signaling Pathway
NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. This process has significant downstream effects on various pathways.
Mechanism of Action: NNMT utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to convert nicotinamide (NAM) into 1-methyl-nicotinamide (MNA).[6] This reaction also produces S-adenosylhomocysteine (SAH). The inhibition of NNMT by compounds like JBSNF-000028 blocks this conversion. This leads to an increase in the cellular pool of NAM, which can then be utilized for the synthesis of NAD+, a critical coenzyme in cellular redox reactions and energy metabolism.[9] Furthermore, the reduction in SAH levels can impact cellular methylation potential, influencing epigenetic regulation.
Conclusion
JBSNF-000028 is a highly potent inhibitor of NNMT across multiple species, demonstrating significant potential for the treatment of metabolic disorders. Its low nanomolar IC50 against human NNMT positions it as a more potent inhibitor compared to several other published compounds. The in vivo data in mouse models further supports its therapeutic potential by demonstrating positive effects on weight management, glucose metabolism, and lipid profiles. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to investigate JBSNF-000028 and other NNMT inhibitors further. As with any therapeutic candidate, further studies are warranted to fully elucidate its mechanism of action, safety profile, and clinical efficacy.
References
- 1. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy [mdpi.com]
- 7. Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to NNMT Inhibitors: JBSNF-000028 and JBSNF-000088
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Nicotinamide (B372718) N-methyltransferase (NNMT): JBSNF-000028 and JBSNF-000088. Both compounds have demonstrated potential in preclinical models for the treatment of metabolic disorders. This document summarizes their performance based on available experimental data, outlines the methodologies used in key experiments, and visualizes the underlying biological pathways and experimental workflows.
Introduction to NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to form 1-methyl-nicotinamide (MNA). This process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. Elevated NNMT expression has been linked to obesity and type 2 diabetes. Inhibition of NNMT is a promising therapeutic strategy as it can lead to increased intracellular levels of NAD+ and SAM, which in turn can activate sirtuin 1 (SIRT1) and other metabolic pathways, resulting in improved glucose homeostasis and reduced body weight.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of JBSNF-000028 and JBSNF-000088 based on data from separate preclinical studies. It is important to note that while the experimental setups are similar, they were not conducted in a head-to-head comparative study, and minor variations in experimental conditions may exist.
Table 1: In Vitro NNMT Inhibition
| Compound | Target Species | IC50 (µM) | Cellular EC50 (µM) | Reference |
| JBSNF-000028 | Human | 0.033[1] | 2.5 (U2OS cells)[1] | [1] |
| Monkey | 0.19[1] | [1] | ||
| Mouse | 0.21[1] | [1] | ||
| JBSNF-000088 | Human | 1.8[2] | 1.6 (U2OS cells)[2] | [2] |
| Monkey | 2.8[2] | [2] | ||
| Mouse | 5.0[2] | 6.3 (3T3L1 cells)[2] | [2] |
Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
| Compound | Dosage | Treatment Duration | Key Outcomes | Reference |
| JBSNF-000028 | 50 mg/kg, p.o., twice daily | 27 days | Improved glucose and lipid handling.[3] | [3] |
| JBSNF-000088 | 50 mg/kg, p.o., twice daily | 4 weeks | Statistically significant reduction in body weight and fed blood glucose; normalized oral glucose tolerance.[4] | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams were created using the DOT language.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro NNMT Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of JBSNF-000028 and JBSNF-000088 against recombinant NNMT enzyme.
Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Test compounds (JBSNF-000028, JBSNF-000088)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagent for S-adenosyl-L-homocysteine (SAH) or MNA
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the NNMT enzyme to each well.
-
Add the diluted test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the formation of the product (SAH or MNA) using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the in vivo effects of JBSNF-000028 and JBSNF-000088 on body weight, glucose metabolism, and other metabolic parameters in a mouse model of diet-induced obesity.
Animal Model:
-
Male C57BL/6J mice are commonly used.
-
Obesity is induced by feeding a high-fat diet (HFD), typically containing 45-60% kcal from fat, for a period of 10-14 weeks.
Compound Administration:
-
The test compounds are typically administered via oral gavage (p.o.).
-
A common dosage regimen is 50 mg/kg, administered twice daily (b.i.d.).
-
A vehicle control group receives the same formulation without the active compound.
Experimental Procedure:
-
After the diet-induced obesity phase, randomize the mice into treatment and vehicle control groups based on body weight.
-
Administer the test compound or vehicle for a specified duration (e.g., 4 weeks).
-
Monitor and record body weight and food intake regularly (e.g., weekly).
-
Measure fed blood glucose levels at specified intervals from tail vein blood.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight.
-
Administer an oral gavage of glucose (e.g., 2 g/kg).
-
Measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
-
At the end of the study, collect blood for plasma analysis (e.g., lipids, insulin) and tissues such as liver and adipose tissue for further analysis (e.g., MNA levels, gene expression).
Conclusion
Both JBSNF-000028 and JBSNF-000088 are potent inhibitors of NNMT with demonstrated efficacy in preclinical models of metabolic disease. Based on the available in vitro data, JBSNF-000028 exhibits significantly lower IC50 values across multiple species compared to JBSNF-000088, suggesting higher potency at the enzymatic level. In vivo studies in DIO mice show that both compounds can lead to improvements in metabolic parameters. However, direct comparative studies are needed to definitively assess their relative efficacy and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret further studies in this promising area of drug discovery.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of JBSNF-000028: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone.[1][2][3] This guide provides a comparative overview of methodologies for validating the in vivo target engagement of JBSNF-000028, a potent and orally active inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT).[4][5][6]
JBSNF-000028 inhibits human, monkey, and mouse NNMT with IC50 values of 0.033 µM, 0.19 µM, and 0.21 µM, respectively.[4][6][7] The primary mechanism of action involves binding to the nicotinamide pocket of NNMT.[8][9] Validating the engagement of JBSNF-000028 with NNMT in vivo is essential for correlating target modulation with the observed therapeutic effects, such as improved glucose and lipid handling in diet-induced obesity models.[4][8]
This document outlines the pharmacodynamic biomarker approach used to confirm JBSNF-000028 target engagement and compares it with alternative methods like the Cellular Thermal Shift Assay (CETSA) and Positron Emission Tomography (PET).
JBSNF-000028 and its Target: The NNMT Pathway
NNMT is a cytosolic enzyme that plays a role in cellular metabolism by catalyzing the methylation of nicotinamide (NAM) using S-adenosyl-L-methionine (SAM) as a methyl donor. This reaction produces 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[10][11][12] JBSNF-000028 acts by inhibiting this enzymatic activity.[9][13]
Comparison of In Vivo Target Engagement Validation Methods
The selection of an appropriate method for validating in vivo target engagement depends on factors like the nature of the target, availability of specific tools (e.g., radiotracers, antibodies), and the specific biological question.[1] The following table compares the pharmacodynamic biomarker approach used for JBSNF-000028 with other prominent techniques.
| Feature | Pharmacodynamic (PD) Biomarker Analysis | Cellular Thermal Shift Assay (CETSA) | Positron Emission Tomography (PET) |
| Principle | Measures changes in downstream molecules or pathways resulting from target modulation.[1] For JBSNF-000028, this involves quantifying the reduction of the product MNA.[7][9] | Measures the thermal stabilization of a target protein upon drug binding in tissues. Ligand-bound proteins are more resistant to heat-induced denaturation.[1][14] | Non-invasive imaging that measures the distribution of a radiolabeled ligand, which competes with the drug for target binding.[1][2] |
| Environment | Ex vivo (analysis of tissues or biofluids from dosed animals).[1] | Ex vivo (analysis of tissues from dosed animals).[1][15] | In vivo (whole living organism).[1] |
| Key Outputs | Target modulation, pathway activity, dose-response relationship.[1] | Direct confirmation of target binding in various tissues, thermal stabilization shifts.[1] | Target occupancy (%), drug distribution, and pharmacokinetics in real-time.[1] |
| Advantages | High throughput, utilizes standard lab techniques (e.g., LC-MS/MS, ELISA), directly measures the functional consequence of target engagement. | Provides direct evidence of target binding, is label-free, and applicable to native proteins in tissues.[3][15] | Quantitative, dynamic, whole-body information obtained non-invasively.[1] |
| Disadvantages | Indirect measure of target binding; biomarker levels can be influenced by other pathways. | Requires specific antibodies for detection, optimization of heating conditions can be time-consuming.[15] | Low throughput, requires specialized facilities, radiochemistry, and development of a suitable radiotracer. |
| Throughput | High.[1] | Medium to High.[1] | Low.[1] |
Experimental Data: JBSNF-000028 Target Engagement
Studies have successfully demonstrated in vivo target engagement of JBSNF-000028 by measuring the levels of MNA in plasma and various tissues of mice.
| Parameter | Value / Result | Species / Model | Source |
| hNNMT IC50 | 0.033 µM | Human (recombinant) | [4][7] |
| mNNMT IC50 | 0.21 µM | Mouse (recombinant) | [4][7] |
| Cellular EC50 | 2.5 µM | U2OS cells | [4][8] |
| In Vivo Dosing | 50 mg/kg, p.o., twice daily | Diet-Induced Obese (DIO) Mice | [5][6] |
| Target Engagement (PD Biomarker) | Statistically significant reduction in MNA levels | Visceral White Adipose Tissue (WAT) and Liver of DIO mice | [6][7] |
| Thermal Shift (CETSA) | ~10°C shift in melting temperature (Tm) of hNNMT in the presence of SAH | In vitro assay | [7] |
Experimental Protocols & Workflows
Pharmacodynamic Biomarker Analysis (MNA Quantification)
This method was used to confirm target engagement for JBSNF-000028 by measuring the reduction of the NNMT product, MNA.[7][9]
Methodology:
-
Animal Dosing: Administer JBSNF-000028 (e.g., 50 mg/kg, p.o.) or vehicle control to cohorts of animals (e.g., C57BL/6 mice).[4][8]
-
Sample Collection: At specified time points, collect blood to generate plasma and harvest tissues of interest (e.g., liver, adipose tissue).[8]
-
Sample Preparation: Homogenize tissue samples and perform a protein precipitation/extraction step to isolate small molecules, including MNA.
-
Biomarker Quantification: Analyze the extracted samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to accurately quantify the concentration of MNA.
-
Data Interpretation: A statistically significant decrease in MNA levels in the JBSNF-000028-treated group compared to the vehicle group indicates target engagement and inhibition of NNMT activity.[8]
In Vivo Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target binding in a physiological context.[3] While a thermal shift was confirmed for JBSNF-000028 in vitro, this protocol describes a general in vivo application.[7]
Methodology:
-
Animal Dosing: Treat animals with the test compound (JBSNF-000028) or vehicle control.
-
Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest. Lyse the tissues to release the proteins.[1]
-
Heat Challenge: Aliquot the tissue lysates and heat them across a range of temperatures. Drug binding will stabilize the target protein (NNMT), making it less prone to thermal denaturation.[1]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.[15]
-
Detection of Soluble Target: Collect the supernatant and detect the amount of soluble NNMT using a specific antibody via Western blotting or ELISA.
-
Data Interpretation: A higher amount of soluble NNMT at elevated temperatures in the drug-treated samples compared to the control indicates direct target engagement.[1]
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can quantify target occupancy in real-time within a living organism.
Methodology:
-
Radiotracer Development: Synthesize and validate a specific PET radiotracer that binds to NNMT.
-
Animal Dosing: Pre-treat animals with a range of doses of the unlabeled drug (JBSNF-000028) or vehicle.
-
Radiotracer Administration: After a set pre-treatment time, administer the NNMT-specific radiotracer.
-
PET Imaging: Scan the animals using a microPET scanner to visualize the distribution of the radiotracer in the body over time.
-
Image Analysis: Quantify the radiotracer signal in specific regions of interest (e.g., liver).
-
Data Interpretation: A reduction in the radiotracer signal in the drug-treated animals compared to the vehicle group indicates that JBSNF-000028 is occupying the target (NNMT) and preventing the radiotracer from binding. This allows for the calculation of target occupancy percentage.[1]
Selecting the Appropriate Validation Method
Choosing the right method is crucial for efficiently advancing a drug development program. The following diagram illustrates a logical approach to selecting a target engagement methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
JBSNF-000028 Demonstrates High Selectivity for NNMT Over Other Methyltransferases
JBSNF-000028, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), exhibits a highly selective inhibition profile, showing minimal activity against a panel of other methyltransferases and related metabolic targets. This specificity suggests a lower potential for off-target effects, making it a promising candidate for further investigation in metabolic disorders.
JBSNF-000028 is a small molecule inhibitor that has demonstrated significant potency against NNMT from various species, with IC50 values of 0.033 µM for human NNMT (hNNMT), 0.19 µM for monkey NNMT (mkNNMT), and 0.21 µM for mouse NNMT (mNNMT)[1][2][3]. Its efficacy has been further confirmed in cellular assays, where it inhibited endogenous NNMT activity in U2OS cells with an EC50 of 2.5 µM[1][2].
A critical aspect of drug development is ensuring the candidate molecule specifically interacts with its intended target. To this end, the selectivity of JBSNF-000028 was assessed against a broad range of metabolic and safety-related targets.
Selectivity Profiling Against Other Enzymes
In a comprehensive screening, JBSNF-000028 was tested at a concentration of 10 µM against a panel of diabetes and obesity-related targets. The compound showed no significant inhibitory activity against any of the targets in this panel, which included various receptors and enzymes crucial for metabolic regulation[1].
While specific quantitative data for a wide range of methyltransferases is not publicly available, the screening against a panel of metabolically relevant proteins provides strong evidence for the selectivity of JBSNF-000028 for NNMT[1]. The lack of activity at a high concentration (10 µM) against these other targets underscores its specificity.
Summary of JBSNF-000028 Inhibitory Activity
| Target | Species | IC50 / EC50 (µM) |
| NNMT | Human | 0.033 [1][2] |
| NNMT | Monkey | 0.19 [1][2] |
| NNMT | Mouse | 0.21 [1][2] |
| Endogenous NNMT | Human (U2OS cells) | 2.5 [1][2] |
| Panel of diabetes/obesity targets | Various | No significant activity at 10 µM[1] |
Table 1: Inhibitory activity of JBSNF-000028 against NNMT and a panel of other metabolic targets.
Experimental Protocols
Determination of NNMT Enzyme Inhibition (IC50): The inhibitory activity of JBSNF-000028 against recombinant human, monkey, and mouse NNMT was determined using a fluorescence-based assay. The assay measures the production of a fluorescent derivative of 1-methylnicotinamide (B1211872) (MNA), the product of the NNMT-catalyzed reaction. The reaction mixture contained the respective NNMT enzyme, nicotinamide, S-adenosylmethionine (SAMe), and varying concentrations of JBSNF-000028. The fluorescence intensity was measured to determine the rate of MNA formation, and the IC50 values were calculated from the dose-response curves[1]. An alternative method using LC-MS/MS to directly detect MNA was also used to confirm the inhibitory activity against hNNMT[1].
Cellular NNMT Inhibition Assay (EC50): U2OS cells were treated with varying concentrations of JBSNF-000028 for 24 hours. Following treatment, the intracellular levels of MNA were quantified by LC-MS/MS. The reduction in MNA levels in treated cells compared to untreated controls was used to determine the cellular potency (EC50) of JBSNF-000028[1].
Selectivity Screening: JBSNF-000028 was screened at a concentration of 10 µM in duplicate against a panel of diabetes and obesity targets by a commercial vendor (Cerep). The specific assays used for each target were proprietary to the vendor but are standard industry practice for assessing off-target activity[1].
Signaling Pathway and Experimental Workflow
The following diagram illustrates the central role of NNMT in cellular metabolism and the point of inhibition by JBSNF-000028.
Caption: Inhibition of the NNMT signaling pathway by JBSNF-000028.
The experimental workflow for assessing the selectivity of JBSNF-000028 is depicted below.
Caption: Experimental workflow for JBSNF-000028 selectivity profiling.
References
JBSNF-000028 vs. Metformin: A Comparative Efficacy Analysis in Diet-Induced Obese (DIO) Mice
This guide provides a detailed comparison of the preclinical efficacy of JBSNF-000028, a novel nicotinamide (B372718) N-methyltransferase (NNMT) inhibitor, and metformin (B114582), a first-line therapy for type 2 diabetes, in the context of diet-induced obesity (DIO) in mice. The data presented here is compiled from separate studies and is intended for researchers, scientists, and professionals in drug development.
Summary of Efficacy
JBSNF-000028 and metformin both demonstrate significant efficacy in improving metabolic parameters in DIO mice. JBSNF-000028, by inhibiting NNMT, leads to reduced body weight, improved glucose handling, and enhanced insulin (B600854) sensitivity.[1][2][3] Metformin, primarily acting through the activation of AMP-activated protein kinase (AMPK), also reduces body weight, lowers fasting blood glucose, and improves both glucose tolerance and insulin sensitivity.[4][5][6] While a direct head-to-head study is not available, this guide synthesizes data from independent studies to offer a comparative overview.
Quantitative Data Comparison
The following tables summarize the key findings from separate studies on JBSNF-000028 and metformin in DIO mice. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across studies.
Table 1: Effects on Body Weight and Energy Intake
| Compound | Dose and Administration | Duration | Change in Body Weight | Effect on Energy Intake |
| JBSNF-000028 | 50 mg/kg, b.i.d., oral gavage | 27 days | Statistically significant reduction from day 23 onwards compared to vehicle.[2] | Comparable to vehicle-treated group.[2] |
| Metformin | 200-250 mg/kg/day in drinking water | 4 weeks | Significantly reduced compared to vehicle.[5] | No remarkable effect.[5] |
| Metformin | 150 mg/kg/day, oral gavage | 3 months | Decelerated weight gain compared to untreated HFD mice.[6] | Not specified. |
Table 2: Effects on Glucose Homeostasis and Insulin Sensitivity
| Compound | Key Parameter | Outcome |
| JBSNF-000028 | Fed Blood Glucose | Significantly reduced compared to vehicle.[2] |
| Fed Plasma Insulin | Significantly reduced compared to vehicle.[2] | |
| Glucose Tolerance (OGTT) | Improved in DIO mice.[1] Also observed in NNMT knockout mice, suggesting additional mechanisms.[2][3] | |
| Metformin | Fasting Blood Glucose | Significantly reduced compared to vehicle.[5][7] |
| Glucose Tolerance (IPGTT) | Significantly improved.[5] | |
| Insulin Sensitivity (IPITT) | Significantly improved.[5] | |
| Hepatic Gluconeogenesis | Significantly decreased.[7] |
Table 3: Effects on Lipid Profile and Liver Parameters
| Compound | Key Parameter | Outcome |
| JBSNF-000028 | Plasma Triglycerides | Reduced compared to vehicle.[1] |
| Plasma LDL Cholesterol | Reduced compared to vehicle.[1] | |
| Liver Triglycerides | Reduced compared to vehicle.[1] | |
| Metformin | Hepatic Steatosis | Alleviated.[5] |
| Body Fat Mass | Greatly reduced.[5] |
Signaling Pathways and Mechanism of Action
JBSNF-000028: Inhibition of NNMT
JBSNF-000028 is a potent inhibitor of nicotinamide N-methyltransferase (NNMT).[2][8] NNMT is an enzyme that catalyzes the methylation of nicotinamide, using S-adenosyl-L-methionine (SAM) as a methyl donor, to produce 1-methyl-nicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[9] Overexpression of NNMT is associated with obesity and type 2 diabetes.[10] By inhibiting NNMT, JBSNF-000028 is proposed to increase the cellular SAM/SAH ratio, which can modulate various metabolic pathways, leading to improved glucose homeostasis and reduced body weight.[11] Interestingly, JBSNF-000028 has also shown efficacy in NNMT knockout mice, suggesting that its metabolic benefits may extend beyond NNMT inhibition.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metformin Alleviates Steatohepatitis in Diet-Induced Obese Mice in a SIRT1-Dependent Way - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Metformin on Obesity-Induced Dysfunctional Retinas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 10. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
JBSNF-000028: A Comparative Guide to a Novel NNMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nicotinamide (B372718) N-methyltransferase (NNMT) inhibitor, JBSNF-000028, with a key alternative, JBSNF-000088. The information presented herein is based on available preclinical data to assist researchers in evaluating its potential for metabolic disease research.
Cross-Species Reactivity
JBSNF-000028 demonstrates potent inhibitory activity against NNMT across multiple species, with a notably higher potency for human NNMT compared to monkey and mouse orthologs. This highlights its potential for translation to human studies.
| Compound | Human NNMT IC50 (µM) | Monkey NNMT IC50 (µM) | Mouse NNMT IC50 (µM) |
| JBSNF-000028 | 0.033[1] | 0.19[1] | 0.21[1] |
| JBSNF-000088 | 1.8[2] | 2.8[2] | 5.0[2] |
Preclinical Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Both JBSNF-000028 and JBSNF-000088 have been evaluated in diet-induced obese (DIO) mouse models, demonstrating beneficial effects on metabolic parameters. The following table summarizes their in vivo efficacy, though it is important to note that the data is derived from separate studies and not from a head-to-head comparison.
| Parameter | JBSNF-000028 | JBSNF-000088 |
| Dose | 50 mg/kg, twice daily, p.o. | 50 mg/kg, twice daily, p.o.[2] |
| Body Weight | Prevented further weight gain[3] | Statistically significant reduction in body weight compared to vehicle[4] |
| Glucose Tolerance | Normalized glucose tolerance to that of lean controls[3] | Statistically significant improvement in oral glucose tolerance[2] |
| Fed Blood Glucose | Statistically significant reduction on day 21[2] | |
| Plasma Insulin (B600854) | Trend towards reduction, statistically significant on day 14[2] | |
| HOMA-IR Index | Statistically significant improvement[2] | |
| Plasma & Liver Triglycerides | Statistically significant reduction[2] | |
| Food Intake | No significant difference compared to vehicle[2] |
Signaling Pathway and Mechanism of Action
JBSNF-000028 is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT).[3] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (NA) to 1-methylnicotinamide (B1211872) (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[5] This process consumes both nicotinamide, a precursor for NAD+, and SAM, a universal methyl donor. By inhibiting NNMT, JBSNF-000028 is proposed to increase the pools of both NAD+ and SAM, leading to downstream effects on energy metabolism and insulin sensitivity.[5][6]
Mechanism of action of JBSNF-000028.
Experimental Protocols
In Vitro NNMT Enzymatic Assay (Fluorescence-based)
This protocol outlines a general method for determining the in vitro inhibitory activity of JBSNF-000028 against NNMT.
Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate)
-
JBSNF-000028 (Test Compound)
-
Assay Buffer
-
Detection Reagent (e.g., a probe that reacts with the product SAH)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of JBSNF-000028 in assay buffer.
-
In a microplate, add the NNMT enzyme to each well.
-
Add the serially diluted JBSNF-000028 or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of JBSNF-000028 and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for the in vitro NNMT enzymatic assay.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol provides a general framework for evaluating the in vivo efficacy of JBSNF-000028 in a DIO mouse model.
Animal Model:
-
Male C57BL/6J mice are typically used.
-
Mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 14-18 weeks to induce obesity and insulin resistance.[2]
-
A control group is fed a standard chow diet.
Experimental Procedure:
-
After the diet-induced obesity period, randomize the HFD-fed mice into two groups: vehicle control and JBSNF-000028 treatment.
-
Administer JBSNF-000028 (e.g., 50 mg/kg) or vehicle via oral gavage twice daily for a specified duration (e.g., 4 weeks).[2]
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure fed blood glucose and plasma insulin at various time points during the study.[2]
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) to assess glucose metabolism.
-
At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for further analysis of biomarkers such as triglycerides and MNA levels.
Workflow for the in vivo DIO mouse study.
References
- 1. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Unraveling the Weight-Loss Mechanism of JBSNF-000028: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Nicotinamide N-methyltransferase (NNMT) inhibitor, JBSNF-000028, against other weight-loss agents. Supported by experimental data, this document details the underlying mechanisms of action, efficacy, and provides relevant experimental protocols to aid in future research and development.
JBSNF-000028 has emerged as a promising therapeutic candidate for metabolic disorders, demonstrating significant effects on weight reduction and glucose metabolism in preclinical models.[1][2] This guide dissects its primary mechanism of action and explores potential secondary pathways, while offering a comparative perspective against established and alternative weight-loss strategies.
Mechanism of Action: Beyond NNMT Inhibition
JBSNF-000028 is an orally active inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in cellular metabolism.[3] NNMT catalyzes the methylation of nicotinamide, leading to the formation of 1-methyl-nicotinamide (MNA). By inhibiting NNMT, JBSNF-000028 reduces the levels of MNA in plasma, liver, and adipose tissue.[1][2] This inhibition is believed to be the primary driver of its therapeutic effects, including insulin (B600854) sensitization, improved glucose modulation, and ultimately, body weight reduction.[1][2]
Intriguingly, studies have shown that JBSNF-000028 also improves glucose tolerance in NNMT knockout mice with diet-induced obesity.[1][3][4] This suggests that the compound may exert its beneficial metabolic effects through mechanisms independent of NNMT inhibition, opening avenues for further investigation into its off-target effects.
Comparative Efficacy in Preclinical Models
To contextualize the performance of JBSNF-000028, this section compares its efficacy in diet-induced obese (DIO) mouse models with other prominent classes of weight-loss agents.
Data Summary
| Compound Class | Compound | Dosing & Duration | Model | Key Efficacy Outcomes |
| NNMT Inhibitor | JBSNF-000028 | 50 mg/kg, p.o., twice daily for 27 days | DIO Mice | Statistically significant reduction in body weight (%) from day 23 onwards compared to vehicle.[3] Improved glucose and lipid handling.[3] |
| GLP-1 Receptor Agonist | Liraglutide | 0.2 mg/kg, s.c., twice daily for 2 weeks | DIO Mice | Significant decrease in body weight and fat pad weight.[5][6] Reduced fasting glucose and triglyceride levels.[5][6] |
| SGLT2 Inhibitor | Canagliflozin (B192856) | 15 and 60 mg/kg, p.o., daily for 4 weeks | DIO Mice | Dose-dependent reduction in body weight, with the high dose showing greater weight loss than orlistat.[7][8] Ameliorated liver steatosis.[7][8] |
| Ghrelin Receptor Antagonist | YIL-870 | 10 mg/kg, daily | DIO Mice | Reduced food intake and led to weight loss of up to 15% due to selective loss of fat mass.[9] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key in vivo experiments cited in this guide.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese phenotype with metabolic complications in mice.
Protocol:
-
Animal Strain: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity.
-
Age: The high-fat diet is initiated at 6-8 weeks of age.
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: A high-fat diet (HFD), such as D12492 from Research Diets (60% of calories from fat), is provided ad libitum. A control group receives a standard chow diet.
-
Duration: The HFD is continued for a minimum of 10-12 weeks to establish a clear obese phenotype.
-
Monitoring: Body weight and food intake are monitored weekly.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of canagliflozin on weight loss in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
JBSNF-000028 vs. siRNA Knockdown of NNMT: A Comparative Guide for Researchers
For researchers investigating the role of Nicotinamide (B372718) N-methyltransferase (NNMT) in metabolic diseases, cancer, and other biological processes, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental design decision. This guide provides an objective comparison of JBSNF-000028, a potent small molecule inhibitor of NNMT, and siRNA-mediated knockdown of NNMT, offering insights into their respective mechanisms, performance, and experimental considerations.
Mechanism of Action: Chemical Inhibition vs. Genetic Silencing
The fundamental difference between JBSNF-000028 and siRNA knockdown lies in the level at which they target NNMT. JBSNF-000028 is a chemical inhibitor that directly and acutely blocks the enzymatic activity of the existing NNMT protein. In contrast, siRNA (small interfering RNA) operates at the genetic level, preventing the synthesis of new NNMT protein by targeting its messenger RNA (mRNA) for degradation.
JBSNF-000028: This novel tricyclic small molecule acts as a potent, orally active inhibitor of NNMT.[1][2][3][4] It binds to the nicotinamide pocket of the enzyme, preventing the binding of its substrate, nicotinamide, and thus inhibiting the methylation reaction that produces 1-methylnicotinamide (B1211872) (MNA).[1][4] This leads to a rapid reduction in NNMT enzymatic activity.
siRNA Knockdown of NNMT: This method utilizes the cell's natural RNA interference (RNAi) pathway.[5] A synthetic double-stranded siRNA molecule, designed to be complementary to a specific sequence of the NNMT mRNA, is introduced into the cells.[5] The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then finds and degrades the target NNMT mRNA, leading to a decrease in the overall levels of the NNMT protein.[5]
Performance Comparison: Potency, Specificity, and In Vivo Efficacy
Direct head-to-head comparative studies under identical experimental conditions are limited. The following tables summarize available quantitative data from various sources to facilitate a comparative assessment.
Table 1: In Vitro Potency and Efficacy
| Parameter | JBSNF-000028 | siRNA Knockdown of NNMT |
| Target | NNMT protein enzymatic activity | NNMT mRNA |
| IC50/EC50 | Human NNMT (hNNMT): 0.033 µM[2][3][6][7][8] | Not applicable |
| Monkey NNMT (mkNNMT): 0.19 µM[2][3][6][7][8] | ||
| Mouse NNMT (mNNMT): 0.21 µM[2][3][6][7][8] | ||
| U2OS cells (cellular EC50): 2.5 µM[2][3][6][7][8] | ||
| Knockdown Efficiency | Not applicable | >75% reduction in NNMT protein in SKOV3 cells[5] |
| Time to Effect | Rapid (minutes to hours) | Slower (typically 24-72 hours for protein turnover)[1] |
| Reversibility | Generally reversible upon removal | Long-lasting, requires new protein synthesis |
Table 2: In Vivo Efficacy (Mouse Models)
| Parameter | JBSNF-000028 | siRNA Knockdown of NNMT (Adenovirus-mediated shRNA) |
| Administration | Oral gavage (50 mg/kg, twice daily)[2][3][7][8] | Adenoviral vector delivery (in vivo studies often use shRNA) |
| Effects on Body Weight | Significantly reduced body weight in diet-induced obese (DIO) mice[7][9] | Protects against diet-induced obesity[10] |
| Effects on Glucose Metabolism | Improved glucose tolerance and insulin (B600854) sensitivity in DIO mice[1][4] | Lowered fasting glucose levels and reduced gluconeogenesis in vivo[11] |
| Effects on Lipid Metabolism | Reduced plasma triglycerides and liver triglycerides in DIO mice[9] | N/A |
| Target Engagement | Reduced MNA levels in plasma, liver, and adipose tissue[1][4][9] | Reduced NNMT protein expression in target tissues[11] |
Specificity and Off-Target Effects
Both methods have the potential for off-target effects that require careful consideration and control experiments.
JBSNF-000028:
-
Selectivity: JBSNF-000028 was found to be inactive against a broad panel of metabolic and safety-related targets.[1][4][12] However, it did show significant inhibition of monoamine oxidase A (MAO-A) at 10 µM.[12]
-
Potential Off-Target Effects: Interestingly, JBSNF-000028 improved glucose tolerance even in NNMT knockout mice, suggesting that it may have glucose-normalizing effects that are independent of NNMT inhibition.[1][4][13]
siRNA Knockdown of NNMT:
-
Specificity: The specificity of siRNA is determined by its sequence. Off-target effects can occur due to partial complementarity to the mRNA of other genes, leading to their unintended silencing.[1]
-
Minimizing Off-Target Effects: These effects can be mitigated by careful siRNA design, using the lowest effective concentration, and pooling multiple siRNAs targeting different regions of the same mRNA. It is also crucial to use a non-targeting control siRNA in all experiments.
Experimental Protocols
Protocol 1: Inhibition of NNMT in Cell Culture using JBSNF-000028
Objective: To acutely inhibit the enzymatic activity of NNMT in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
JBSNF-000028
-
Dimethyl sulfoxide (B87167) (DMSO) for vehicle control
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot, reagents for measuring MNA levels)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of JBSNF-000028 in DMSO. On the day of the experiment, dilute the stock solution in a complete cell culture medium to the desired final concentrations. A vehicle control (DMSO alone) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing JBSNF-000028 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours), depending on the experimental endpoint.
-
Analysis: Harvest the cells and perform the appropriate assay. This could involve measuring NNMT activity from cell lysates, quantifying MNA levels, or analyzing downstream signaling pathways via Western blot or other methods.
Protocol 2: siRNA-Mediated Knockdown of NNMT in Cell Culture
Objective: To reduce the expression of NNMT protein in a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
NNMT-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 60-80% confluency at the time of transfection.[14]
-
siRNA and Reagent Preparation: Resuspend lyophilized siRNAs (NNMT-specific and non-targeting control) in RNase-free water to a stock concentration of 10-20 µM.
-
Transfection Complex Formation:
-
In separate tubes, dilute the siRNA and the transfection reagent in a serum-free medium according to the manufacturer's instructions.[14]
-
Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature for the recommended time (typically 5-20 minutes) to allow for complex formation.[14]
-
-
Transfection: Add the transfection complexes to the cells in a drop-wise manner.[1]
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.[1]
-
Analysis: Harvest the cells for analysis. Assess knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
Signaling Pathways and Experimental Workflows
NNMT Signaling Pathway
NNMT plays a crucial role in cellular metabolism, primarily by catalyzing the methylation of nicotinamide. This process consumes S-adenosylmethionine (SAM), a universal methyl donor, and produces S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (MNA). By influencing the levels of these key metabolites, NNMT can impact various downstream signaling pathways. For instance, NNMT has been shown to regulate the STAT3/IL1β/PGE2 pathway and affect the stability of Sirtuin 1 (SIRT1), a key regulator of metabolism.[2][11]
Caption: Mechanism of action of JBSNF-000028 and siRNA targeting NNMT and its downstream signaling.
Experimental Workflow: A Comparative Overview
The choice between JBSNF-000028 and siRNA knockdown of NNMT will depend on the specific research question. The following diagram illustrates a generalized experimental workflow for comparing their effects.
Caption: A generalized workflow for comparing the effects of JBSNF-000028 and siRNA knockdown of NNMT.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinamide N-methyltransferase (NNMT) regulates the glucocorticoid signaling pathway during the early phase of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NNMT promotes epigenetic remodeling in cancer by creating a metabolic methylation sink - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Nicotinamide N-methyltransferase knockdown protects against diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide N-methyltransferase regulates hepatic nutrient metabolism through Sirt1 protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Novel Nicotinamide N-Methyltransferase (NNMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide (B372718) N-methyltransferase (NNMT) has emerged as a critical therapeutic target for a spectrum of diseases, including metabolic disorders, oncology, and neurodegenerative conditions. This enzyme plays a pivotal role in cellular metabolism by catalyzing the methylation of nicotinamide, thereby influencing the cellular pools of S-adenosylmethionine (SAM) and nicotinamide adenine (B156593) dinucleotide (NAD+).[1] The development of potent and selective NNMT inhibitors is a key area of research for modulating these metabolic pathways. This guide provides a comprehensive, data-driven comparison of novel NNMT inhibitors to aid in the selection and application of these chemical probes.
Quantitative Performance of Novel NNMT Inhibitors
The following tables summarize the in vitro and cellular inhibitory activities of several recently developed NNMT inhibitors. It is important to exercise caution when directly comparing absolute values, as experimental conditions may vary between studies.
In Vitro Enzymatic Inhibition
| Inhibitor | Type | Target Species | IC50 (µM) | Ki (nM) | Assay Conditions | Reference(s) |
| LL320 | Bisubstrate | Human | - | 1.6 | SAHH-coupled fluorescence assay | [1] |
| II399 | Bisubstrate | Human | - | 5.9 | SAHH-coupled fluorescence assay | [1][2] |
| II559 | Bisubstrate | Human | - | 1.2 | Not Specified | [3] |
| II802 | Bisubstrate | Human | - | 1.6 | Not Specified | [3] |
| NS1 | Bisubstrate (Alkynyl) | Human | - | 0.5 | Not Specified | [4][5] |
| Compound 78 | Bisubstrate | Human | 1.41 | - | Direct MNA production measurement | [6] |
| JBSNF-000088 | Small Molecule | Not Specified | 2.45 | - | Not Specified | [1] |
| 5-Amino-1MQ | Small Molecule (Nicotinamide Analog) | Human | 1.2 | - | 50 µM SAM, 100 µM Nicotinamide | [1] |
| Azaindoline Carboxamide 38 | Small Molecule | Not Specified | - | - | Uncompetitive with SAM, competitive with nicotinamide | [7] |
| Compound 1 | Bisubstrate (Non-adenosyl) | Human | 0.26 | - | Not Specified | [8] |
| Compound 2 | Small Molecule | Human | 1.6 | - | Not Specified | [8] |
| Compound 3 | Small Molecule | Human | 0.18 | - | Not Specified | [8] |
Cellular Inhibitory Activity
| Inhibitor | Cell Line | IC50 (µM) | Assay Method | Reference(s) |
| II399 | Not Specified | 1.9 (48h treatment) | LC-MS based measurement of 1-MNA levels | [2][9] |
| II559 | Clear Cell Renal Cancer Cells | ~0.15 | Not Specified | [3] |
| II802 | Clear Cell Renal Cancer Cells | ~0.15 | Not Specified | [3] |
| Compound 78 | HSC-2 Human Oral Cancer Cells | ~10 (20% reduction in proliferation) | Cell proliferation assay | [6] |
Selectivity of Novel NNMT Inhibitors
Selectivity is a critical parameter for a chemical probe to minimize off-target effects. The following table summarizes the selectivity profile of selected novel NNMT inhibitors against other S-adenosylmethionine (SAM)-dependent methyltransferases.
| Inhibitor | Selectivity Profile | Reference(s) |
| LL320 | >100-fold selective for NNMT over RNMT. | [1] |
| II399 | >1,000-fold selective for NNMT over other methyltransferases including PNMT, INMT, G9a, SETD7, and PRMT1. Also showed higher selectivity than LL320. | [1][2] |
| II559 | >5,000-fold selective for NNMT over closely related methyltransferases. | [3] |
| II802 | >5,000-fold selective for NNMT over closely related methyltransferases. | [3] |
| 5-Amino-1MQ | High selectivity; did not inhibit related SAM-dependent methyltransferases. | [10] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approach to studying NNMT inhibitors, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: The central role of NNMT in cellular metabolism.
References
- 1. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
JBSNF-000028: A Comparative Guide to a Novel NNMT Inhibitor for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of JBSNF-000028, a novel small molecule inhibitor of Nicotinamide (B372718) N-methyltransferase (NNMT). It compares its performance with a relevant alternative, JBSNF-000088, and presents supporting experimental data to inform research and development in metabolic disorders.
Abstract
JBSNF-000028 is a potent, orally bioavailable inhibitor of NNMT, an enzyme implicated in the pathophysiology of obesity and type 2 diabetes. Preclinical studies demonstrate its ability to modulate metabolism, leading to beneficial effects on body weight, glucose homeostasis, and insulin (B600854) sensitivity. This guide details its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, offering a direct comparison with the earlier-generation NNMT inhibitor, JBSNF-000088.
Mechanism of Action
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methyl-nicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[1][2] Elevated NNMT expression is observed in the liver and adipose tissue of individuals with obesity and type 2 diabetes.[1] Inhibition of NNMT is a promising therapeutic strategy as it has been shown to increase energy expenditure, reduce body weight and white adipose mass, improve insulin sensitivity, and normalize glucose tolerance.[1][3] JBSNF-000028, a tricyclic small molecule, binds to the nicotinamide pocket of NNMT, effectively inhibiting its enzymatic activity.[2][4] The co-crystal structure reveals that it stacks between key amino acid residues Tyr-204 and Leu-164.[2][4]
Comparative Performance Data
In Vitro Inhibitory Activity
JBSNF-000028 demonstrates potent inhibition of NNMT across multiple species, with significantly lower IC50 values compared to JBSNF-000088, indicating higher potency.
| Compound | Target | IC50 (µM) | EC50 (µM) in U2OS cells |
| JBSNF-000028 | human NNMT | 0.033[4] | 2.5[4] |
| monkey NNMT | 0.19[4] | ||
| mouse NNMT | 0.21[4] | ||
| JBSNF-000088 | human NNMT | 1.8[1][5] | 1.6[5] |
| monkey NNMT | 2.8[1][5] | ||
| mouse NNMT | 5.0[1][5] |
In Vivo Pharmacokinetics in Mice
Both compounds exhibit suitable pharmacokinetics for oral administration. JBSNF-000028 shows a higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to JBSNF-000088 at a similar oral dose.
| Parameter | JBSNF-000028 (10 mg/kg, oral)[4] | JBSNF-000088 (10 mg/kg, oral) |
| Tmax (h) | 1.00 | 0.25 |
| Cmax (ng/mL) | 452 | 230 |
| AUC0-t (ng*h/mL) | 1369 | 430 |
| T½ (h) | 2.36 | 1.3 |
| Clearance (mL/min/kg) (IV) | 36.6 (at 1 mg/kg) | 21 (at 1 mg/kg)[1] |
| Volume of Distribution (Vd) (L/kg) (IV) | 8.69 (at 1 mg/kg) | 0.7 (at 1 mg/kg)[1] |
In Vivo Efficacy in a Diet-Induced Obese (DIO) Mouse Model
Both compounds were administered orally at 50 mg/kg twice daily. In these studies, both molecules demonstrated the ability to reduce body weight and improve metabolic parameters.
| Outcome | JBSNF-000028 (after 27 days)[6] | JBSNF-000088 (after 4 weeks)[1][5] |
| Body Weight | Significantly reduced | Reduction in body weight[1][5] |
| Fed Blood Glucose | Significantly reduced | Statistically significant reduction on day 21[7] |
| Glucose Tolerance | Improved | Normalized glucose tolerance[1] |
| Plasma & Liver Triglycerides | Reduced | Reduced plasma and liver triglyceride levels[5] |
| MNA Levels | Reduced in visceral WAT and liver | Reduced in visceral WAT[5] |
Interestingly, the improvement in glucose tolerance with JBSNF-000028 was also observed in NNMT knockout mice, suggesting a potential for metabolic benefits beyond NNMT inhibition.[4]
Experimental Protocols
In Vitro NNMT Inhibition Assay (Fluorescence-based)
This protocol is adapted from the methodology described for JBSNF-000028 and JBSNF-000088.[1][4]
-
Reagents: Recombinant human, mouse, or monkey NNMT; Nicotinamide; S-adenosyl-L-methionine (SAM); Assay buffer (e.g., 50 mM Tris, pH 7.5, 1 mM DTT); Detection reagent that measures S-adenosyl-L-homocysteine (SAH) or a derivative of MNA.
-
Procedure:
-
Add 2 µL of the test compound (JBSNF-000028 or alternative) at various concentrations to a 384-well plate.
-
Add 10 µL of NNMT enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 8 µL of a substrate mixture containing nicotinamide and SAM.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the fluorescence signal on a suitable plate reader.
-
Calculate the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Diet-Induced Obese (DIO) Mouse Study
This protocol is a generalized representation based on the studies of JBSNF-000028 and JBSNF-000088.[1][5][6]
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for a specified period (e.g., 14 weeks) to induce obesity and insulin resistance.
-
Treatment:
-
Animals are randomized into vehicle control and treatment groups.
-
JBSNF-000028, JBSNF-000088, or vehicle is administered orally (e.g., by gavage) at a dose of 50 mg/kg, twice daily.
-
Treatment is continued for a period of 4 to 5 weeks.
-
-
Endpoints:
-
Body weight and food intake: Measured regularly throughout the study.
-
Fasting blood glucose and plasma insulin: Measured at baseline and at the end of the study.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period to assess glucose homeostasis.
-
Terminal measurements: At the end of the study, blood and tissues (liver, adipose tissue) are collected for analysis of triglycerides, cholesterol, and MNA levels.
-
Translational Relevance and Conclusion
JBSNF-000028 emerges as a highly potent NNMT inhibitor with a favorable pharmacokinetic profile and demonstrated efficacy in a preclinical model of metabolic disease. Its superior in vitro potency compared to JBSNF-000088 suggests the potential for achieving therapeutic effects at lower doses. The observation of metabolic benefits in NNMT knockout mice treated with JBSNF-000028 points to a potentially broader mechanism of action that warrants further investigation.[4] These findings position JBSNF-000028 as a promising candidate for further development as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field to design and execute further translational studies.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for JBSNF-000028 Free Base: A Comprehensive Guide for Laboratory Professionals
For immediate reference, consult the manufacturer's Safety Data Sheet (SDS) for JBSNF-000028 free base before handling or disposal. This document provides essential, substance-specific safety and disposal information. The following guide is intended to supplement the SDS and provide general best practices for the disposal of this research chemical in a laboratory setting.
This compound is an orally active and potent inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT) and is utilized in research, particularly in studies related to metabolic disorders.[1][2] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to maintain environmental compliance.
Essential Safety and Handling Precautions
Before proceeding with any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from available product information.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |
| Purity | 99.20% | --INVALID-LINK-- |
| IC₅₀ (hNNMT) | 0.033 µM | [1][2] |
| IC₅₀ (mkNNMT) | 0.19 µM | [1][2] |
| IC₅₀ (mNNMT) | 0.21 µM | [1][2] |
| EC₅₀ (in U2OS cells) | 2.5 µM (24 h) | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (331.94 mM) | [3] |
| Aqueous Solubility | > 200 µM | [2] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [3][4] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [1][3][4] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a common stock solution of this compound. The disposal of materials used in this procedure is a primary application of the subsequent disposal guidelines.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using the formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 0.001 L * 187.24 g/mol * 1000 mg/g = 1.8724 mg
-
Weigh the compound: In a chemical fume hood, carefully weigh out approximately 1.87 mg of this compound into a pre-weighed microcentrifuge tube. Record the exact weight.
-
Add solvent: Add the appropriate volume of DMSO to the tube to achieve a 10 mM concentration. For example, if you weighed out exactly 1.87 mg, add 1.0 mL of DMSO.
-
Dissolve the compound: Close the tube tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][3][4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision tree for the proper disposal route of this compound waste.
Step-by-Step Disposal Procedures
1. Unused or Expired Solid this compound:
-
Do not dispose of solid this compound in the regular trash.
-
Collect the solid waste in a clearly labeled, sealed container designated for hazardous chemical waste.
-
The label should include the chemical name ("this compound"), concentration (if applicable), and hazard symbols as indicated in the SDS.
-
Store the waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.
2. Liquid Waste (Solutions of JBSNF-000028 or Contaminated Solvents):
-
Do not pour liquid waste containing JBSNF-000028 down the drain.
-
Collect all liquid waste in a designated, leak-proof, and sealed container for hazardous liquid waste.
-
The container must be compatible with the solvent used (e.g., a specific container for halogenated or non-halogenated solvents).
-
Clearly label the container with the chemical name, solvent, and approximate concentration.
-
Follow your institution's guidelines for the segregation of different types of chemical waste.
3. Contaminated Laboratory Ware (e.g., pipette tips, tubes, gloves):
-
All disposable materials that have come into contact with this compound should be considered contaminated.
-
Collect these materials in a designated, labeled hazardous solid waste container.
-
Do not dispose of contaminated labware in regular or biohazardous waste bins.
4. Decontamination of Non-Disposable Glassware and Equipment:
-
Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residues of JBSNF-000028.
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial rinse, wash the glassware with an appropriate laboratory detergent and water.
Final Disposal:
All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for the disposal of chemical waste.
Disclaimer: This information is intended as a general guide. The specific procedures for the disposal of this compound may vary depending on your location and institution. Always prioritize the instructions provided in the manufacturer's Safety Data Sheet (SDS) and your institution's established safety protocols.
References
Personal protective equipment for handling JBSNF-000028 free base
Disclaimer: The compound "JBSNF-000028 free base" is not publicly documented. This guide is based on general best practices for handling a potent, powdered, and potentially hazardous chemical compound in a laboratory setting. A substance-specific risk assessment and review of a formal Safety Data Sheet (SDS) are mandatory before handling any new chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals who may handle this compound. The following procedural guidance is designed to answer specific operational questions and ensure the safe handling and disposal of this potent compound.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment (PPE) is to establish a barrier between the handler and the potentially hazardous substance, minimizing the risk of exposure through inhalation, skin contact, or eye contact. Given the assumed potent, powdered nature of JBSNF-000028, a comprehensive PPE strategy is essential.
Table 1: Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[1] | The inner glove should be tucked under the gown cuff, and the outer glove should overlap the cuff.[1] This provides a robust barrier against skin contact. Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[1] |
| Body Protection | Disposable, solid-front, long-sleeved gown with knit cuffs.[2] | Gowns should be shown to resist permeability by hazardous drugs and should be changed every 2-3 hours or immediately after a spill.[1] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | Protects against splashes, and airborne particles. Standard safety glasses are insufficient.[1] |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator.[1] | Essential for handling fine powders that can become airborne.[3] A fit-tested respirator is required.[1] For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary.[4][5] |
| Foot Protection | Two pairs of shoe covers over closed-toe shoes.[1] | Prevents the tracking of contamination outside of the designated handling area. |
Experimental Protocols: Handling and Weighing
Adherence to strict protocols is critical to minimize exposure and prevent contamination of the laboratory environment.
2.1. Designated Handling Area
-
All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[6][7]
-
The work surface should be covered with disposable, absorbent bench paper to contain any spills.[6]
2.2. Weighing Procedure (Tare Method)
-
Place a labeled, sealable container on the analytical balance and tare to zero.[7]
-
Move the container to a chemical fume hood or other ventilated enclosure.
-
Carefully add the powdered JBSNF-000028 to the container.
-
Securely seal the container.
-
Return the sealed container to the balance for an accurate weight measurement.[7]
-
Perform any subsequent manipulations of the powder within the ventilated enclosure.[7]
2.3. Post-Handling Decontamination
-
Wipe down all work surfaces and equipment with a suitable solvent to remove any residual powder.[7]
-
Dispose of all contaminated disposable materials, including bench paper, gloves, and shoe covers, as hazardous waste.[8]
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a cornerstone of laboratory safety.
3.1. Storage
-
Store JBSNF-000028 in a well-ventilated, secure area, away from incompatible materials.
-
The container must be clearly labeled with the chemical name and any relevant hazard warnings.[9]
-
Containers should be kept tightly closed when not in use.[9][10]
3.2. Spill Management
-
In the event of a spill, evacuate the immediate area and alert laboratory personnel.
-
Only trained personnel with appropriate PPE should manage the cleanup.
-
Use a spill kit with absorbent materials to contain the powder and prevent it from becoming airborne.
-
All materials used for cleanup must be disposed of as hazardous waste.
3.3. Waste Disposal
-
All solid waste contaminated with JBSNF-000028, including PPE, disposable labware, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.[8][10]
-
Liquid waste containing JBSNF-000028 should be collected in a separate, compatible, and clearly labeled hazardous waste container.[9]
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.[8][12]
Visualized Workflows
Diagram 1: PPE Donning and Doffing Sequence
Caption: Logical flow for donning and doffing PPE to minimize contamination.
Diagram 2: Waste Disposal Workflow
Caption: Step-by-step process for the safe disposal of hazardous waste.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Powder Handling - AirClean Systems [aircleansystems.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
